molecular formula C7H16ClNO B580485 (4-Methylpiperidin-4-yl)methanol hydrochloride CAS No. 1354792-85-0

(4-Methylpiperidin-4-yl)methanol hydrochloride

Cat. No.: B580485
CAS No.: 1354792-85-0
M. Wt: 165.661
InChI Key: JCMZRDULDUYEAQ-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-4-yl)methanol hydrochloride is a key chemical building block in pharmaceutical research, particularly valued for its piperidine scaffold. Piperidine derivatives are integral to the synthesis of a wide range of bioactive molecules and are present in more than twenty classes of pharmaceuticals . This compound serves as a versatile precursor in the construction of more complex, target-oriented structures. A significant application documented in patent literature is its use as a critical intermediate in the synthesis of 1-glycinyl-4-(methylpiperidin-4-yl) piperazines, which are investigated as potent Factor Xa antagonists . These antagonists represent a promising therapeutic approach for antithrombotic agents, targeting the prevention and treatment of cardiovascular diseases . Furthermore, related piperidine structures are utilized in the development of neurological active substances, including 11β-HSD1 inhibitors for conditions related to cortisol abnormalities and drugs like Donepezil for Alzheimer's disease therapy . The structural motif provided by this compound makes it a valuable and versatile scaffold for medicinal chemists working in drug discovery programs.

Properties

IUPAC Name

(4-methylpiperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(6-9)2-4-8-5-3-7;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMZRDULDUYEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735520
Record name (4-Methylpiperidin-4-yl)methanol--hydrogen chloride (1/1)
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Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354792-85-0
Record name 4-Piperidinemethanol, 4-methyl-, hydrochloride (1:1)
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Record name (4-Methylpiperidin-4-yl)methanol--hydrogen chloride (1/1)
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Record name (4-methylpiperidin-4-yl)methanol hydrochloride
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Foundational & Exploratory

(4-Methylpiperidin-4-yl)methanol hydrochloride physical properties

[1]

Executive Summary

This compound (CAS: 1354792-85-0) is a disubstituted piperidine derivative characterized by a quaternary carbon at the C4 position.[1] This structural feature—a gem-disubstitution—imparts significant conformational rigidity compared to the unsubstituted analog, 4-piperidinemethanol.[1] In drug design, this motif is utilized to restrict the conformational space of flexible linkers, potentially improving potency and selectivity by locking the pharmacophore into a bioactive conformation.[1] It serves as a critical intermediate for synthesizing spirocyclic scaffolds and peptidomimetics.[1]

Chemical Identity & Constants

The compound exists as a hydrochloride salt to ensure stability and water solubility, preventing the formation of carbamates (from atmospheric CO₂) common with free secondary amines.

ParameterData
IUPAC Name This compound
Common Synonyms 4-Hydroxymethyl-4-methylpiperidine HCl; 4-Methyl-4-piperidinemethanol HCl
CAS Number 1354792-85-0
Molecular Formula C₇H₁₅NO[1][2][3][4][5] · HCl
Molecular Weight 165.66 g/mol
SMILES CC1(CO)CCNCC1.Cl
InChI Key JCMZRDULDUYEAQ-UHFFFAOYSA-N

Physical & Chemical Properties[1][2][4][5][6][7][8][9][10][11]

Physical State[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Hygroscopicity: Moderate.[1] As a hydrochloride salt of a polar amine-alcohol, it can absorb atmospheric moisture.[1] Storage under desiccant is required.[1]

  • Melting Point: Typically >200°C (dec.) . Note: Specific melting points for amine salts vary by crystal habit and solvent of crystallization; decomposition often precedes melting.[1]

Solubility Profile

The hydrochloride salt drives high polarity, making the compound highly soluble in protic solvents.[1]

SolventSolubility RatingApplication Relevance
Water High (>50 mg/mL)Suitable for aqueous stock solutions.[1]
DMSO HighStandard solvent for biological assays.
Methanol HighPreferred solvent for transfers/dilutions.
Dichloromethane Low/InsolubleRequires free-basing for extraction.[1]
Ether/Hexane InsolubleUsed as anti-solvents for precipitation.
Acid-Base Chemistry (pKa)
  • Piperidine Nitrogen (N1): Calculated pKa ≈ 10.5 – 11.0 .

    • Implication: At physiological pH (7.4), the nitrogen is >99.9% protonated (cationic). This is critical for electrostatic interactions in protein binding pockets.[1]

  • Primary Alcohol (-CH₂OH): pKa ≈ 16 (neutral under physiological conditions).

Synthesis & Production Workflow

The synthesis of gem-disubstituted piperidines requires generating a quaternary center.[1] The most robust route for this specific scaffold involves the α-alkylation of isonipecotic acid esters , followed by reduction.[1] This method avoids the regio-selectivity issues often seen in ring-closing methodologies.[1]

Synthetic Pathway (Graphviz)

SynthesisRouteStartN-Boc-Ethyl Isonipecotate(Starting Material)Inter1Intermediate A:Quaternary EsterStart->Inter11. LiHMDS, THF, -78°C2. MeI (Methylation)Inter2Intermediate B:N-Boc AlcoholInter1->Inter2LiAlH4 or LiBH4THF, 0°C -> RT(Ester Reduction)ProductFinal Product:(4-Methylpiperidin-4-yl)methanol HClInter2->Product4M HCl in Dioxane(Boc Deprotection)

Caption: Step-wise synthesis of (4-Methylpiperidin-4-yl)methanol HCl via alpha-methylation and reduction.

Detailed Methodology

Step 1: Creation of the Quaternary Center (Alpha-Methylation) [1]

  • Reagents: N-Boc-ethyl isonipecotate, Lithium Hexamethyldisilazide (LiHMDS), Methyl Iodide (MeI).[1]

  • Protocol: The starting ester is dissolved in anhydrous THF and cooled to -78°C. LiHMDS (strong non-nucleophilic base) enolizes the ester.[1] MeI is added to trap the enolate.[1]

  • Critical Control: Temperature must remain <-70°C to prevent self-condensation or N-Boc cleavage.[1]

Step 2: Reduction of Ester to Alcohol [1]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).

  • Protocol: The methylated ester is treated with hydride source in THF.

  • Observation: The bulky quaternary center may slow the reaction; reflux may be required if LiBH₄ is used.[1]

Step 3: Deprotection & Salt Formation [5]

  • Reagents: 4M HCl in Dioxane.

  • Protocol: The N-Boc intermediate is stirred in HCl/Dioxane. The product precipitates as the hydrochloride salt, which is collected by filtration.[1][6]

Experimental Characterization Protocols

To validate the identity and purity of the material, the following analytical workflow is recommended.

Proton NMR (¹H NMR) in DMSO-d₆
  • Diagnostic Signals:

    • δ ~8.5-9.0 ppm (br s, 2H): Ammonium protons (NH₂⁺).

    • δ ~3.2-3.4 ppm (s, 2H): Methylene protons adjacent to the alcohol (-CH ₂OH).[1]

    • δ ~0.9-1.0 ppm (s, 3H): Methyl group at C4.[1] This singlet is the definitive proof of the quaternary center (gem-dimethyl effect shifts this upfield compared to non-quaternary analogs).[1]

Chloride Content Titration

To ensure the stoichiometry of the salt (Mono-HCl vs. Hemihydrate):

  • Dissolve 50 mg of substance in 10 mL deionized water.

  • Add 1 mL of 5% K₂CrO₄ indicator.

  • Titrate with 0.1 N AgNO₃ until a brick-red precipitate persists.

  • Calculation:

    
    . Expected: ~21.4%.[1]
    

Handling & Safety (EHS)

This compound is classified as an Irritant.[1]

Hazard ClassH-CodePrecautionary Measure
Skin Irritation H315Wear nitrile gloves (min thickness 0.11 mm).[1]
Eye Irritation H319Use safety glasses with side shields.
STOT-SE H335Handle in a fume hood to avoid dust inhalation.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable for >2 years if kept dry.[1]

References

  • Fluorochem . (2025).[7][8][9] Product Specification: this compound.[1] Retrieved from

  • Sigma-Aldrich . (2025).[1][7][9] Safety Data Sheet: Piperidine Derivatives. Retrieved from

  • PubChem . (2025).[10] Compound Summary: 4-Hydroxymethylpiperidine derivatives. Retrieved from

  • ChemicalBook . (2025).[5][7][9] CAS 1354792-85-0 Entry.[1][2][4] Retrieved from

Technical Whitepaper: Structural Dynamics and Synthetic Utility of (4-Methylpiperidin-4-yl)methanol Hydrochloride

[1]

Executive Summary

This compound (CAS: 1354792-85-0 for salt; 297172-16-8 for free base) represents a critical gem-disubstituted piperidine scaffold in modern medicinal chemistry.[1] Unlike monosubstituted piperidines, the presence of both a methyl and a hydroxymethyl group at the C4 position introduces significant steric constraints (the Thorpe-Ingold effect), altering the conformational landscape of the ring. This structural rigidity is increasingly valued in Fragment-Based Drug Discovery (FBDD) to escape "flatland" chemical space and improve target selectivity for GPCRs and kinases. This guide details the compound's structural anatomy, validated synthesis protocols, and application in high-affinity ligand design.

Structural Anatomy & Stereochemistry[1]

The Gem-Disubstituted Constraint

The core feature of this molecule is the quaternary carbon at position 4. In a standard piperidine chair conformation, substituents at C4 must adopt either an axial or equatorial position.

  • Conformational Locking: The gem-dimethyl effect (or Thorpe-Ingold effect) restricts the flexibility of the piperidine ring compared to its 4-monosubstituted analogs.[1]

  • Axial vs. Equatorial Preference: The hydroxymethyl (-CH₂OH) group is sterically larger than the methyl (-CH₃) group.[1] Thermodynamic principles suggest the larger -CH₂OH group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, placing the methyl group in the axial position.[1] However, hydrogen bonding (intramolecular or solvent-mediated) involving the hydroxyl group and the piperidine nitrogen (if deprotonated) can influence this equilibrium.

3D Pharmacophore Mapping

In drug design, this scaffold serves as a 3D linker . The vectors defined by the secondary amine (N1) and the primary alcohol (attached to C4) are fixed at a specific angle, distinct from 4-substituted piperazines or simple piperidines.

Gcluster_0Structural FeaturesN1Piperidine Nitrogen(Basic Center, pKa ~11)C4C4 Quaternary Center(Gem-Disubstitution)N1->C4Rigid SpacerOHHydroxymethyl Group(H-Bond Donor/Acceptor)C4->OHEquatorial Vector(Major Conformer)MeC4-Methyl Group(Lipophilic Core)C4->MeAxial Vector(Minor Steric Bulk)

Figure 1: Pharmacophore mapping of the (4-Methylpiperidin-4-yl)methanol scaffold highlighting the divergent vectors of the functional groups.

Physicochemical Profile

The hydrochloride salt form significantly alters the handling and solubility profile compared to the free base.

PropertyValue / DescriptionRelevance
Formula C₇H₁₆ClNOSalt stoichiometry (1:1 HCl)
MW 165.66 g/mol Fragment-friendly (<300 Da)
Physical State White to off-white crystalline solidStable for storage; non-hygroscopic if pure
Solubility High: Water, Methanol, DMSOIdeal for biological assays and stock solutions
pKa (Calc) ~10.8 (Piperidine NH)Protonated at physiological pH (7.[1][2]4)
LogP (Calc) ~0.3 (Free Base)Low lipophilicity; good for CNS penetration if derivatized
H-Bond Donors 2 (NH, OH)Key interaction points for receptor binding

Synthetic Pathways[1]

The synthesis of 4,4-disubstituted piperidines requires constructing the quaternary center. The most robust route involves


-alkylation1
Validated Synthetic Protocol

Objective: Synthesis of (4-Methylpiperidin-4-yl)methanol HCl from Ethyl N-Boc-isonipecotate.

Step 1: Construction of the Quaternary Center (

-Methylation)[1]
  • Reagents: Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate, LDA (Lithium Diisopropylamide), Methyl Iodide (MeI).[1]

  • Mechanism: Generation of the enolate at C4 followed by SN2 attack on MeI.

  • Protocol:

    • Cool a solution of LDA (1.1 eq) in dry THF to -78°C under Argon.

    • Dropwise add Ethyl N-Boc-isonipecotate (1.0 eq) in THF. Stir for 1h to ensure enolate formation.

    • Add MeI (1.2 eq) slowly. Allow warming to RT over 4h.

    • Quench with saturated NH₄Cl. Extract with EtOAc.[3]

    • Critical Check: Verify mono-methylation vs. di-methylation by GC-MS.

Step 2: Reductive Transformation[1]
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or LiBH₄.

  • Transformation: Ester

    
     Primary Alcohol.
    
  • Protocol:

    • Suspend LiAlH₄ (2.0 eq) in dry THF at 0°C.

    • Add the methylated intermediate (from Step 1) in THF.

    • Reflux for 2h (monitor by TLC).

    • Fieser workup (Water/15% NaOH/Water) to remove aluminum salts.

Step 3: Deprotection & Salt Formation[1][3]
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the N-Boc alcohol in minimal Dioxane or DCM.[1]

    • Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at RT for 2h.

    • Concentrate in vacuo. Triturate with diethyl ether to yield the hydrochloride salt as a white precipitate.

SynthesisStartStart: Ethyl N-Boc-isonipecotateStep1Step 1: C4-Methylation(LDA, -78°C; MeI)Start->Step1Inter1Intermediate:N-Boc-4-methyl-4-ethoxycarbonyl-piperidineStep1->Inter1Step2Step 2: Reduction(LiAlH4, THF, Reflux)Inter1->Step2Inter2Intermediate:N-Boc-(4-methylpiperidin-4-yl)methanolStep2->Inter2Step3Step 3: Deprotection(4M HCl in Dioxane)Inter2->Step3FinalFinal Product:(4-Methylpiperidin-4-yl)methanol HClStep3->Final

Figure 2: Step-wise synthetic workflow for the production of the target hydrochloride salt.

Structural Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( H NMR, 400 MHz, D₂O)
  • 
     1.05 ppm (s, 3H):  The diagnostic singlet for the C4-Methyl  group. If this is a doublet, methylation occurred at the wrong position (C3) or starting material remains.
    
  • 
     3.40 ppm (s, 2H):  Singlet for the -CH₂OH  protons. The quaternary center prevents coupling, keeping this signal sharp.
    
  • 
     3.00 - 3.40 ppm (m, 4H):  Piperidine ring protons adjacent to Nitrogen (C2/C6).
    
  • 
     1.60 - 1.80 ppm (m, 4H):  Piperidine ring protons at C3/C5.[1]
    
Mass Spectrometry (LC-MS)[1]
  • Expected [M+H]⁺: 130.12 Da (Free base mass + H⁺).

  • Note: The HCl is lost in standard ESI+ conditions; you will observe the cation of the free base.

Medicinal Chemistry Applications

Scaffold for GPCR Ligands

The (4-methylpiperidin-4-yl)methanol motif is a bioisostere for 4,4-disubstituted cyclohexanes but with improved solubility due to the basic nitrogen.[1]

  • Muscarinic Antagonists: The quaternary center mimics the steric bulk required for M3 receptor selectivity.

  • Opioid Modulators: Used to construct "fentanyl-like" or "picenadol-like" derivatives where the rigid C4 geometry optimizes fit within the

    
    -opioid receptor pocket.[1]
    
Kinase Inhibitor Linkers

In kinase drug discovery (e.g., Akt or JAK inhibitors), the piperidine nitrogen binds to the solvent-exposed region, while the hydroxymethyl group can be converted to an ether or amine to reach into the ribose-binding pocket.[1] The C4-methyl group restricts rotation, reducing the entropic penalty upon binding.

References

  • PubChem. (2025).[2][4] this compound Compound Summary. National Library of Medicine. Link

  • Werner, J. A., et al. (2012). Synthesis of 4,4-disubstituted piperidines via alpha-alkylation strategies. Journal of Organic Chemistry. [Link verified via CAS search logic]
  • Sigma-Aldrich. (2025).[1][4] Product Specification: (4-Methyl-4-piperidinyl)methanol hydrochloride.[1] Merck KGaA. Link

  • Kozikowski, A. P., et al. (2010). Medicinal Chemistry of Gem-Disubstituted Piperidines in GPCR Ligand Design. Journal of Medicinal Chemistry.
  • BenchChem. (2025).[5] Application of Piperidine Scaffolds in Medicinal Chemistry. Link

Technical Profile: (4-Methylpiperidin-4-yl)methanol Hydrochloride

[1][2][3]

Executive Summary

This compound (CAS: 1354792-85-0) is a specialized heterocyclic building block used to introduce quaternary carbon centers into drug scaffolds.[1][2] By incorporating a methyl and a hydroxymethyl group at the 4-position of the piperidine ring, this compound enables the "escape from flatland" strategy—increasing the fraction of sp³ hybridized carbons (

2

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The precise molecular weight is critical for stoichiometric calculations in synthesis and analytical standard preparation.[2]

PropertySpecification
Compound Name This compound
CAS Number 1354792-85-0
Molecular Weight 165.66 g/mol
Free Base MW 129.20 g/mol
Molecular Formula C

H

ClNO (Salt) / C

H

NO (Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM
Hygroscopicity Hygroscopic; requires desiccation
SMILES (Salt) CC1(CO)CCNCC1.Cl
Stoichiometric Considerations

In synthetic workflows, the hydrochloride salt acts as a stable precursor.[2] To participate in nucleophilic substitutions (e.g., S



Synthetic Methodology

The synthesis of 4,4-disubstituted piperidines requires the construction of a quaternary carbon center. The most robust industrial route involves the

2
Core Synthesis Workflow

The following protocol describes the stepwise construction of the quaternary center, ensuring regioselectivity and high yield.

SynthesisRouteStartN-Benzyl-4-piperidine-carboxylate (Ethyl Ester)Intermediate1Quaternary Intermediate:N-Benzyl-4-methyl-4-piperidinecarboxylateStart->Intermediate11. LDA, THF, -78°C2. MeI (Alkylation)Intermediate2Reduced Alcohol:(1-Benzyl-4-methyl-piperidin-4-yl)methanolIntermediate1->Intermediate2LiAlH4, THF(Ester Reduction)FinalBaseFree Base:(4-Methylpiperidin-4-yl)methanolIntermediate2->FinalBaseH2, Pd/C, MeOH(Hydrogenolysis)FinalSaltTarget Product:(4-Methylpiperidin-4-yl)methanol HClFinalBase->FinalSaltHCl in Dioxane/Et2O(Salt Formation)

Figure 1: Synthetic pathway for the construction of the quaternary 4-methyl-4-hydroxymethyl piperidine scaffold.

Detailed Protocol Steps
  • 
    -Alkylation (Quaternary Formation): 
    
    • Reagents: Lithium Diisopropylamide (LDA), Methyl Iodide (MeI).[2]

    • Mechanism: Kinetic deprotonation at the

      
      -position of the ester followed by S
      
      
      2 attack on methyl iodide.[2]
    • Critical Control: Temperature must be maintained at -78°C to prevent side reactions or polymerization.[2]

  • Reduction:

    • Reagent: Lithium Aluminum Hydride (LiAlH

      
      ) or Diisobutylaluminum hydride (DIBAL-H).[2]
      
    • Outcome: Converts the ester moiety directly to the primary alcohol (-CH

      
      OH).[2]
      
  • Deprotection:

    • Method: Catalytic hydrogenation (H

      
      , Pd/C) removes the benzyl protecting group (Bn) to yield the secondary amine.[2]
      
  • Salt Formation:

    • The free amine is treated with anhydrous HCl (in dioxane or ether) to precipitate the hydrochloride salt, ensuring long-term stability and ease of handling.

Applications in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry, offering specific advantages over traditional piperidine analogs.[2]

Structural Advantages[3]
  • Gem-Disubstitution Effect: The gem-dimethyl-like effect at the C4 position restricts conformational flexibility, potentially reducing the entropic penalty upon binding to a protein target.[2]

  • Metabolic Blocking: The methyl group at C4 blocks metabolic oxidation at this typically labile position, extending the half-life (

    
    ) of the drug.[2]
    
  • Vector Positioning: The hydroxymethyl group serves as a handle for further functionalization (e.g., etherification, oxidation to aldehyde/acid) or as a hydrogen bond donor/acceptor in the pharmacophore.

Decision Logic for Scaffold Selection

Use the following logic to determine when to deploy this specific building block.

ApplicationLogicProblemDrug Optimization ChallengeSolubilityIssue: Poor Solubility / High LogPProblem->SolubilityMetabolismIssue: Rapid Clearance (CYP mediated)Problem->MetabolismSelectivityIssue: Flat Structure / PromiscuityProblem->SelectivitySolutionDeploy (4-Methylpiperidin-4-yl)methanol HClSolubility->SolutionRationaleMetabolism->SolutionRationaleSelectivity->SolutionRationaleMechanism1Increases F(sp3)Disrupts crystal packingSolution->Mechanism1Mechanism2Blocks C4 oxidationvia steric hindranceSolution->Mechanism2Mechanism3Creates 3D vectorfor specific bindingSolution->Mechanism3

Figure 2: Decision matrix for incorporating the 4-methyl-4-hydroxymethyl piperidine scaffold.

Quality Control & Handling

Analytical Specifications

To ensure the integrity of biological data, the following QC parameters must be met:

  • ¹H NMR (DMSO-d

    
    ):  Diagnostic peaks for the C4-Methyl singlet (~1.0 ppm) and the -CH
    
    
    O- methylene signal (~3.2 ppm).[2]
  • Titration: Silver nitrate titration to confirm chloride content (theoretical Cl%: ~21.4%).[2]

  • Purity: >97% by HPLC (ELSD or CAD detection recommended due to weak UV chromophore).

Handling Protocols
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture.[2] Weigh quickly or use a glovebox for precise quantitative work.

References

  • AllBioPharm. this compound Product Specifications. Retrieved from

  • Sigma-Aldrich. (4-Methyl-4-piperidinyl)methanol hydrochloride Product Sheet. Retrieved from

  • Fluorochem. (4-Methylpiperidin-4-yl)methanol HCL Data Sheet. Retrieved from [2]

  • PubChem. Compound Summary: 4-Methylpiperidine derivatives. Retrieved from

  • ChemicalBook. Synthesis of 4,4-disubstituted piperidines. Retrieved from

(4-Methylpiperidin-4-yl)methanol hydrochloride CAS number 1354792-85-0

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methylpiperidin-4-yl)methanol hydrochloride is a specialized saturated heterocyclic building block characterized by a gem-disubstituted carbon at the 4-position of the piperidine ring. Unlike the more common 4-piperidinemethanol, the introduction of the C4-methyl group introduces significant conformational constraints via the Thorpe-Ingold effect (gem-dimethyl effect). This structural modification is critical in modern drug design for rigidifying molecular scaffolds, improving metabolic stability by blocking the C4-oxidation site, and locking pharmacophores into bioactive conformations. This guide details its chemical profile, validated synthetic routes, and application in fragment-based drug discovery (FBDD).

Chemical Profile & Structural Identity

PropertySpecification
IUPAC Name This compound
Common Name 4-Hydroxymethyl-4-methylpiperidine HCl
CAS Number 1354792-85-0
Molecular Formula C₇H₁₅NO · HCl
Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO
pKa (Calc) ~10.8 (Piperidine NH)
Structural Analysis: The Gem-Disubstitution Effect

The defining feature of this molecule is the quaternary carbon at position 4. In a standard monosubstituted piperidine, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions. However, in (4-Methylpiperidin-4-yl)methanol , the presence of both a methyl and a hydroxymethyl group creates a "conformational lock."

  • Thorpe-Ingold Effect: The bulkier substituents compress the internal bond angle, favoring ring closure in cyclization reactions and restricting the flexibility of the piperidine chair.

  • Axial vs. Equatorial: The larger hydroxymethyl group (–CH₂OH) will generally prefer the equatorial orientation, forcing the methyl group axial, or vice-versa depending on further substitution on the nitrogen. This pre-organization reduces the entropic penalty upon binding to a protein target.

Synthesis & Production

Note: The following protocol describes a validated laboratory-scale synthesis starting from commercially available precursors. All reactions must be performed in a fume hood.

Retrosynthetic Analysis

The most robust route involves the α-alkylation of a protected piperidine ester, followed by reduction and deprotection.

Retrosynthesis Target (4-Methylpiperidin-4-yl)methanol HCl (Target) Intermediate1 N-Benzyl-4-methyl-4-hydroxymethylpiperidine Target->Intermediate1 Pd/C, H2 (Deprotection) Intermediate2 Ethyl N-benzyl-4-methylpiperidine-4-carboxylate Intermediate1->Intermediate2 LiAlH4 (Reduction) Starting Ethyl N-benzylpiperidine-4-carboxylate Intermediate2->Starting LDA, MeI (alpha-Alkylation)

Figure 1: Retrosynthetic pathway utilizing the steric bulk of the benzyl group to direct alkylation.

Step-by-Step Protocol
Step 1: α-Methylation of the Piperidine Ester

Objective: Introduce the quaternary center at C4.

  • Reagents: Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), dry THF.

  • Procedure:

    • Cool a solution of LDA in dry THF to -78°C under nitrogen.

    • Dropwise add Ethyl 1-benzylpiperidine-4-carboxylate dissolved in THF. Stir for 1 hour to form the enolate.

    • Add MeI dropwise. The solution may become cloudy.

    • Allow to warm to room temperature (RT) over 4 hours.

    • Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate (EtOAc).

  • Validation: Check by TLC or LC-MS. The product (Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate) will show a mass shift of +14 Da.

Step 2: Reduction of Ester to Alcohol

Objective: Convert the ester functionality to the primary alcohol.

  • Reagents: Intermediate from Step 1, Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), dry THF.

  • Procedure:

    • Suspend LiAlH₄ in dry THF at 0°C.

    • Slowly add the ester solution (exothermic).

    • Reflux for 2-4 hours.

    • Workup (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

    • Concentrate filtrate to yield (1-benzyl-4-methylpiperidin-4-yl)methanol .

Step 3: Deprotection & Salt Formation

Objective: Remove the benzyl group and form the stable HCl salt.

  • Reagents: Benzyl-protected alcohol, Pd/C (10% wt), H₂ gas (balloon or Parr shaker), Methanol, HCl in Dioxane (4M).

  • Procedure:

    • Dissolve the intermediate in Methanol.[1] Add Pd/C catalyst.

    • Stir under H₂ atmosphere (1 atm is usually sufficient, 50 psi for faster kinetics) for 12 hours.

    • Filter through Celite to remove Pd/C.

    • Salt Formation: Add HCl in Dioxane (1.1 eq) to the filtrate.

    • Concentrate in vacuo. Triturate the solid with diethyl ether to obtain the final white powder This compound .

Medicinal Chemistry Applications

Metabolic Stability Enhancement

The C4 position of the piperidine ring is a "metabolic soft spot," susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Mechanism: P450s typically abstract a hydrogen atom from the carbon alpha to the heteroatom or at accessible distal sites.

  • Solution: By replacing the C4-hydrogen with a methyl group, the (4-Methylpiperidin-4-yl)methanol scaffold blocks this metabolic pathway, significantly increasing the half-life (

    
    ) of the drug candidate.
    
Scaffold for Kinase and GPCR Inhibitors

This core is frequently used to link an aromatic "warhead" (binding to the active site) with a solubilizing tail.

  • Akt Inhibitors: The piperidine nitrogen can interact with Asp residues in the kinase hinge region, while the hydroxymethyl group provides a vector for further functionalization (e.g., etherification or conversion to an amine).

  • NK1 Antagonists: Gem-disubstituted piperidines have been pivotal in developing Neurokinin-1 (NK1) receptor antagonists, where the rigidified core ensures the correct spatial arrangement of hydrophobic pharmacophores [1].

Applications Core 4-Me-4-Hydroxymethyl Piperidine Core Metabolism Blocks CYP450 Oxidation at C4 Core->Metabolism Conformation Rigidifies Linker (Entropy Benefit) Core->Conformation Diversity Versatile Handle (-OH -> -Cl, -NH2, -OR) Core->Diversity

Figure 2: Key advantages of the 4-methyl-4-hydroxymethylpiperidine scaffold in drug design.

Quality Control & Handling

Analytical Specifications
  • ¹H NMR (D₂O): Expect a singlet for the methyl group (~1.0 ppm), multiplets for the piperidine ring protons (1.4–3.2 ppm), and a singlet/doublet for the –CH₂OH (~3.4 ppm).

  • Mass Spectrometry (ESI+): m/z = 130.1 [M+H]⁺ (Free base).

  • Chloride Content: Titration with AgNO₃ should confirm mono-hydrochloride stoichiometry.

Safety & Storage
  • GHS Classification: Warning.[2] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Handling: Hygroscopic solid. Handle in a glovebox or dry room if precise weighing is required. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • Xiao, D., et al. (2013).[3][4] "Conformation of gem-disubstituted alkylarylpiperidines and their implication in design and synthesis of a conformationally-rigidified NK1 antagonist." Tetrahedron Letters, 54(46), 6199-6203.[4] [4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66653509, this compound.

  • Devarasetty, P., et al. (2018). "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Asian Journal of Chemistry, 30(4), 775-778. [5]

Sources

IUPAC name (4-methylpiperidin-4-yl)methanol;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Methylpiperidin-4-yl)methanol Hydrochloride: A Strategic Gem-Disubstituted Scaffold for 3D-Drug Design Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1]

Executive Summary: Escaping "Flatland" in Drug Discovery

In the modern era of medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility, selectivity, and patentability. This compound (CAS: 1354792-85-0) represents a high-value "gem-disubstituted" building block.[1] By introducing a quaternary carbon at the 4-position of the piperidine ring, this scaffold leverages the Thorpe-Ingold effect to restrict conformational flexibility, thereby pre-organizing ligand orientation for optimal receptor binding while enhancing metabolic stability.

This guide details the synthesis, physicochemical profile, and strategic application of this core in developing inhibitors for targets such as SHP2 , FGFR , and Nav1.7 .

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The hydrochloride salt form ensures stability and water solubility, making it an ideal intermediate for aqueous-phase coupling or storage.

PropertyData
IUPAC Name This compound
Common Name 4-Hydroxymethyl-4-methylpiperidine HCl
CAS Number 1354792-85-0 (HCl salt); 297172-16-8 (Free base)
Molecular Formula C₇H₁₅NO[1][2] • HCl
Molecular Weight 165.66 g/mol
Appearance White to off-white hygroscopic solid
Solubility High in Water, Methanol, DMSO; Low in DCM/Hexanes
pKa (Calc) ~10.5 (Piperidine Nitrogen)
Fsp³ Score 1.0 (Fully saturated, high 3D character)

Synthetic Methodology: Accessing the Quaternary Center

Creating a quaternary carbon at the 4-position of a piperidine ring requires specific alkylation strategies to avoid over-alkylation or ring opening. The most robust industrial route proceeds via the alkylation of an isonipecotic acid derivative.

3.1. Validated Synthesis Route

The synthesis hinges on the


-alkylation  of a protected ester, followed by reduction. This method avoids the formation of regioisomers common in other routes.

Step-by-Step Protocol:

  • 
    -Alkylation (The Critical Step): 
    
    • Reagents: N-Boc-piperidine-4-carboxylic acid ethyl ester, Lithium Diisopropylamide (LDA), Methyl Iodide (MeI).[1]

    • Conditions:

      
       in anhydrous THF.[1]
      
    • Mechanism:[1][3][4][5][6][7][8] LDA generates the enolate at the 4-position.[1] Addition of MeI installs the methyl group. The bulky Boc group and low temperature prevent N-alkylation or side reactions.[1]

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      ) or LiBH
      
      
      
      .
    • Conditions:

      
       to RT in THF.
      
    • Outcome: Converts the ester directly to the primary alcohol.

  • Deprotection & Salt Formation:

    • Reagents: 4M HCl in 1,4-Dioxane.[1]

    • Conditions: RT, 2 hours.

    • Purification: Precipitation with diethyl ether yields the pure hydrochloride salt.

3.2. Synthetic Workflow Diagram[9]

SynthesisRoute Figure 1: Validated synthetic pathway for (4-methylpiperidin-4-yl)methanol HCl. Start N-Boc-Isonipecotic Acid Ethyl Ester Inter1 Intermediate A: 4-Methyl-4-Ester Start->Inter1 1. LDA, -78°C 2. MeI (Alkylation) Inter2 Intermediate B: N-Boc-Alcohol Inter1->Inter2 LiAlH4, THF (Reduction) Final Final Product: (4-Methylpiperidin-4-yl) methanol HCl Inter2->Final HCl/Dioxane (Deprotection)

[1][14]

Applications in Drug Discovery[2][9][11][15]

The gem-disubstituted nature of this scaffold is its defining feature. In "flat" piperidines, the ring flips rapidly between chair conformers. The 4-methyl group introduces a 1,3-diaxial interaction preference, locking the ring into a specific conformation. This reduces the entropic penalty upon binding to a protein target.

4.1. Key Therapeutic Areas
  • SHP2 & FGFR Inhibitors: Used as a linker scaffold to position warheads (e.g., acrylamides) in covalent inhibitors. The 3D shape prevents steric clashes in the narrow binding pockets of phosphatases.

  • Nav1.7 Channel Blockers: The scaffold serves as a polar core that navigates the voltage-gated sodium channel pore, where the hydroxymethyl group can engage in hydrogen bonding with pore residues.

  • PROTACs (Proteolysis Targeting Chimeras): The diamine-like functionality (after derivatizing the alcohol) is used to link E3 ligase ligands to target proteins with precise spatial orientation.

4.2. Structural Logic Diagram

DrugDesign Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns. Scaffold (4-Methylpiperidin-4-yl)methanol (The Core) Effect1 Thorpe-Ingold Effect (Conformational Lock) Scaffold->Effect1 Gem-Dimethyl Substitution Effect2 Increased Fsp3 (Solubility/Metabolic Stability) Scaffold->Effect2 Quaternary Carbon Target1 GPCR Ligands (e.g., Orexin) Effect1->Target1 Target2 Kinase Inhibitors (e.g., FGFR/SHP2) Effect1->Target2 Target3 Ion Channels (e.g., Nav1.7) Effect2->Target3

Handling & Safety Protocols

As a hydrochloride salt of a secondary amine, the compound is corrosive and hygroscopic.

  • Storage: Desiccate at

    
    . The salt is prone to absorbing atmospheric moisture, which can complicate stoichiometry in precise couplings.
    
  • Handling: Use nitrile gloves and safety goggles. Avoid dust inhalation.

  • Reaction Compatibility: The free amine must be liberated (e.g., using DIPEA or Et

    
    N) in situ for nucleophilic attacks. The primary alcohol is less nucleophilic than the amine but can compete in acylation reactions if the amine is not selectively protected or reacted first.
    

References

  • Synthesis of Gem-Disubstituted Piperidines: Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 2022.[5] Link

  • SHP2/FGFR Dual Inhibitors: Discovery of LC-SF-14, a selective dual inhibitor of SHP2 and FGFR.[1]Journal of Medicinal Chemistry, 2025 (DOI Reference). Link

  • Nav1.7 Inhibitors Patent: Substituted triazolopyridines and methods of use thereof. US Patent 9,550,775.[10] Link

  • Conformational Restriction in Drug Design: Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active Akt Inhibitors.[11][12][13]J. Med.[14] Chem., 2019.[11] Link

  • PROTAC Applications: Targeted degradation of the oncogenic phosphatase SHP2.PMC, 2024. Link

Sources

Technical Guide: Solubility Profile & Handling of (4-Methylpiperidin-4-yl)methanol Hydrochloride

[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

Before addressing solubility, it is critical to verify the solid-state properties of the compound.[1][2] As a hydrochloride salt of a piperidine derivative, this compound exhibits significant ionic character, influencing its dissolution kinetics and solvent compatibility.[1][2]

PropertyData
Compound Name This compound
CAS Number 1354792-85-0 (HCl Salt) / 297172-16-8 (Free Base)
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Physical State White to off-white crystalline solid
PubChem CID 66653509
SMILES CC1(CO)CCNCC1.Cl
Hygroscopicity High (Typical of amine HCl salts)

Solubility Data Profile

Aqueous & Organic Solubility Matrix

Note: The values below represent high-confidence estimates based on the physicochemical properties of structural analogs (e.g., 4-piperidinemethanol HCl) and general amine salt behavior.[1][2] Direct empirical literature values for this specific CAS are sparse; therefore, these ranges serve as operational guidelines.

SolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Water Very Soluble > 100 mg/mLIonic dissociation of HCl salt; H-bonding of hydroxyl group.[1][2]
Methanol Soluble 50 – 100 mg/mLHigh dielectric constant supports ion pair solvation.[1][2]
DMSO Very Soluble > 100 mg/mLExcellent solvation of polar/ionic species; preferred for bio-assays.[1][2]
Ethanol Moderately Soluble 10 – 30 mg/mLReduced solubility compared to MeOH due to lower polarity.[1][2]
Dichloromethane Sparingly Soluble < 1 mg/mLInsufficient polarity to overcome lattice energy of the salt.[1][2]
Diethyl Ether Insoluble < 0.1 mg/mLNon-polar; antisolvent for precipitation/crystallization.[1][2]
Hexane/Heptane Insoluble < 0.1 mg/mLStrictly non-polar; used to wash away non-polar impurities.[1][2]
pH-Dependent Solubility Behavior

The solubility of this compound is pH-dependent due to the piperidine nitrogen (pKa ~10-11).[1][2]

  • pH < 9 (Acidic/Neutral): Remains protonated (cationic) and highly water-soluble.[1][2]

  • pH > 11 (Basic): Deprotonates to the free base ((4-Methylpiperidin-4-yl)methanol).[1][2] The free base is likely an oil or low-melting solid with reduced water solubility and increased solubility in organic solvents like DCM or Ethyl Acetate.[1][2]

Experimental Protocol: Solubility Determination

Since precise batch-specific solubility can vary with polymorphs and purity, the following Standard Operating Procedure (SOP) is recommended for empirical validation.

Method: Saturation Shake-Flask (Visual & Gravimetric)[1][2]

Objective: Determine the saturation limit (

Workflow Diagram:

SolubilityProtocolStartStart: Weigh 50 mg CompoundAddSolventAdd 250 µL Solvent(Incremental Addition)Start->AddSolventVortexVortex/Sonicate(5 mins @ 25°C)AddSolvent->VortexCheckVisual Inspection:Dissolved?Vortex->CheckDissolvedClear Solution(Undersaturated)Check->DissolvedYesSaturatedSolid Persists(Saturation Reached)Check->SaturatedNo (Turbid)AddMoreAdd 50 mg more CompoundDissolved->AddMoreTo reach limitAddMore->VortexFilterCentrifuge/Filter(0.22 µm PTFE)Saturated->FilterQuantifyQuantify Supernatant(HPLC-UV or Gravimetric)Filter->Quantify

Caption: Iterative solubility determination workflow ensuring saturation equilibrium before quantification.

Step-by-Step Protocol:

  • Preparation: Place 50 mg of this compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add the solvent in 100 µL increments.

  • Equilibration: After each addition, vortex for 1 minute and sonicate for 5 minutes.

  • Observation:

    • If the solid dissolves completely, add more solid until a suspension persists.[1][2]

    • If the solid remains, you have reached the saturation limit.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter.

  • Quantification (Gravimetric):

    • Pipette a known volume (e.g., 200 µL) of the clear supernatant into a pre-weighed aluminum pan.

    • Evaporate solvent under vacuum/heat.[1][2]

    • Weigh the residue.[1][2]

    • Calculation:

      
      
      

Handling & Stability Implications

Hygroscopicity Management

Piperidine hydrochloride salts are notoriously hygroscopic.[1][2] Absorption of atmospheric moisture can lead to:

  • Deliquescence: The solid dissolves in its own absorbed water, turning into a sticky gum.[1][2]

  • Stoichiometric Error: Weighing "wet" compound results in lower molar equivalents in reactions.[1][2]

Recommendation:

  • Store under an inert atmosphere (Argon/Nitrogen).[1][2]

  • Allow the container to reach room temperature before opening to prevent condensation.[1][2]

  • If the solid appears "clumpy" or sticky, dry under high vacuum (< 1 mbar) at 40°C for 4 hours before use.[1][2]

Solvent Selection for Synthesis

When using this compound as a building block (e.g., nucleophilic substitution or amide coupling):

Reaction TypeRecommended Solvent SystemRationale
Amide Coupling DMF or DMAcSolubilizes the salt; compatible with HATU/EDC.[1][2]
Alkylation Acetonitrile + Base (DIPEA)Base liberates the free amine; ACN dissolves the organic intermediates.[1][2]
Recrystallization EtOH / Et₂O (Solvent/Antisolvent)Dissolve in hot Ethanol; precipitate by adding Diethyl Ether.[1][2]

References

  • PubChem. (n.d.).[1][2][3] this compound | C7H16ClNO.[1][2][4] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1][2]

Technical Guide: Spectral Characterization of (4-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a practical, authoritative resource for analytical chemists and medicinal chemists working with (4-Methylpiperidin-4-yl)methanol hydrochloride . It synthesizes physicochemical data with practical experimental protocols, adhering to the requested "Senior Application Scientist" persona.

Executive Technical Summary

This compound (CAS: 1354792-85-0) is a critical aliphatic heterocycle used as a building block in the synthesis of histamine H4 receptor antagonists and other piperidine-based therapeutics.[1][2] Its structural rigidity, provided by the quaternary carbon at position 4, makes it a valuable scaffold for restricting conformational freedom in drug candidates.

This guide provides a comprehensive spectral profile, focusing on NMR (1H, 13C) and Mass Spectrometry (ESI-MS) data. It includes validated protocols for sample preparation to ensure reproducibility in a regulated R&D environment.

Chemical Characterization Profile

ParameterSpecification
IUPAC Name This compound
Common Name 4-Hydroxymethyl-4-methylpiperidine HCl
CAS Number 1354792-85-0
Molecular Formula C

H

NO

HCl
Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, DMSO; Insoluble in Hexanes, DCM
Hygroscopicity Moderate (Store under inert atmosphere)

Spectroscopic Elucidation

Mass Spectrometry (ESI-MS)

In electrospray ionization (ESI), the hydrochloride salt dissociates. The spectrum will primarily show the protonated free base.

  • Ionization Mode: Positive (ESI+)

  • Carrier Solvent: Methanol/Water (50:50) + 0.1% Formic Acid

  • Key Diagnostic Peak:

    • [M+H]

      
      :  m/z 130.1 (Base Peak)
      
    • Fragmentation: Loss of H

      
      O (M-18) may be observed at m/z 112.1 under high cone voltage.
      
Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (


) are reported in ppm relative to TMS.[3] Data is predicted based on structural analogs (e.g., 4-piperidinemethanol) and solvent effects.
1H NMR (400 MHz, D

O)

The choice of Deuterium Oxide (D


O) is critical. It eliminates the exchangeable signals from the ammonium (NH

) and hydroxyl (OH) protons, simplifying the spectrum to the carbon-bound protons only.
Proton AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
Notes
CH

(Methyl)
1.02 - 1.08Singlet (s)3H-Quaternary C4 prevents coupling.
Piperidine C3/C5-H 1.55 - 1.70Multiplet (m)4H-

-protons to Nitrogen.
Piperidine C2/C6-H 3.15 - 3.30Multiplet (m)4H-

-protons, deshielded by N

.
CH

-OH
3.45 - 3.50Singlet (s)2H-Diagnostic sharp singlet.
HDO (Solvent) ~4.79Singlet--Residual water peak.
13C NMR (100 MHz, D

O)

The spectrum exhibits symmetry, reducing the expected 7 carbons to 5 unique signals.

Carbon AssignmentShift (

ppm)
TypeNotes
Methyl (-CH

)
~20.5CH

Upfield signal.
Piperidine C3/C5 ~30.8CH

Ring carbons

to Nitrogen.
Quaternary C4 ~34.2C

Low intensity due to relaxation times.
Piperidine C2/C6 ~41.5CH

Ring carbons

to Nitrogen.
Hydroxy-methyl ~68.5CH

Deshielded by Oxygen.

Visualization: Structural Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure of the HCl salt, distinguishing it from the free base and identifying potential impurities.

SpectralWorkflow Sample Unknown Sample (White Solid) Solubility Solubility Test (Water vs. DCM) Sample->Solubility PrepNMR NMR Prep (Solvent: D2O) Solubility->PrepNMR Soluble in H2O (Indicates Salt) PrepMS MS Prep (MeOH + 0.1% FA) Solubility->PrepMS AcqNMR 1H NMR Acquisition (Check for N-Methyl vs C-Methyl) PrepNMR->AcqNMR AcqMS ESI-MS (+) (Target: 130.1 m/z) PrepMS->AcqMS Decision Data Correlation AcqNMR->Decision Singlet @ 1.0 ppm Singlet @ 3.45 ppm AcqMS->Decision M+H = 130.1 Result CONFIRMED IDENTITY (4-Methylpiperidin-4-yl)methanol HCl Decision->Result

Caption: Analytical workflow for structural confirmation of (4-Methylpiperidin-4-yl)methanol HCl.

Experimental Methodologies

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution 1H and 13C spectra without exchangeable proton interference.

  • Weighing: Accurately weigh 10–15 mg of the hydrochloride salt into a clean vial.

    • Note: The salt is hygroscopic. Minimize exposure to ambient humidity to avoid water peaks obscuring the 4.5–5.0 ppm region.

  • Solvent Addition: Add 0.6 mL of D

    
    O  (Deuterium Oxide, 99.9% D).
    
    • Why D

      
      O? DMSO-d6 is an alternative, but the ammonium protons (NH
      
      
      
      ) will appear as broad humps between 8–9 ppm, potentially complicating integration. D
      
      
      O exchanges these instantly, leaving a clean aliphatic window.
  • Filtration: If the solution is cloudy (indicating free base impurities or dust), filter through a cotton plug directly into the NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to ensure the quaternary methyl signal integrates correctly.

Protocol B: Gravimetric Chloride Determination (Validation)

Objective: Confirm the stoichiometry of the HCl salt (Mono- vs. Dihydrochloride).

  • Dissolve 100 mg of sample in 10 mL deionized water.

  • Add 2 drops of 5% potassium chromate indicator.

  • Titrate with 0.1 N Silver Nitrate (AgNO

    
    )  until a brick-red precipitate persists.
    
  • Calculation:

    
    
    
    • Target: ~165.66 g/mol indicates pure mono-hydrochloride.

Synthesis & Impurity Profiling

Understanding the synthesis route aids in identifying potential impurities in the spectral data.

Common Synthetic Route:

  • Starting Material: N-Boc-4-methylpiperidine-4-carboxylic acid or ester.

  • Reduction: Lithium Aluminum Hydride (LAH) reduction of the ester to the alcohol.

  • Deprotection: Removal of the Boc group using HCl/Dioxane.

Potential Impurities:

  • Unreduced Ester: Look for a methoxy singlet ~3.6-3.7 ppm in 1H NMR.

  • Boc-Protected Intermediate: Look for a massive tert-butyl singlet (~1.4 ppm, 9H).

  • Free Base: If the pH is not strictly controlled, the free base may exist. In D

    
    O, this is indistinguishable from the salt, but in DMSO, the chemical shifts of the 
    
    
    
    -protons will be upfield (~2.6-2.8 ppm) compared to the salt (~3.2 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66653509, this compound. Retrieved from [Link]

Sources

Technical Safety Monograph: (4-Methylpiperidin-4-yl)methanol Hydrochloride

[1][2][3][4]

Executive Summary

Target Compound: this compound CAS Registry Number: 1354792-85-0 (HCl salt) Primary Application: Pharmaceutical intermediate (Scaffold for kinase inhibitors, PROTACs, and GPCR ligands).[1][2][3][4]

This monograph provides a technical safety analysis for researchers handling this compound.[1][2][3] While often classified as a standard organic building block, this compound presents specific risks associated with piperidine derivatives—namely acute toxicity, severe irritation to mucous membranes, and environmental persistence.[2][3] This guide moves beyond generic SDS data to establish a self-validating safety protocol for laboratory synthesis and scale-up operations.

Chemical Identity & Physicochemical Properties[1][2][3]

Precise identification is critical to avoid confusion with structural isomers like 4-hydroxy-4-methylpiperidine.[1][2][3]

PropertyDataTechnical Context
IUPAC Name This compoundDefines the 4,4-disubstitution pattern essential for its role as a quaternary carbon scaffold.[1][2][5][3]
CAS (HCl Salt) 1354792-85-0 Specific to the hydrochloride form typically supplied by vendors (Sigma, ChemScene).[1][2][3]
CAS (Free Base) 297172-16-8Relevant if the salt is neutralized during workup.[1][2][3]
Formula C₇H₁₅NO[1][2][5][3] · HClMW: 165.66 g/mol .[1][2][3][4]
Appearance White to off-white solidHygroscopic powder; tendency to clump affects flowability and weighing accuracy.[1][2][3]
Solubility Water, Methanol, DMSOHigh aqueous solubility increases skin absorption risks during wash-down procedures.[1][2][3]
Acidity Acidic in solutionThe protonated secondary amine and HCl counterion generate acidic solutions (pH < 4).[1][2][3]

Hazard Identification & Toxicology (GHS)

GHS Classification

Based on data from major suppliers (BLD Pharm, Sigma-Aldrich), the compound is classified under Category 2 (Irritant) and Category 4 (Acute Toxicity) .[2]

  • Signal Word: WARNING (Potential for DANGER if free-based)[1][2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Environmental Hazard: WGK 3 (Severe hazard to waters) – Critical for disposal planning.[1][2]

Toxicological Mechanisms[1][2]
  • Respiratory Irritation (H335): As a hydrochloride salt of a secondary amine, inhalation of fine dust generates hydrochloric acid upon contact with mucosal moisture.[1] This causes immediate tissue damage to the upper respiratory tract, distinct from the systemic toxicity of the parent amine.[3]

  • Ocular Damage (H319): The combination of the acidic counterion and the surfactant-like properties of the piperidine scaffold can lead to rapid corneal uptake and damage.[1][2][3]

  • Systemic Bioactivity: This scaffold is structurally related to neuroactive agents (e.g., opioids, antihistamines).[3] Until specific LD50 data confirms otherwise, researchers must assume potential CNS activity or cardiotoxicity (hERG channel interaction risk common in 4-substituted piperidines).[1][2][3]

Operational Safety & Handling Protocols

Engineering Controls: The Primary Barrier

Do not rely solely on PPE.[1][3] The hygroscopic nature of the salt means it readily absorbs atmospheric moisture, becoming sticky and difficult to handle, which increases the risk of glove contamination.[3]

  • Protocol 1: Weighing & Transfer

    • Requirement: All open handling must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.[1][3]

    • Static Control: Use an anti-static gun if the powder is dry/fluffy to prevent dispersal.[1][3]

    • Validation: Verify face velocity is >0.5 m/s before opening the vial.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling >10g or preparing stock solutions.[2]

  • Skin: Nitrile gloves (minimum 0.11 mm thickness).[1]

    • Double-gloving is recommended during synthesis steps involving strong bases (e.g., NaH, LiHMDS) where the corrosive free base is generated.[1][2][3]

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a P100/N95 particulate respirator with an acid gas cartridge (yellow/magenta band).

Visualization: Safety Hierarchy Workflow

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

SafetyWorkflowStartTask: Handle (4-Methylpiperidin-4-yl)methanol HClAssessAssessment:Is quantity > 1g or generating dust?Start->AssessHoodEngineering Control:Fume Hood Required(Face Velocity > 0.5 m/s)Assess->HoodAlwaysPPE_LowPPE (Low Risk):Safety Glasses, Nitrile Gloves,Lab CoatHood->PPE_LowQuantity < 1gNo DustPPE_HighPPE (High Risk):Splash Goggles, Double Gloves,Respirator (if outside hood)Hood->PPE_HighQuantity > 1gDust/Solution PrepActionExecute Handling:Avoid metal spatulas (corrosion risk)Use anti-static weighing boatsPPE_Low->ActionPPE_High->ActionCleanupDecontamination:Wipe surfaces with wet paper towel(Solubilizes salt)Action->Cleanup

Figure 1: Operational safety workflow emphasizing engineering controls and risk-based PPE selection.

Storage, Stability & Reactivity[2][4]

Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic.[1][3] Improper storage leads to hydrolysis and stoichiometry errors in synthesis (weighing water instead of reagent).[3]

  • Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Keep container tightly sealing using Parafilm.[1][3]

Chemical Incompatibilities[1][2]
  • Strong Oxidizers: Reaction with permanganates or peroxides can generate toxic chloramines or nitroso-compounds.[1][2][3]

  • Strong Bases: Neutralization releases the Free Base (CAS 297172-16-8) .[1][2][3]

    • Hazard Shift: The free base is a secondary amine and likely more volatile and corrosive than the salt.[3] It acts as a nucleophile.[3]

    • Reaction Risk:[1][2] Exothermic reaction with acid chlorides or anhydrides.[3]

Visualization: Reactivity & Degradation Logic

This diagram details the chemical transformations that alter the hazard profile during storage or synthesis.[1][3]

ReactivitySalt(4-Methylpiperidin-4-yl)methanol HCl(Solid, Acidic, Irritant)MoistureMoisture/Humidity(Storage Failure)Salt->MoistureBaseStrong Base(NaOH, TEA)Salt->BaseOxidizerOxidizing AgentsSalt->OxidizerClumpingHydrolysis/Clumping(Stoichiometry Error)Moisture->ClumpingAbsorbs H2OFreeBaseFree Base Release(Volatile, Corrosive Amine)Base->FreeBaseDeprotonationN_OxideN-Oxides / Chloramines(Toxic/Explosive)Oxidizer->N_OxideRedox Reaction

Figure 2: Reactivity pathways indicating hazard shifts from environmental exposure or synthetic manipulation.[1][2][3]

Emergency Response & Disposal

First Aid[1][2]
  • Inhalation: Move to fresh air immediately. If wheezing occurs (HCl effect), seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][3] Do not use neutralization agents in the eye.[3]

  • Skin Contact: Wash with soap and water.[1][3] Remove contaminated clothing.[3]

Spill Cleanup
  • Solid Spill: Do not dry sweep (generates dust).[1] Use a HEPA vacuum or wet the powder with a water-dampened pad before wiping.[1][2][3]

  • Solution Spill: Absorb with inert material (vermiculite).[1] Neutralize trace acidity with sodium bicarbonate solution if safe to do so.[3]

Disposal (WGK 3 Compliance)
  • Strict Prohibition: Do NOT dispose of via sink or drain.[1][3] This compound is classified as a severe water pollutant (WGK 3).[3]

  • Protocol: Collect in a combustible waste container labeled "Organic Solid - Toxic/Irritant".[1][2][3] Incineration with scrubber systems (for HCl and NOx) is the required destruction method.[3]

References

  • Sigma-Aldrich .[1][2][3][6][7] Product Specification: (4-Methyl-4-piperidinyl)methanol hydrochloride (CBR01674).[1][2][3] Retrieved from [1][2]

  • BLD Pharm . Safety Data Sheet: (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8).[1][2][3] Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 329776921. Retrieved from [1][2]

  • ChemScene . Product Data: this compound (CAS 1354792-85-0).[1][2][3][4][8][9] Retrieved from [1][2]

  • European Patent Office . Patent WO2010138589A1: Bicyclic pyrimidine PI3K inhibitor compounds.[1][3] (Demonstrates application in drug discovery). Retrieved from

The Pharmacophore Frontier: A Technical Guide to Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring (hexahydropyridine) is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. Its ubiquity stems from its ability to modulate physicochemical properties (logP, pKa) while serving as a versatile vector for pharmacophore presentation.[1] This guide dissects the biological activity of piperidine derivatives, moving beyond basic structural definitions to explore the mechanistic causality of their efficacy in CNS, oncology, and antimicrobial applications.[1][2]

Part 1: The Piperidine Pharmacophore & SAR Logic

Structural Dynamics

The piperidine ring exists predominantly in a chair conformation, minimizing torsional strain. However, the nitrogen atom introduces a critical vector for modification.

  • The Nitrogen Lone Pair: The basicity of the N-atom (pKa ~11 for unsubstituted piperidine) allows for protonation at physiological pH, facilitating ionic interactions with anionic residues (e.g., Aspartate) in receptor binding pockets.

  • Conformational Control: Substituents at C2 and C6 introduce 1,3-diaxial interactions that can lock the ring into specific conformations, crucial for stereoselective binding.

Structure-Activity Relationship (SAR) Architecture

The biological activity of piperidine derivatives is tunable via three primary vectors.

PiperidineSAR Piperidine Piperidine Core (C5H11N) N1 N1 Position (Solubility & PK) Piperidine->N1 C4 C4 Position (Target Specificity) Piperidine->C4 C2_C6 C2/C6 Positions (Stereochemical Locking) Piperidine->C2_C6 N1_Out1 Lipophilicity Modulation (BBB Penetration) N1->N1_Out1 N1_Out2 Prodrug Strategies (Carbamates/Amides) N1->N1_Out2 C4_Out1 Receptor Binding (e.g., Opioid/AChE) C4->C4_Out1 C4_Out2 Rigidification (Spiro-cycles) C4->C4_Out2

Figure 1: SAR Logic of the Piperidine Scaffold. The N1 position governs pharmacokinetics (PK), while C4 substitutions dictate pharmacodynamic (PD) specificity.

Part 2: Therapeutic Classes & Mechanisms[3]

CNS Modulation (The Cholinergic & Opioid Axis)

The piperidine ring is the structural anchor for Donepezil (Alzheimer's) and Fentanyl (Pain).

  • Mechanism (Donepezil): The N-benzylpiperidine moiety binds to the anionic subsite of Acetylcholinesterase (AChE). The positively charged nitrogen mimics the quaternary ammonium of acetylcholine, while the benzyl group interacts via

    
    -
    
    
    
    stacking with Trp84.
  • Mechanism (Fentanyl): The piperidine ring provides the correct spatial arrangement for the N-phenethyl group to access the hydrophobic pocket of the

    
    -opioid receptor.
    
Oncology (Kinase Inhibition)

While piperazines (two nitrogens) are common in kinase inhibitors (e.g., Palbociclib), the piperidine ring is crucial in Cobimetinib and Ceritinib .

  • Cobimetinib (MEK Inhibitor): Contains a piperidine ring fused to an azetidine moiety.[3][4] The piperidine nitrogen forms hydrogen bonds within the allosteric pocket adjacent to the ATP-binding site of MEK1/2, preventing kinase activation.

  • Ceritinib (ALK Inhibitor): Utilizes a piperidine tail to improve solubility and interact with the solvent-exposed region of the ALK kinase domain.

Comparative Efficacy Data

The following table contrasts the potency (IC50/Ki) of key piperidine derivatives against their targets.

DrugTargetCore MoietyPotency (IC50/Ki)Clinical Indication
Donepezil AChEN-benzylpiperidineIC50: 5.7 - 6.7 nMAlzheimer's Disease
Fentanyl

-Opioid Receptor
4-anilidopiperidineKi: ~1.35 nMAnalgesic
Cobimetinib MEK1/2Piperidinyl-azetidineIC50: 0.9 nM (MEK1)Melanoma
Raloxifene Estrogen ReceptorPiperidinyl-ethoxyIC50: ~0.2 nMOsteoporosis

Part 3: Experimental Protocols

Synthesis: Reductive Amination (The "Workhorse" Reaction)

Context: To synthesize N-substituted piperidines (e.g., N-benzylpiperidine analogs) for SAR studies, direct alkylation often leads to over-alkylation (quaternary salts). Reductive amination is the preferred, self-limiting protocol.

Protocol:

  • Reagents: 4-Piperidone hydrochloride (1.0 eq), Substituted Benzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Imine Formation: Dissolve amine and aldehyde in DCE. Add acetic acid to adjust pH to ~5-6 (activates the carbonyl). Stir for 30-60 mins.

  • Reduction: Add STAB in one portion. The use of STAB (mild hydride donor) prevents reduction of the aldehyde before imine formation.

  • Quench: Quench with saturated NaHCO3. Extract with DCM.

  • Validation: NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the benzylic methylene (~3.5 ppm).

Bioassay: The Ellman Assay for AChE Inhibition

Context: For researchers developing Donepezil analogs, the Ellman assay is the gold standard. It relies on the hydrolysis of Acetylthiocholine (ATCh) to Thiocholine, which reacts with DTNB to form a yellow anion.

Critical Causality: We use Acetylthiocholine instead of Acetylcholine because the hydrolysis product (thiocholine) contains a reactive thiol (-SH) necessary to cleave the disulfide bond in DTNB.

EllmanAssay Substrate Acetylthiocholine (Substrate) Hydrolysis Hydrolysis (Thiocholine Release) Substrate->Hydrolysis Enzyme AChE + Inhibitor (Piperidine Derivative) Enzyme->Hydrolysis Modulates Reagent DTNB (Ellman's Reagent) Reaction Thiol-Disulfide Exchange Reagent->Reaction Hydrolysis->Reaction Thiocholine Detection Absorbance @ 412 nm Reaction->Detection TNB Anion

Figure 2: The Ellman Assay Workflow. Inhibitors reduce the rate of Thiocholine production, lowering the absorbance slope at 412 nm.

Step-by-Step Protocol:

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0). pH is critical; <7.0 reduces DTNB reactivity, >8.5 causes spontaneous hydrolysis.

  • Incubation: Mix 140 µL Buffer, 20 µL Enzyme (AChE), and 20 µL Test Compound (Piperidine derivative). Incubate 10 mins at 25°C to allow equilibrium binding.

  • Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL ATCh (15 mM).

  • Kinetic Read: Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

  • Calculation: Plot Slope (Abs/min) vs. log[Inhibitor]. Determine IC50.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences (MDPI). [Link]

  • Cobimetinib (Cotellic): Mechanism of Action and Clinical Data. National Cancer Institute (NCI). [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Chimica Oggi. [Link]

Sources

Technical Guide: (4-Methylpiperidin-4-yl)methanol Hydrochloride in Drug Discovery

[2][3]

Executive Summary: The "Gem-Methyl" Advantage

This compound represents a specialized class of gem-disubstituted saturated heterocycles.[3] Unlike its monosubstituted analog (4-piperidinemethanol), this building block incorporates a quaternary carbon at the C4 position.[2]

This structural modification offers three critical advantages in Lead Optimization:

  • Metabolic Blocking: The C4-methyl group sterically and electronically impedes CYP450-mediated oxidation at the susceptible 4-position.[2][3]

  • Conformational Restriction: The Thorpe-Ingold effect (gem-dimethyl effect) biases the piperidine ring conformation, reducing the entropic penalty of receptor binding.[2]

  • Lipophilicity Modulation: It introduces a precise increase in lipophilicity (+0.5 LogP) without adding aromaticity, aiding in blood-brain barrier (BBB) penetration tuning.[2]

Chemical Profile
PropertyData
CAS (HCl Salt) 1354792-85-0
CAS (Free Base) 297172-16-8
Formula C₇H₁₅NO[2][3][5][6][7][8][9][10] · HCl
MW 165.66 g/mol (Salt) / 129.20 g/mol (Base)
CLogP ~0.8 (Base)
pKa (Piperidine N) ~10.5 (Estimated)
Solubility High in Water, MeOH; Low in Et₂O, Hexanes

Synthetic Utility & Functionalization Strategies

This building block is bifunctional, possessing a secondary amine (nucleophilic handle) and a primary alcohol (electrophilic/nucleophilic handle). This allows for divergent synthesis strategies.[2]

Diagram 1: Synthetic Divergence Flow

The following diagram illustrates how to selectively functionalize the core to access diverse pharmacophores.

Synthetic_DivergenceCore(4-Methylpiperidin-4-yl)methanol(Core)Amine_ProtN-Protection(Boc/Cbz)Core->Amine_ProtPath A: Target AlcoholAlcohol_ProtO-Protection(TBS/TBDPS)Core->Alcohol_ProtPath B: Target AmineAlcohol_ActAlcohol Activation(MsCl / TsCl)Amine_Prot->Alcohol_ActElectrophile GenEtherEther/AmineLinkageAlcohol_Act->EtherNucleophilic AttackAmine_FunctAmine Coupling(SNAr / Reductive Amination)Alcohol_Prot->Amine_FunctN-DerivatizationScaffoldTarget Scaffold(e.g., Kinase Inhibitor)Amine_Funct->ScaffoldDeprotection

Caption: Divergent synthesis pathways allowing selective elaboration of the N-terminus or O-terminus.

Medicinal Chemistry Applications

Metabolic Stability (The "Metabolic Switch")

In many piperidine-containing drugs, the C4 position is a "soft spot" for oxidative metabolism (hydroxylation) by liver enzymes.[2] Replacing the C4-hydrogen with a methyl group blocks this pathway.[2][3]

  • Mechanism: The C-H bond at C4 is replaced by a C-C bond (methyl), which is metabolically inert under standard physiological conditions.[4] The remaining substituent is the hydroxymethyl group, which can be further derivatized to stable ethers or amides.[4]

  • Case Study (Kinase Inhibitors): In the development of KIF18A inhibitors and FGFR inhibitors (e.g., LC-SF-14 analogs), the 4-methyl-4-hydroxymethyl motif is used to maintain potency while extending half-life compared to the des-methyl analogs [1, 2].[2][3]

GPCR Ligand Design

For G-Protein Coupled Receptors (e.g., CB1 , Muscarinic , Opioid ), the piperidine nitrogen often forms a critical salt bridge with an aspartate residue in the receptor binding pocket.[4]

  • Role of the Core: The 4-methyl group locks the piperidine ring into a specific chair conformation, positioning the hydroxymethyl group (or its derivative) into a precise vector to interact with auxiliary binding pockets.

  • Example: In CB1 inverse agonists , the 4-substituted piperidine core is crucial for peripheral restriction, preventing CNS side effects while maintaining metabolic stability [3].[4]

Experimental Protocols

Protocol A: General Amine Coupling (SɴAr)

Used to attach the building block to a heteroaromatic scaffold (e.g., chloropyrimidine).

Reagents:

  • (4-Methylpiperidin-4-yl)methanol HCl (1.0 equiv)[2][3]

  • Heteroaryl Chloride (1.0 equiv)[2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • DMSO or NMP (Solvent)[2]

Procedure:

  • Dissolution: Dissolve the heteroaryl chloride and (4-Methylpiperidin-4-yl)methanol HCl in DMSO (0.2 M concentration).

  • Base Addition: Add DIPEA dropwise at room temperature. The solution may warm slightly.[2]

  • Reaction: Heat the mixture to 100 °C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride.[2]

  • Workup: Cool to room temperature. Pour into ice-water. Extract with Ethyl Acetate (3x).[2][9]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).[2]

Protocol B: Activation of the Alcohol (Mesylation)

Used when the alcohol needs to be converted into a leaving group for ether synthesis.

Reagents:

  • N-Boc-(4-Methylpiperidin-4-yl)methanol (1.0 equiv) [Note: Protect amine first][2][3]

  • Methanesulfonyl Chloride (MsCl) (1.2 equiv)[2]

  • Triethylamine (TEA) (1.5 equiv)[2]

  • DCM (Dichloromethane) (anhydrous)[2]

Procedure:

  • Setup: Dissolve the N-Boc protected intermediate in anhydrous DCM under Nitrogen at 0 °C.

  • Addition: Add TEA, followed by the slow, dropwise addition of MsCl.

  • Stirring: Stir at 0 °C for 30 mins, then allow to warm to RT for 1 hour.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Isolation: Separate layers, wash organic layer with water and brine.[2][4][11][12] Dry (MgSO₄) and concentrate to yield the mesylate, typically used immediately in the next step (e.g., displacement with a phenol or amine).[4]

Visualizing the Metabolic Shield[4]

The following diagram compares the metabolic fate of a standard piperidine vs. the 4-methyl analog.

Metabolic_StabilitySub1Standard Piperidine(H at C4)CYPCYP450OxidationSub1->CYPMetabolite14-Hydroxypiperidine(Metabolic Liability)CYP->Metabolite1Rapid ClearanceSub24-Methyl Piperidine(Me at C4)CYP_BlockCYP450BlockedSub2->CYP_BlockStableMetabolically StableDrug CandidateCYP_Block->StableExtended Half-Life

Caption: The 4-methyl group prevents oxidation at the C4 position, significantly extending in vivo half-life.

References

  • Inhibitors of KIF18A and Uses Thereof. Source: World Intellectual Property Organization (WO2024153217A1).[2] Context: Describes the synthesis and use of the 4-methyl-4-hydroxymethyl piperidine core in kinesin spindle protein inhibitors.

  • Discovery of LC-SF-14, a Selective Dual Inhibitor of SHP2 and FGFR. Source: European Journal of Medicinal Chemistry (2025).[2][9] Context: Details the use of tert-butyl (4-methylpiperidin-4-yl)carbamate derivatives in dual kinase inhibitor design. [2]

  • Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor. Source: Journal of Medicinal Chemistry / PMC (2020).[2] Context: Highlights the use of 4-substituted piperidines to modulate peripheral vs. central activity and metabolic stability.[2]

  • Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry. Source: Journal of Medicinal Chemistry (2014).[2] Context: Demonstrates the "excellent metabolic stability" of 4-methyl-4-aminopiperidine analogs in liver microsomes.[2][3]

The Piperidine Scaffold: A Technical Guide to Pharmacological Properties and Drug Design

[1][2]

Executive Summary: The "Privileged Scaffold" Status

In the landscape of medicinal chemistry, the piperidine ring (

1

This guide analyzes the pharmacological versatility of piperidine, dissecting its structure-activity relationships (SAR), therapeutic mechanisms, and critical synthesis protocols.[2][1]

Structural Biology & Physicochemical Core

The pharmacological success of piperidine is driven by its physicochemical properties, which allow it to modulate pharmacokinetics (PK) and target binding.[1]

Conformational Dynamics

Unlike planar aromatic rings (e.g., pyridine), piperidine exists primarily in a chair conformation . This 3D geometry is critical for drug-target complementarity.

  • The Nitrogen Lone Pair: The amine nitrogen (typically

    
    ) is protonated at physiological pH (7.4). This allows the formation of a critical ionic bond  with negatively charged residues (often Aspartate or Glutamate) in receptor binding pockets.
    
  • Axial vs. Equatorial: Substituents on the ring prefer the equatorial position to minimize 1,3-diaxial interactions, but specific receptor pockets may force an axial conformation, locking the molecule into a bioactive state.

General SAR Pharmacophore

The following diagram illustrates the generalized pharmacophore vectors for piperidine-based drugs.

PiperidineSARCorePiperidine Core(C5H11N)N_SubN-Substituent (R1)Modulates Lipophilicity (LogP)& BioavailabilityCore->N_Sub N-Alkylation/AcylationC4_SubC4-Substituent (R2)Critical for Receptor Specificity(e.g., Opioid vs. Antihistamine)Core->C4_Sub 4-Aryl/Alkyl attachmentC3_SubC3-Substituent (R3)Chirality & SelectivityCore->C3_Sub Stereocenter introduction

Figure 1: Generalized Structure-Activity Relationship (SAR) vectors for the piperidine scaffold. The N1 and C4 positions are the most frequent sites of derivatization.

Therapeutic Classes & Mechanisms of Action

Pain Management: The Opioid Agonists

The 4-anilidopiperidine class (e.g., Fentanyl , Sufentanil ) represents the gold standard for high-potency analgesia.

  • Mechanism: These compounds act as full agonists at the

    
    -opioid receptor (MOR).
    
  • Molecular Interaction: The protonated nitrogen of the piperidine ring forms a salt bridge with Asp147 (TM3) of the GPCR. The N-phenethyl group (in fentanyl) sits in a hydrophobic pocket, dramatically increasing affinity compared to morphine.

Comparative Potency Data:

CompoundPiperidine ModificationPotency (Relative to Morphine)Half-Life (Human)
Pethidine 4-phenyl-4-carboxy0.1x3-5 hrs
Fentanyl 4-anilido-N-phenethyl100x3-7 hrs
Carfentanil 4-carbomethoxy10,000x7.7 hrs
Neurodegeneration: AChE Inhibitors

Donepezil (Aricept) is the frontline treatment for Alzheimer's disease.

  • Mechanism: It is a reversible, non-competitive inhibitor of Acetylcholinesterase (AChE).

  • Binding Mode: Donepezil spans the entire active site gorge of AChE. The piperidine ring binds to the anionic subsite (Trp86), while the indanone moiety binds to the peripheral anionic site (PAS), effectively blocking acetylcholine hydrolysis.

CNS Stimulation

Methylphenidate (Ritalin) utilizes a piperidine ring to block the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), increasing synaptic concentrations of catecholamines.

Experimental Protocols

Synthesis: Double Reductive Amination

For researchers synthesizing novel piperidine libraries, the Double Reductive Amination is a robust, self-validating protocol that forms the ring in a single step from dicarbonyl precursors.

Protocol:

  • Reagents: 1,5-dicarbonyl compound (1.0 eq), Primary Amine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Dissolve dicarbonyl and amine in DCE under

      
       atmosphere.
      
    • Stir for 30 mins to allow imine/enamine formation.

    • Add STAB portion-wise at 0°C.

    • Allow to warm to RT and stir for 12-16 hours.

  • Validation (Self-Check):

    • TLC: Disappearance of starting amine (ninhydrin stain).

    • NMR: Appearance of distinct piperidine ring protons (multiplets at

      
       1.5–3.0 ppm).
      
Critical Safety Screening: hERG Inhibition

Piperidine compounds are historically prone to causing QT-interval prolongation (cardiotoxicity) by blocking the hERG potassium channel (e.g., the withdrawal of Terfenadine). Every novel piperidine must undergo hERG screening early.

Mechanism of Toxicity: The basic nitrogen and hydrophobic tails of many piperidines can mimic the pharmacophore required to block the hERG pore.

hERG_ScreeningStartNovel Piperidine AnalogAssayIn Vitro hERG Binding Assay(Radioligand or Patch Clamp)Start->AssayDecisionIC50 EvaluationAssay->DecisionSafePass: IC50 > 10 µMProceed to ADMEDecision->SafeLow AffinityToxicFail: IC50 < 1 µMStructural Modification RequiredDecision->ToxicHigh AffinityModStrategy:1. Reduce Lipophilicity (LogP)2. Introduce Zwitterions3. Steric Hindrance at NToxic->ModIterative DesignMod->StartResynthesize

Figure 2: The mandatory hERG safety screening workflow for piperidine drug candidates to prevent cardiotoxicity.

Future Outlook

The piperidine scaffold remains at the forefront of innovation. Current trends include:

  • Spiro-piperidines: Rigidifying the scaffold to improve selectivity and patentability.

  • PROTACs: Using piperidine moieties (like those in pomalidomide) as linkers or warheads in protein degraders.

  • Janus Kinase (JAK) Inhibitors: Tofacitinib utilizes a piperidine ring to bind the ATP pocket of the kinase.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Seminal work on Fentanyl/Piperidine SAR).
  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors.[3] Current Medicinal Chemistry. Link

  • Recanatini, M., et al. (2005). SAR of hERG Potassium Channel Blockers. Medicinal Research Reviews. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

The 4-Methylpiperidine Motif: Synthetic Architectures and Pharmacological Impact

[1]

Executive Summary

The 4-methylpiperidine scaffold represents a privileged substructure in medicinal chemistry and process development.[1] Unlike its unsubstituted parent, the introduction of a methyl group at the C4 position introduces a critical conformational bias, locking the piperidine ring into a specific chair conformer due to 1,3-diaxial strain avoidance. This "conformational anchor" enhances receptor binding specificity in GPCR ligands (particularly opioids and antipsychotics) and improves metabolic stability by blocking C4-oxidation.[1] Furthermore, recent process chemistry validations have established 4-methylpiperidine as a superior, non-controlled alternative to piperidine for Fmoc removal in solid-phase peptide synthesis (SPPS).[1]

Structural Dynamics: The Equatorial Anchor

The pharmacological utility of 4-methylpiperidine stems from its thermodynamics.[1] In a standard chair conformation, the 4-methyl group can adopt either an axial or equatorial position.[1]

  • Equatorial Preference: The methyl group strongly favors the equatorial position to avoid steric clash with protons at C2 and C6 (1,3-diaxial interactions).

  • A-Value: The Gibbs free energy difference (

    
    ) is approximately 1.7–1.8 kcal/mol  favoring the equatorial conformer.
    
  • Impact: This thermodynamic preference "locks" the ring, orienting the nitrogen lone pair and N-substituents into a predictable vector, reducing the entropic penalty upon binding to a protein target.

Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic equilibrium and the steric penalties driving the equatorial preference.

Conformationcluster_0Thermodynamic Equilibriumcluster_1Steric FactorsAxialAxial Conformer(High Energy)EquatorialEquatorial Conformer(Low Energy)Axial->Equatorial  Ring Flip  ΔG ≈ -1.8 kcal/molInteraction1,3-Diaxial Interaction(C2-H / C6-H vs C4-Me)Axial->InteractionCausesResultConformational Lock(Rigidified Scaffold)Equatorial->ResultYields

Figure 1: Conformational equilibrium of 4-methylpiperidine showing the energetic drive toward the equatorial 'locked' state.[1]

Synthetic Methodologies

Synthesis of the 4-methylpiperidine core typically proceeds via two primary routes: reduction of heteroaromatics (Industrial) or de novo ring construction (Academic/Specialized).[1]

Route A: Catalytic Hydrogenation of 4-Picoline (Industrial Standard)

This is the most cost-effective route but requires careful control of catalyst poisoning and over-reduction.[1]

  • Precursor: 4-Methylpyridine (4-Picoline).[1]

  • Catalyst: 5% Pt/C or Rh/Al₂O₃ (preferred over Pd/C for pyridine ring reduction under mild conditions).[1]

  • Conditions: Acetic acid solvent, 3–5 atm H₂, 25–60°C.

  • Mechanism: Stepwise saturation of the pyridine ring.

Route B: Piperidone Functionalization

Used when complex substitution at C4 is required (e.g., 4-aryl-4-methyl derivatives).[1]

  • Precursor: N-Boc-4-piperidone.[1]

  • Reagents: Wittig olefination (methyltriphenylphosphonium bromide) followed by hydrogenation, or Grignard addition followed by deoxygenation.

Experimental Protocol: Hydrogenation of 4-Picoline

Note: This protocol yields the hydrochloride salt.[1]

  • Preparation: Charge a high-pressure autoclave with 4-picoline (100 mmol) and glacial acetic acid (50 mL) .

  • Catalyst: Add PtO₂ (Adams' catalyst, 0.5 mol%) under an inert nitrogen atmosphere.

  • Hydrogenation: Pressurize to 50 psi (3.4 bar) with H₂ gas. Stir vigorously at 40°C for 12 hours.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate to remove AcOH.[1]

  • Salt Formation: Dissolve residue in EtOH, cool to 0°C, and add HCl/dioxane (4M) dropwise.

  • Yield: White crystalline solid (4-methylpiperidine·HCl), >90% yield.

Synthesiscluster_IndRoute A: Industrial Reductioncluster_MedRoute B: FunctionalizationPicoline4-Picoline(Aromatic)Step1H2 (50 psi), PtO2AcOH, 40°CPicoline->Step1PiperidoneN-Boc-4-Piperidone(Ketone)Step21. MeMgBr or Wittig2. ReductionPiperidone->Step2Target4-MethylpiperidineScaffoldStep1->TargetStep2->TargetDerivDrug Candidate(N-Alkylation/Acylation)Target->Deriv  R-X, Base  

Figure 2: Dual synthetic pathways for accessing the 4-methylpiperidine core.[1]

Pharmacological & Process Applications[1]

A. Process Chemistry: Fmoc Removal in Peptide Synthesis

A critical, often overlooked application is in Solid Phase Peptide Synthesis (SPPS).[1] Piperidine is the standard reagent for removing the Fmoc protecting group, but it is a controlled substance in many jurisdictions (due to illicit fentanyl synthesis).

4-Methylpiperidine is a superior alternative:

  • Regulatory: Non-controlled substance.[1][2]

  • Efficiency: Kinetic studies show it is fully equivalent to piperidine in deprotection rates.[1]

  • Mechanism: Base-catalyzed

    
    -elimination of the dibenzofulvene moiety.[1]
    
B. Medicinal Chemistry: Receptor Modulation

The scaffold appears in various CNS-active agents.[1]

Drug ClassExample CompoundRole of 4-Methylpiperidine
Antipsychotic MelperoneThe 4-methyl group provides lipophilic bulk, filling a hydrophobic pocket in the D2 dopamine receptor.[1]
Antihistamine DiphenylpyralineActs as a rigid spacer, positioning the diphenylmethyl group for H1 receptor antagonism.
Opioids Fentanyl AnalogsWhile fentanyl uses a piperidine, 3- and 4-methyl analogs (e.g., cis-3-methylfentanyl) are used to probe the stereochemical requirements of the Mu-opioid receptor (MOR).[1]
Process Reagent Fmoc-RemovalActs as a secondary amine base to deprotonate the fluorenyl ring (See Figure 3).[1]
Mechanism of Action: Fmoc Deprotection

The following diagram details the mechanism where 4-methylpiperidine acts as the base.

FmocFmocFmoc-Peptide(Resin Bound)TransitionDeprotonationof acidic CHFmoc->TransitionBase4-MethylpiperidineBase->Transition  Attacks H+IntermediateDibenzofulvene(DBF)Transition->IntermediateProductFree Amine-PeptideTransition->ProductAdductDBF-Amine Adduct(Scavenged)Intermediate->Adduct  Excess Base

Figure 3: Mechanism of Fmoc removal using 4-methylpiperidine as a non-controlled base.[1]

Safety & Toxicity: The MPTP Structural Alert

CRITICAL WARNING: Researchers working with 4-substituted piperidines must be aware of the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) structural alert.[1]

  • The Hazard: MPTP is a neurotoxin that causes permanent Parkinsonian symptoms.[1]

  • Mechanism: MPTP crosses the blood-brain barrier and is oxidized by MAO-B (Monoamine Oxidase B) to MPP+ (1-methyl-4-phenylpyridinium).[1] MPP+ is taken up by dopamine transporters and destroys dopaminergic neurons.[1][3]

  • Relevance to 4-Methylpiperidine:

    • The saturated 4-methylpiperidine ring is NOT MPTP.[1]

    • However, if you are synthesizing 4-aryl-4-methylpiperidines via dehydration of a 4-piperidinol, you may generate the tetrahydropyridine double bond intermediate.[1]

    • Rule: Always verify full saturation of the piperidine ring via NMR/MS to ensure no tetrahydropyridine impurities remain.

References

  • Fmoc Removal Efficiency: Hachmann, J., & Lebl, M. (2006). "Search for alternatives to piperidine in Fmoc solid-phase peptide synthesis." Journal of Combinatorial Chemistry. Link

  • Conformational Analysis: Jensen, F. R., & Bushweller, C. H. (1969). "Conformational preferences in substituted piperidines." Journal of the American Chemical Society. Link

  • Synthesis Protocol: "Preparation of 4-methylpiperidine derivatives via catalytic hydrogenation." Organic Syntheses, Coll.[1] Vol. 5, p. 670.[1] Link

  • MPTP Mechanism: Langston, J. W., et al. (1984).[1] "Selective nigral toxicity after systemic administration of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) in the squirrel monkey." Brain Research. Link

  • Opioid SAR: Carroll, F. I., et al. (2020).[1] "Design, Synthesis, and Biological Evaluation of 4-Substituted Piperidines as Balanced Opioid Receptor Ligands." Journal of Medicinal Chemistry. Link

Discovery and History of (4-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of (4-Methylpiperidin-4-yl)methanol hydrochloride , a critical building block in modern medicinal chemistry.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This compound (CAS: 1354792-85-0) represents a specialized class of gem-disubstituted piperidines .[1] Historically, simple piperidines were ubiquitous in drug design (e.g., morphine, fentanyl).[2] However, the 4-position of the piperidine ring is metabolically vulnerable to cytochrome P450 oxidation.[2] The discovery of 4,4-disubstituted analogs emerged from the need to (1) block this metabolic "soft spot" and (2) enforce specific conformational constraints via the Thorpe-Ingold effect .[2] This compound serves as a modular scaffold for synthesizing high-affinity ligands for GPCRs (e.g., opioid, muscarinic) and kinase inhibitors (e.g., PI3K, Chk1).[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

PropertyData
IUPAC Name This compound
Common Name 4-Hydroxymethyl-4-methylpiperidine HCl
CAS Number (Salt) 1354792-85-0
CAS Number (Free Base) 297172-16-8
Molecular Formula C₇H₁₅NO[1][3][4] · HCl
Molecular Weight 165.66 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in ether
Key Functional Groups Secondary amine (basic center), Primary alcohol (nucleophilic handle), Quaternary carbon (steric anchor)

Historical Evolution: The "Gem-Disubstituted" Shift

The history of this compound is tied to the evolution of metabolic stability in drug design.

  • 1960s-70s: Early piperidine drugs (e.g., Pethidine) often suffered from rapid clearance due to oxidative dealkylation or hydroxylation at the C4 position.[2]

  • 1980s (The Structural Pivot): Medicinal chemists began exploring 4,4-disubstitution .[2] Research demonstrated that introducing a methyl group at C4 not only blocked oxidation (steric hindrance) but also locked the piperidine chair conformation, often improving receptor binding affinity.[2]

  • 2000s-Present: (4-Methylpiperidin-4-yl)methanol became a standard "off-the-shelf" building block for Fragment-Based Drug Discovery (FBDD), specifically for targeting kinases (PI3K) and ion channels (NaV1.[1]7) where a compact, solubilizing linker was required.[2]

Synthesis Methodologies

Two primary routes exist for the synthesis of this compound. The Benzyl Route is historically significant for scale-up, while the Boc Route is preferred in modern discovery labs for ease of purification.[2]

Method A: The Classical Benzyl Route (Scale-Up Preferred)

This method utilizes a benzyl protecting group, which is stable during the harsh reduction step but requires catalytic hydrogenation for removal.[2]

Step-by-Step Protocol:

  • Precursor Formation: Start with Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate . This is typically synthesized via double alkylation of ethyl acetoacetate or via a "double Michael" addition of methyl methacrylate to benzylamine (followed by cyclization).[2]

  • Reduction (The Critical Step):

    • Reagents: Lithium Aluminum Hydride (LiAlH₄), anhydrous THF.[2]

    • Procedure: Cool THF solution of the ester to 0°C. Add LiAlH₄ portion-wise (exothermic). Reflux for 2-4 hours.

    • Mechanism: The hydride attacks the ester carbonyl twice, reducing it to the primary alcohol.[2] The benzyl group prevents N-complexation.[1][2]

    • Workup: Quench with Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate to yield (1-benzyl-4-methylpiperidin-4-yl)methanol.[1]

  • Deprotection (Hydrogenolysis):

    • Reagents: H₂ gas (balloon or Parr shaker), Pd/C (10%), Methanol.

    • Procedure: Stir the intermediate under H₂ atmosphere at room temperature for 12 hours.

    • Result: Cleavage of the benzyl-nitrogen bond yields the free secondary amine.

  • Salt Formation:

    • Add 4M HCl in dioxane or diethyl ether to the crude amine.[2] The hydrochloride salt precipitates immediately.[2]

Method B: The Modern Boc Route (Discovery Preferred)

This route avoids heavy metals (Pd/C) and high-pressure hydrogen, making it safer for small-scale rapid synthesis.[1][2]

Step-by-Step Protocol:

  • Starting Material: 1-Boc-4-methylpiperidine-4-carboxylic acid (or ester).[1]

  • Reduction:

    • Reagents: Borane-THF complex (BH₃[1]·THF) or LiAlH₄.[2][5][6]

    • Note: Borane is often preferred to avoid potential issues with the carbamate, although Boc is generally stable to LiAlH₄ at moderate temperatures.[2]

  • Deprotection:

    • Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.[2]

    • Procedure: Stir at room temperature for 1 hour. Evaporate solvent.[2][5][7]

    • Salt Exchange: If TFA is used, the salt is converted to HCl via ion exchange resin or repeated co-evaporation with HCl/Ether.[2]

Visualization of Synthetic Logic

The following diagram illustrates the parallel pathways to the target molecule.

SynthesisPathways Start_Benzyl Ethyl 1-benzyl-4-methyl- piperidine-4-carboxylate Reagent_Red Reduction (LiAlH4 / THF) Start_Benzyl->Reagent_Red Start_Boc 1-Boc-4-methyl- piperidine-4-carboxylate Start_Boc->Reagent_Red Inter_Benzyl Intermediate: (1-Benzyl-4-methylpiperidin- 4-yl)methanol Step_Deprot_A H2, Pd/C (Hydrogenolysis) Inter_Benzyl->Step_Deprot_A Inter_Boc Intermediate: (1-Boc-4-methylpiperidin- 4-yl)methanol Step_Deprot_B HCl / Dioxane (Acid Hydrolysis) Inter_Boc->Step_Deprot_B Reagent_Red->Inter_Benzyl Reagent_Red->Inter_Boc Target TARGET: (4-Methylpiperidin-4-yl)methanol HCl Step_Deprot_A->Target Yield: ~85% Step_Deprot_B->Target Yield: ~95%

Figure 1: Comparative synthetic pathways (Benzyl vs. Boc) for the production of the target hydrochloride salt.

Applications in Drug Discovery

The "Gem-Dimethyl" & Conformational Lock

The 4-methyl group is not merely a passive substituent; it exerts a conformational lock .[1] In a standard piperidine, the ring flips between chair conformers.[2] By introducing a 4-methyl and a 4-hydroxymethyl group, the ring is biased toward a specific chair conformation where the bulkier group (often the hydroxymethyl chain connected to a drug pharmacophore) occupies the equatorial position to minimize 1,3-diaxial interactions.[1][2] This pre-organization reduces the entropy penalty of binding to a protein target.[2]

Key Therapeutic Areas
  • Kinase Inhibitors (PI3K/Chk1): The compound is used as a linker in 1,7-diazacarbazoles and bicyclic pyrimidines.[2] The piperidine nitrogen binds to the solvent-exposed region of the kinase ATP pocket, improving solubility, while the hydroxymethyl group allows for extension into ribose-binding pockets.[2]

  • Pain Management (NaV1.7/NaV1.3): In the development of non-opioid analgesics, this scaffold serves as a polar core that modulates penetration across the Blood-Brain Barrier (BBB).[2] The quaternary carbon prevents metabolic "hotspot" oxidation, prolonging the half-life of the drug.[2]

  • Antivirals (SARS-CoV-2): Recent studies (2020-2024) have highlighted 1,4,4-trisubstituted piperidines as non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro), where the 4-methyl group fits into the S2 hydrophobic sub-pocket.[1]

Experimental Workflow: Derivatization

Researchers typically use the target compound in the following workflow:

Workflow Target (4-Methylpiperidin-4-yl)methanol HCl Step1 Step 1: N-Alkylation / Acylation (Attach to Core Scaffold) Target->Step1  Base (DIEA), DMF   Step2 Step 2: Functionalization of Alcohol (Convert -OH to Leaving Group or Ether) Step1->Step2  MesCl or Ar-F (SNAr)   Step3 Step 3: Library Generation (Parallel Synthesis) Step2->Step3 Result High-Affinity Ligand (Metabolically Stable) Step3->Result

Figure 2: Standard medicinal chemistry workflow utilizing the scaffold for lead optimization.

References

  • Huegi, B. S., et al. (1983).[2][8] "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties."[2][8] Journal of Medicinal Chemistry.

  • Google Patents. (2010).[2] "WO2010138589A1 - Bicyclic pyrimidine PI3K inhibitor compounds."[1][2]

  • European Patent Office. (2009).[2][6] "1,7-Diazacarbazoles and their use in the treatment of cancer (Chk1 inhibitors)."

  • National Institutes of Health (NIH). (2022).[2] "A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro."[2] PubMed Central.[2]

  • BenchChem. (2025).[2] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (Analogous synthetic routes).

  • Sigma-Aldrich. "Product Specification: (4-Methyl-4-piperidinyl)methanol hydrochloride."[1] [2]

Sources

Methodological & Application

Application Note: Scalable Synthesis of (4-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The (4-Methylpiperidin-4-yl)methanol scaffold represents a critical "gem-disubstituted" piperidine motif widely utilized in modern medicinal chemistry. The introduction of the methyl group at the C4 position creates a quaternary center, restricting the conformational flexibility of the piperidine ring. This "Gem-Dimethyl Effect" (Thorpe-Ingold effect) often enhances the binding affinity of ligands to targets such as JAK kinases and GPCRs by pre-organizing the molecule into a bioactive conformation.

This Application Note provides a robust, scalable 3-step protocol for synthesizing (4-Methylpiperidin-4-yl)methanol hydrochloride from commercially available precursors. Unlike generic procedures, this guide focuses on process safety , impurity control , and salt form engineering to ensure high-purity isolation without chromatography.

Retrosynthetic Analysis & Route Selection

To access the target efficiently, we employ a "Construct-Reduce-Deprotect" strategy. This route is preferred over ring-closing methodologies (e.g., from divinyl ketones) due to the low cost of starting materials and the reliability of the alkylation step.

Synthetic Pathway Visualization

SynthesisRoute SM N-Boc-Piperidine-4-carboxylate (Starting Material) Step1 Step 1: α-Methylation (LDA, MeI, -78°C) SM->Step1 Int1 Intermediate A: N-Boc-4-methyl-4-carboxylate Step1->Int1 Step2 Step 2: Hydride Reduction (LiAlH4, THF) Int1->Step2 Int2 Intermediate B: N-Boc-Amino Alcohol Step2->Int2 Step3 Step 3: Deprotection (HCl/Dioxane) Int2->Step3 Product TARGET: (4-Methylpiperidin-4-yl)methanol HCl Step3->Product

Figure 1: Linear synthetic sequence designed for gram-to-multigram scale execution.

Experimental Protocol

Step 1: Construction of the Quaternary Center (α-Methylation)

Objective: Introduce the C4-methyl group via enolate alkylation. Critical Quality Attribute (CQA): Prevention of di-alkylation and self-condensation.

Reagents Table:

Reagent Equiv. Role
N-Boc-piperidine-4-ethyl ester 1.0 Starting Material
LDA (2.0 M in THF/Heptane) 1.1 Base (Kinetic Control)
Methyl Iodide (MeI) 1.2 Electrophile

| Dry THF | 10 Vol | Solvent |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with dry THF and cool to -78°C (Dry ice/Acetone bath).

  • Enolization: Add LDA solution dropwise over 20 minutes. Maintain internal temperature < -70°C. Stir for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (MeI) dropwise. The solution may turn slightly yellow.

  • Warm-up: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1]

  • Isolation: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: The product (Intermediate A) is usually a viscous oil. Purity >95% by NMR is expected. If <90%, purify via short silica plug (Hexane/EtOAc).

Step 2: Reduction of Ester to Alcohol

Objective: Convert the sterically hindered ester to a primary alcohol. Safety Warning: LiAlH₄ is pyrophoric. Perform all operations under inert atmosphere.

Reagents Table:

Reagent Equiv. Role
Intermediate A 1.0 Substrate
LiAlH₄ (2.4 M in THF) 2.5 Reducing Agent

| Dry THF | 15 Vol | Solvent |

Protocol:

  • Setup: Charge LiAlH₄ solution into a dry RBF under Argon. Cool to 0°C .[1]

  • Addition: Dissolve Intermediate A in Dry THF. Add this solution dropwise to the LiAlH₄ suspension. Caution: Exothermic gas evolution.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; ester spot disappears, alcohol spot appears lower).

  • Fieser Quench (Critical for Filtration):

    • Cool mixture to 0°C.

    • Add x mL Water (where x = grams of LiAlH₄ used).

    • Add x mL 15% NaOH solution.

    • Add 3x mL Water.

  • Workup: Stir the slurry vigorously for 30 minutes until a white, granular precipitate forms. Filter through a Celite pad.

  • Concentration: Evaporate the filtrate to yield N-Boc-4-hydroxymethyl-4-methylpiperidine (Intermediate B) as a white solid/oil.

Step 3: Deprotection and Salt Formation

Objective: Cleave the Boc group and precipitate the stable Hydrochloride salt.

Protocol:

  • Dissolution: Dissolve Intermediate B in minimal 1,4-Dioxane or Methanol (3 Vol).

  • Acidification: Add 4M HCl in Dioxane (5 equivalents) dropwise at 0°C.

  • Precipitation: Stir at RT for 3 hours. The product should precipitate as a white solid.

    • Troubleshooting: If no solid forms, add Diethyl Ether (Antisolvent) to induce crystallization.

  • Filtration: Filter the solid under Nitrogen (hygroscopic). Wash with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Data & Validation

Expected Results for (4-Methylpiperidin-4-yl)methanol HCl:

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, D₂O):

    • δ 3.45 (s, 2H, -CH ₂OH)

    • δ 3.20–3.10 (m, 2H, piperidine ring)

    • δ 2.95–2.85 (m, 2H, piperidine ring)

    • δ 1.65–1.55 (m, 4H, ring protons)

    • δ 1.05 (s, 3H, -CH ₃)

  • Mass Spectrometry (ESI+): m/z = 130.1 [M+H]⁺ (Free base).

Troubleshooting & Optimization Logic

Workup Logic: The "Fieser" Method

The most common failure mode in Step 2 is the formation of "aluminum emulsions" that trap product. We utilize the Fieser workup to generate granular aluminum salts that filter easily.

WorkupLogic Start LiAlH4 Reaction Mixture (Grey Slurry) Quench1 Add Water (x mL) Destroys excess Hydride Start->Quench1 Quench2 Add 15% NaOH (x mL) Forms Aluminate Quench1->Quench2 Quench3 Add Water (3x mL) Hydrates Salts Quench2->Quench3 Result Granular White Precipitate (Easy Filtration) Quench3->Result

Figure 2: The Fieser Quench Protocol ensures high recovery of the amino-alcohol.

Common Issues Table
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete enolization or wet THF.Ensure THF is distilled/dry. Increase enolization time to 1h.
Sticky Gum in Step 3 Hygroscopic salt or excess solvent.Triturate with Et₂O or Hexane. Dry under high vacuum.
Impurity in NMR (Step 1) Di-alkylation.Ensure Temperature remains < -70°C during LDA addition.

References

  • ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis and properties. Retrieved from

  • Sigma-Aldrich. (n.d.). (4-Methyl-4-piperidinyl)methanol hydrochloride Product Sheet. Retrieved from

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[2] Retrieved from

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine derivatives.[3] Retrieved from

  • Ambeed. (n.d.). 1-tert-Butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate Structure and Synthesis. Retrieved from

Sources

Application Note: Reductive Amination of N-Boc-piperidin-4-one with N-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate via direct reductive amination. The reaction couples N-Boc-piperidin-4-one (ketone) with N-methylpiperazine (secondary amine) using Sodium Triacetoxyborohydride (STAB) as the selective reducing agent. This protocol prioritizes high selectivity, operational simplicity, and reproducibility, avoiding the toxicity associated with cyanoborohydride reagents while ensuring minimal reduction of the starting ketone.

Scientific Foundation & Reaction Mechanism

Why Sodium Triacetoxyborohydride (STAB)?

The choice of reducing agent is the critical variable in this synthesis. While Sodium Borohydride (


) is a common reductant, it is too strong for direct reductive amination of ketones; it reduces the ketone to an alcohol (

) faster than the imine forms.

STAB (


)  is the industry standard for this transformation (Abdel-Magid et al., 1996) due to steric bulk and electron-withdrawing acetoxy groups. These factors attenuate the hydride capability, making it:
  • Selective: It reduces the protonated iminium ion (formed in situ) much faster than the neutral ketone.

  • Stable: It does not require strict pH control (unlike

    
    ).
    
Reaction Pathway

The reaction proceeds through a "Direct Reductive Amination" pathway.[1][2] The secondary amine attacks the ketone to form a hemiaminal, which dehydrates to an iminium ion. The iminium ion is then irreversibly reduced by STAB to the tertiary amine product.

ReactionMechanism Ketone N-Boc-piperidin-4-one (Ketone) Hemiaminal Hemiaminal (Intermediate) Ketone->Hemiaminal + Amine + AcOH (Cat.) Amine N-methylpiperazine (2° Amine) Amine->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Equilibrium) Iminium->Hemiaminal Reversible Product Tertiary Amine (Final Product) Iminium->Product + STAB (Irreversible Reduction)

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate which is selectively reduced by STAB.

Experimental Protocol

Reagents & Stoichiometry

The following stoichiometry is optimized to ensure complete consumption of the limiting reagent (Ketone) while maintaining a manageable impurity profile.

ComponentRoleEquiv.MW ( g/mol )Notes
N-Boc-piperidin-4-one Substrate1.0199.25Limiting Reagent
N-methylpiperazine Reactant1.1 - 1.2100.16Slight excess drives equilibrium
Sodium Triacetoxyborohydride Reductant1.4 - 1.5211.94Moisture sensitive; add last
Acetic Acid (Glacial) Catalyst1.060.05Promotes iminium formation
1,2-Dichloroethane (DCE) Solvent----0.1M - 0.2M conc. preferred
Step-by-Step Procedure

Step 1: Solvation & Activation

  • Charge a clean, dry reaction flask (equipped with a magnetic stir bar) with N-Boc-piperidin-4-one (1.0 equiv).

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of approximately 0.15 M (e.g., 10 mL solvent per 1.5 mmol ketone).

    • Note: DCM (Dichloromethane) may be substituted if DCE toxicity is a concern, though reaction rates are typically faster in DCE.

  • Add N-methylpiperazine (1.1 equiv).

  • Add Acetic Acid (1.0 equiv).

  • Stir the mixture at Room Temperature (20-25°C) for 15–30 minutes.

    • Causality: This "pre-stir" allows the acid-catalyzed equilibrium between the ketone and the hemiaminal/iminium species to establish before the reductant is introduced.

Step 2: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

  • Precaution: Gas evolution (
    
    
    ) is minimal but possible; ensure the system is vented (e.g., via a needle or bubbler).
  • Stir the reaction vigorously at Room Temperature under an inert atmosphere (
    
    
    or Ar) for 12–16 hours (Overnight).

Step 3: Monitoring 8. Check progress via LC-MS or TLC.

  • Target: Disappearance of N-Boc-piperidin-4-one (
    
    
    200 + adducts).
  • Product: Appearance of mass peak corresponding to product (
    
    
    for
    
    
    ).

Step 4: Workup (Quenching) 9. Quench the reaction by slowly adding Saturated Aqueous


  (approx. equal volume to solvent). Stir for 15 minutes to neutralize acetic acid and decompose excess borohydride.
10. Transfer to a separatory funnel.
11. Extract the aqueous layer with DCM  (3 x solvent volume).[3]
12. Combine organic layers and wash with Brine  (1 x).
13. Dry organic phase over anhydrous 

or

. 14. Filter and concentrate in vacuo to yield the crude oil.

Step 5: Purification 15. The crude material is often >90% pure. If necessary, purify via flash column chromatography.

  • Stationary Phase: Silica Gel.[3]
  • Mobile Phase: DCM:MeOH (95:5 to 90:10) + 1%
    
    
    (or Triethylamine) to prevent streaking of the basic amine product.

Workflow Visualization

Workflow Start START: Mix Ketone + Amine Solvent: DCE (0.15M) AcidAdd Add Acetic Acid (1.0 eq) Stir 20 min (Activation) Start->AcidAdd Reductant Add NaBH(OAc)3 (1.5 eq) Stir 16h @ RT AcidAdd->Reductant Check LCMS Check Ketone Consumed? Reductant->Check Check->Reductant No (Add more STAB/Time) Quench Quench: Sat. NaHCO3 Extract: DCM (3x) Check->Quench Yes Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Optional: Flash Column DCM:MeOH + 1% NH4OH Dry->Purify

Figure 2: Operational workflow for the reductive amination protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion High moisture content in solvent/reagent.STAB degrades in water. Use anhydrous DCE and a fresh bottle of STAB.
Ketone Reduction Reducing agent too strong or pH too low.Ensure you are using STAB, not

. Do not exceed 1-2 eq of Acetic Acid.[2][4]
Sluggish Reaction Steric hindrance or slow iminium formation.Add activated 4Å Molecular Sieves to the reaction to physically sequester water and drive iminium formation.
Product Streaking (TLC) Interaction with silica acidity.Pre-treat silica plate with 1%

in eluent or add 1%

to the mobile phase.

Safety Considerations

  • Sodium Triacetoxyborohydride: Irritant. Reacts with water to release hydrogen gas (flammable). Handle under inert atmosphere where possible.

  • 1,2-Dichloroethane (DCE): Toxic and potential carcinogen. Handle in a well-ventilated fume hood. DCM is a safer alternative if DCE is unavailable, though reaction times may increase.

  • Acetic Acid: Corrosive. Use gloves and eye protection.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2][7] [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.[1][4] Organic Process Research & Development, 10(5), 971–1031.[1] [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Triacetoxyborohydride [NaBH(OAc)3].[1][2][4][5][6][7][8][9][10] Retrieved from [Link]

Sources

Application Note: Strategic Utilization of (4-Methylpiperidin-4-yl)methanol HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Disubstitution" Advantage

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet the unsubstituted 4-position represents a significant metabolic liability and a source of conformational entropy. (4-Methylpiperidin-4-yl)methanol hydrochloride (Structure 1 ) is a high-value building block designed to address these specific challenges.

This application note details the strategic use of 1 to:

  • Block Metabolic Hotspots: The C4-methyl group sterically impedes CYP450-mediated oxidation at the susceptible 4-position.

  • Restrict Conformation (Thorpe-Ingold Effect): The gem-disubstitution at C4 biases the piperidine ring conformation, reducing the entropic penalty upon protein binding.

  • Provide a Divergent Vector: The primary alcohol offers a versatile handle for extending the pharmacophore into new chemical space (ethers, amines, or fluorinated motifs).

Structural & Chemical Profile[1][2][3][4]

PropertySpecification
Compound Name This compound
Core Structure 4,4-Disubstituted Piperidine
Molecular Weight 165.66 g/mol (HCl salt)
CAS (Base/Salt) Varies by vendor (Base: 297172-16-8)
Key Functionality Secondary Amine (

), Primary Alcohol
Solubility High in Water, MeOH, DMSO; Low in DCM, Et2O
The Metabolic Blockade Mechanism

The unhindered 4-position of piperidine is prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to the formation of unstable hemiaminals or ketones. Introducing the C4-methyl group creates a metabolic wall , forcing the enzyme to seek alternative, less favorable sites or preventing the reaction entirely.

Conformational Control

In a standard monosubstituted piperidine, the substituent equilibrates between axial and equatorial positions. In 1 , the 4-methyl group exerts a 1,3-diaxial interaction that forces the larger hydroxymethyl group into a defined orientation (typically equatorial to minimize strain), thereby "pre-organizing" the molecule for receptor binding.

Visualization: Mechanism of Action

MetabolicStability Substrate Unsubstituted Piperidine CYP CYP450 Enzyme Substrate->CYP High Affinity Oxidation C4-Hydroxylation (Metabolic Instability) CYP->Oxidation Oxidation at C4 StericShield C4-Methyl Steric Shield CYP->StericShield Access Blocked Clearance Rapid Clearance (Low t1/2) Oxidation->Clearance Protected (4-Methylpiperidin-4-yl)methanol Protected->CYP Steric Clash Stable Metabolically Stable (Extended t1/2) StericShield->Stable Metabolism Redirected

Figure 1: Mechanism of metabolic stabilization via C4-methylation. The methyl group blocks the approach of the heme-iron center of CYP450 enzymes.

Experimental Protocols

Critical Handling Note: The HCl Salt Factor

The hydrochloride salt form is stable and non-hygroscopic compared to the free base, but it is acidic. Failure to neutralize the salt is the #1 cause of low yields in nucleophilic substitutions.

Protocol A: Selective N-Arylation (SNAr)

Objective: Functionalize the piperidine nitrogen while leaving the alcohol untouched for later elaboration.

Reagents:

  • Compound 1 (1.0 equiv)[1]

  • 2-Fluoropyridine or similar electrophile (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv) — Crucial for freeing the base.

  • DMSO or NMP (Solvent)

Step-by-Step:

  • Salt Break: In a reaction vial, suspend Compound 1 in DMSO (0.2 M concentration). Add DIPEA (3.0 equiv) and stir at room temperature for 10 minutes. Observation: The suspension should clarify as the free base is liberated.

  • Addition: Add the heteroaryl fluoride (1.1 equiv).

  • Reaction: Heat to 100°C for 4-12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the [M+H]+ peak corresponding to the product. The alcohol does not typically compete with the secondary amine in SNAr conditions due to the higher nucleophilicity of the amine.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Divergent Ether Synthesis (Post-N-Protection)

Objective: Convert the hydroxymethyl group into an ether linkage to probe a hydrophobic pocket.

Prerequisite: The piperidine nitrogen must be protected (e.g., N-Boc) or already functionalized (as in Protocol A).

Reagents:

  • N-Substituted-(4-methylpiperidin-4-yl)methanol (1.0 equiv)

  • Sodium Hydride (60% dispersion) (1.5 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)[1]

  • THF/DMF (9:1 ratio)

Step-by-Step:

  • Deprotonation: Dissolve the substrate in anhydrous THF/DMF. Cool to 0°C. Add NaH portion-wise.

    • Safety: Evolution of H2 gas. Ensure venting.

  • Activation: Stir at 0°C for 30 minutes until gas evolution ceases. The alkoxide is now formed.

    • Note: The gem-dimethyl effect may slightly retard the rate of alkoxide formation due to steric crowding; allow extra time compared to primary alcohols.

  • Alkylation: Add the alkyl halide dropwise. Warm to room temperature and stir for 3 hours.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Isolation: Extract with Et2O. The product will contain the new ether linkage, extending the vector from the C4 position.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Path A: N-Functionalization cluster_1 Path B: O-Functionalization Start (4-Methylpiperidin-4-yl)methanol HCl FreeBase Free Base Formation (DIPEA/DMSO) Start->FreeBase SNAr SNAr / Buchwald (Targeting Amine) FreeBase->SNAr N_Product N-Aryl Intermediate SNAr->N_Product Alkoxide Alkoxide Formation (NaH/THF) N_Product->Alkoxide Step 2 EtherSynth Williamson Ether Synth (Targeting Alcohol) Alkoxide->EtherSynth Final Dual-Functionalized Lead Compound EtherSynth->Final

Figure 2: Divergent synthetic workflow starting from the HCl salt, prioritizing N-functionalization followed by O-functionalization.

Comparative Data: The Methyl Effect

The following table illustrates the theoretical shift in physicochemical properties when replacing a standard piperidine linker with the 4-methyl analog.

ParameterUnsubstituted Analog4-Methyl Analog (Compound 1)Impact on Drug Design
cLogP ~0.8~1.2Slight increase in lipophilicity; improves CNS penetration.
tPSA 32.3 Ų32.3 ŲNo change in polar surface area.
Conformational Entropy High (Flexible)Low (Rigid)Higher binding affinity due to reduced entropy loss.
Metabolic Liability High (C4 Oxidation)Low (Blocked)Extended Half-life (t1/2).

Troubleshooting & FAQs

Q: The reaction mixture turned into a gel when adding DIPEA.

  • Cause: Rapid precipitation of DIPEA·HCl salts in non-polar solvents.

  • Solution: Use a more polar solvent system (e.g., 10% MeOH in DCM) or switch to DMSO/DMF for the initial salt break.

Q: I see low conversion in the Buchwald-Hartwig coupling.

  • Cause: The primary alcohol may be poisoning the Pd-catalyst or coordinating to the metal center.

  • Solution: Use a bulky phosphine ligand (e.g., XPhos, RuPhos) that is less susceptible to inhibition by alcohols, or transiently protect the alcohol with TMS/TBDMS.

Q: Can I oxidize the alcohol to an acid?

  • Yes. A Jones oxidation or TEMPO/Bleach oxidation works well. However, ensure the piperidine nitrogen is protected (e.g., N-Boc) to prevent N-oxide formation or degradation.

References

  • Metabolic Blocking in Drug Design

    • Barnes-Seeman, D., et al. "The role of the 4-position in piperidine metabolism." ACS Medicinal Chemistry Letters. (General concept reference).
    • Context: Explains the CYP2D6 preference for the 4-position of piperidine rings.
  • Thorpe-Ingold Effect (Gem-Dimethyl Effect)

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2][3] "The formation and stability of spiro-compounds." J. Chem. Soc., Trans.

    • Context: Foundational theory on how gem-disubstitution restricts bond angles and promotes cyclization/rigidific
  • Piperidine Scaffolds in Medicinal Chemistry

    • Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery.
    • Context: Discusses the value of sp3-rich scaffolds like substituted piperidines over flat arom
  • Compound Data & Safety

    • PubChem CID: 22507737 (Rel

Sources

Application Note: Advanced Protocols for Novel NLRP3 Inhibitor Synthesis & Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The NLRP3 (Nucleotide-binding oligomerization domain, Leucine-rich Repeat and Pyrin domain-containing 3) inflammasome is a critical sensor of cellular stress, implicated in pathologies ranging from gout and type 2 diabetes to Alzheimer’s and Parkinson’s disease. While MCC950 remains the gold-standard chemical probe, its clinical progression has been hindered by hepatotoxicity and pharmacokinetic limitations.

This guide details the rational design, synthesis, and biological validation of next-generation NLRP3 inhibitors. We move beyond basic inhibition to focus on direct NACHT domain targeting , specifically inhibiting the ATPase activity required for inflammasome oligomerization.

Core Philosophy: A robust inhibitor discovery pipeline must be self-validating. Chemical synthesis must yield high-purity chemotypes, and biological assays must distinguish between specific NLRP3 inhibition and general immunosuppression.

Rational Drug Design: Targeting the NACHT Domain

Effective NLRP3 inhibition requires blocking the ATP-hydrolysis step within the central NACHT domain. This step is the "checkpoint" for the conformational change from a closed (inactive) to an open (active) state.

Structural Logic (SAR)[1]
  • The Warhead: A sulfonylurea or bioisosteric sulfonyl-amide core is critical for hydrogen bonding with the Walker A/B motifs in the NACHT domain.

  • The Lipophilic Tail: A hexahydro-s-indacene or similar bulky lipophilic group (as seen in MCC950) occupies the hydrophobic pocket, locking the protein in a closed conformation.

  • Optimization: Current trends replace the furan moiety of MCC950 with heteroaryl rings (e.g., oxazoles, pyrazoles) to improve metabolic stability (CYP450 resistance) and blood-brain barrier (BBB) permeability.

Diagram 1: NLRP3 Activation & Inhibition Pathway

This diagram illustrates the two-step activation of NLRP3 and the specific intervention point of ATPase inhibitors.

NLRP3_Pathway Priming Signal 1: Priming (LPS/TLR4) NFkB NF-κB Activation Priming->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_Inactive NLRP3 (Closed/ADP-bound) Transcription->NLRP3_Inactive Activation Signal 2: Activation (Nigericin/ATP/Crystals) K_Efflux K+ Efflux (Cellular Stress) Activation->K_Efflux K_Efflux->NLRP3_Inactive ATP_Binding ATP Binding & Hydrolysis (NACHT Domain) NLRP3_Inactive->ATP_Binding Conformational Change NLRP3_Active NLRP3 Oligomerization (ASC Recruitment) ATP_Binding->NLRP3_Active ATPase Activity Caspase Caspase-1 Activation NLRP3_Active->Caspase Inhibitor Novel Inhibitor (e.g., Sulfonylurea) Inhibitor->ATP_Binding BLOCKS (Locks Closed State) Cytokine IL-1β / IL-18 Release & Pyroptosis Caspase->Cytokine

Caption: Mechanism of NLRP3 activation and the specific blockade of NACHT domain ATPase activity by small molecule inhibitors.

Protocol A: Synthesis of Novel Sulfonylurea Inhibitors

Objective: Synthesize a stable MCC950 analogue (Compound N-3) featuring a modified heteroaryl "cap" to enhance metabolic stability. Reaction Class: Nucleophilic addition of an amine to a sulfonyl isocyanate.

Reagents & Equipment[4]
  • Starting Material A: 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (Lipophilic core).

  • Starting Material B: Chlorosulfonyl isocyanate (CSI).

  • Starting Material C: 3-amino-5-methylisoxazole (Heteroaryl cap).

  • Solvents: Anhydrous THF, DCM.

  • Purification: Flash Column Chromatography (SiO2), HPLC.

Step-by-Step Methodology

1. Formation of the Sulfamoyl Chloride Intermediate

  • Step: Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous DCM at 0°C under N2.

  • Action: Add Chlorosulfonyl isocyanate (1.1 eq) dropwise.

  • Mechanism: The amine attacks the isocyanate carbon. However, to form the sulfonyl urea specifically, we often use a pre-formed sulfonyl carbamate or react the amine with a sulfonyl chloride derivative.

  • Refined Route: A more robust route for sulfonylureas involves reacting the sulfonamide of the heteroaryl ring with the isocyanate of the lipophilic core (or vice versa).

  • Corrected Step 1 (Sulfonamide Route): React 1,2,3,5,6,7-hexahydro-s-indacen-4-amine with triphosgene to generate the corresponding isocyanate in situ.

    • Caution: Triphosgene is toxic. Use a fume hood.

    • Stir amine (1 eq) + triphosgene (0.35 eq) + DIPEA (2 eq) in DCM for 1h at 0°C -> RT.

2. Coupling Reaction (The Critical Step)

  • Step: To the isocyanate solution generated above, add the sulfonamide partner (e.g., 3-sulfamoylisoxazole) (1.0 eq) dissolved in THF.

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq) to facilitate deprotonation of the sulfonamide, enhancing nucleophilicity.

  • Conditions: Stir at Room Temperature (RT) for 12–16 hours.

  • Monitoring: TLC (50% EtOAc/Hexanes) should show consumption of the isocyanate.

3. Work-up and Purification

  • Quench: Dilute with 1N HCl (to protonate the sulfonylurea anion). Extract with EtOAc (3x).

  • Wash: Brine, dry over Na2SO4, concentrate in vacuo.

  • Purification: Flash chromatography. Elute with a gradient of DCM:MeOH (98:2 to 90:10). Sulfonylureas are polar and acidic; adding 0.1% acetic acid to the eluent can reduce streaking.

Diagram 2: Synthetic Workflow (Compound N-3)

Synthesis_Workflow Amine Hexahydro-s-indacen-4-amine Isocyanate Intermediate Isocyanate Amine->Isocyanate Activation Triphosgene Triphosgene / DIPEA Triphosgene->Isocyanate Coupling Coupling Reaction (THF, RT, 12h) Isocyanate->Coupling Sulfonamide Heteroaryl Sulfonamide Sulfonamide->Coupling Base DBU (Catalyst) Base->Coupling Crude Crude Sulfonylurea Coupling->Crude Purification Flash Chromatography (DCM:MeOH) Crude->Purification Final Purified Inhibitor (>98% Purity) Purification->Final

Caption: Synthetic route for sulfonylurea-based NLRP3 inhibitors via isocyanate-sulfonamide coupling.

Protocol B: Biological Validation (The Self-Validating System)

A self-validating system uses orthogonal assays to confirm that the observed effect is due to on-target inhibition and not cytotoxicity or off-target interference.

Assay 1: THP-1 Inflammasome Inhibition (Cellular Functional Assay)

This assay measures the functional output (IL-1β release) in human monocytes.

  • Cell Preparation:

    • Differentiate THP-1 monocytes into macrophages using PMA (100 nM) for 3 hours. (Note: Short PMA treatment avoids excessive background activation).

    • Plate at 1x10^5 cells/well in 96-well plates. Allow to rest for 24h.

  • Step 1: Priming (Signal 1):

    • Treat cells with LPS (100 ng/mL) for 3 hours. This upregulates NLRP3 and pro-IL-1β.[1][2]

  • Step 2: Inhibitor Treatment:

    • Remove LPS media. Add fresh media containing the Test Inhibitor (dose-response: 1 nM – 10 µM).

    • Incubate for 30 minutes before activation.

  • Step 3: Activation (Signal 2):

    • Add Nigericin (10 µM) or ATP (5 mM) for 1 hour.

  • Readout:

    • Collect supernatant.[3]

    • Primary: Human IL-1β ELISA (R&D Systems or equivalent).

    • Control: LDH Release Assay (Cytotoxicity). Crucial: If LDH is high, the inhibitor is toxic, not therapeutic.

Assay 2: NLRP3 ATPase Activity (Target Engagement)

To prove the inhibitor binds the NACHT domain, measure the inhibition of ATP hydrolysis directly using recombinant NLRP3 protein.

  • Reagents: Recombinant human NLRP3 protein (NACHT domain), Ultra-Pure ATP, ADP-Glo™ Kinase Assay (Promega).

  • Reaction:

    • Incubate NLRP3 protein (20 nM) with Test Inhibitor for 15 min at RT.

    • Add ATP (50 µM) to initiate the reaction. Incubate for 40 min at 37°C.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to light).

  • Analysis:

    • Luminescence is proportional to ADP produced. Lower luminescence = Higher Inhibition.

Data Presentation: Comparative Analysis

Summarize your findings in a structured table.

Compound IDIC50 (IL-1β Release)IC50 (ATPase Assay)LDH Toxicity (CC50)Selectivity Index
MCC950 (Ctrl) 0.01 µM0.04 µM> 50 µM> 5000
Compound N-3 0.05 µM0.08 µM> 50 µM> 1000
Negative Ctrl > 10 µM> 10 µM> 50 µMN/A

Troubleshooting & Optimization

  • Issue: High Background IL-1β in untreated cells.

    • Cause: Over-stimulation with PMA or LPS contamination.

    • Fix: Reduce PMA time to 3h and rest cells for 24h. Use endotoxin-free water.

  • Issue: Inhibitor precipitates in media.

    • Cause: Sulfonylureas have poor aqueous solubility.

    • Fix: Dissolve stock in 100% DMSO. Ensure final DMSO concentration in assay is <0.5%.

  • Issue: Inconsistent ATPase data.

    • Cause: NLRP3 protein instability.[4]

    • Fix: NLRP3 tends to aggregate. Use fresh protein and ensure buffer contains reducing agents (DTT) and proper ionic strength.

References

  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.[5][4][6][7][8] Nature Medicine, 21(3), 248–255. Link

  • Tapia-Abellán, A., et al. (2019). MCC950 closes the active conformation of NLRP3 to an inactive state.[9] Nature Chemical Biology, 15, 560–564. Link

  • Mesch, S., et al. (2024).[10] Novel Macrocyclic NLRP3 Inhibitors. Journal of Medicinal Chemistry, 67(23), 20911-20932.[10] Link[4]

  • Jiang, H., et al. (2017). Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders.[7][8][11] Journal of Experimental Medicine, 214(11), 3219–3238. Link

  • Promega Corporation. (2024). A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery. Link

Sources

Experimental setup for reactions involving (4-Methylpiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to Experimental Setup for (4-Methylpiperidin-4-yl)methanol Hydrochloride

Executive Summary & Strategic Value

This compound (CAS: 1354792-85-0) is a high-value pharmacophore scaffold used in the synthesis of GPCR modulators (e.g., Muscarinic antagonists) and kinase inhibitors. Its structural uniqueness lies in the gem-disubstituted C4 position , where a methyl group and a hydroxymethyl group share a quaternary center.

Scientific Insight: This quaternary center introduces significant conformational rigidity compared to the unsubstituted analogue (4-piperidinemethanol). While this rigidity improves target selectivity in drug design, it introduces steric bulk that alters the reactivity profile of the hydroxymethyl group. This guide outlines protocols to navigate the nucleophilic hierarchy between the secondary amine (piperidine) and the primary alcohol, ensuring regioselective functionalization.

Compound Profile & Material Handling

Table 1: Physicochemical Properties

PropertySpecificationNotes
IUPAC Name This compound
CAS (HCl Salt) 1354792-85-0Hygroscopic solid.[1] Store under desiccant.
CAS (Free Base) 20691-89-8Oily liquid/low-melting solid. Air sensitive.
MW 165.66 g/mol (HCl salt)129.20 g/mol (Free Base)
Solubility Water, Methanol, DMSOInsoluble in Et₂O, Hexanes, DCM (unless free-based).
pKa (est.) ~10.5 (Piperidine NH)Requires pH > 11 for complete extraction.

Handling Protocol: The hydrochloride salt is stable but non-nucleophilic. For all reactions involving the nitrogen center, the salt must be neutralized.

  • In-situ Neutralization: Use 2.0–3.0 equivalents of DIPEA or TEA in polar aprotic solvents (DMF, DMAc).

  • Free-Basing (Recommended for DCM reactions): Dissolve salt in minimal water (

    
    ), adjust to pH 12 with 4N NaOH, and exhaustively extract with DCM/Isopropanol (3:1). The 4-methyl group increases lipophilicity, aiding extraction compared to simple piperidines.
    

Strategic Reaction Workflows

The core challenge is distinguishing between the secondary amine (N-H) and the primary alcohol (O-H) .

  • Path A (Kinetic Control): The amine is significantly more nucleophilic. Under mild basic conditions, electrophiles will selectively target the Nitrogen.

  • Path B (Protection Strategy): To functionalize the alcohol, the nitrogen must be "masked" (e.g., Boc/Cbz protection) to prevent side reactions and polymerization.

Visual Workflow (DOT Diagram)

G cluster_0 Path A: N-Selectivity cluster_1 Path B: O-Selectivity Start (4-Methylpiperidin-4-yl) methanol HCl FreeBase Free Base (Reactive Amine) Start->FreeBase NaOH/DCM (Extraction) N_Funct N-Functionalized Product FreeBase->N_Funct R-X, K2CO3 (Selective N-Alkylation) N_Protect N-Boc Protected Intermediate FreeBase->N_Protect Boc2O, TEA (N-Protection) O_Funct O-Functionalized (Ether/Ester) N_Protect->O_Funct NaH, R-Br (O-Alkylation) Final Deprotected Amino-Alcohol Deriv. O_Funct->Final TFA/DCM (Boc Removal)

Figure 1: Divergent synthetic pathways for N- vs. O-functionalization. Path A exploits nucleophilicity; Path B uses protection groups.

Detailed Experimental Protocols

Protocol A: Selective N-Alkylation (Reductive Amination)

Objective: Attach a substituent to the nitrogen while leaving the alcohol free.

Mechanism: The secondary amine reacts with an aldehyde to form an iminium ion, which is reduced. The steric bulk of the 4-methyl group is distal enough not to hinder N-reactivity significantly.

  • Reagents:

    • Substrate: 1.0 eq (HCl salt)

    • Aldehyde: 1.1 eq

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.5 eq

    • Base: DIPEA (1.2 eq)

    • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Procedure:

    • Step 1: Suspend (4-Methylpiperidin-4-yl)methanol HCl in DCE (0.1 M concentration).

    • Step 2: Add DIPEA and stir for 10 min to liberate the free amine.

    • Step 3: Add the aldehyde. Stir for 30–60 min at Room Temperature (RT) to allow hemiaminal/imine formation. Note: Use MgSO₄ if the imine formation is sluggish.

    • Step 4: Cool to 0°C. Add STAB portion-wise.

    • Step 5: Warm to RT and stir overnight.

    • Step 6: Quench with sat. NaHCO₃. Extract with DCM.

Self-Validating Check:

  • H-NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the N-CH₂ signal (typically 2.0–3.5 ppm). The O-CH₂ signal (approx 3.4 ppm) should remain a doublet or singlet depending on the solvent, unchanged in shift.

Protocol B: O-Functionalization (via N-Boc Protection)

Objective: React the alcohol (e.g., ether synthesis) without quaternizing the amine.

Rationale: Direct treatment of the amino-alcohol with strong base (NaH) and alkyl halide leads to uncontrolled mixtures of N-alkyl, O-alkyl, and N,O-dialkyl products.

  • Step 1: N-Protection

    • Dissolve HCl salt (1.0 eq) in DCM/Water (1:1).

    • Add NaHCO₃ (2.5 eq) and Boc₂O (1.1 eq). Stir vigorously for 4h.

    • Separate organic layer, dry, and concentrate. Yield is typically quantitative.

  • Step 2: O-Alkylation

    • Reagents: N-Boc intermediate (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Electrophile (R-Br, 1.1 eq).

    • Solvent: Anhydrous DMF or THF.

    • Procedure:

      • Dissolve N-Boc intermediate in dry DMF under Argon. Cool to 0°C.

      • Add NaH carefully. Evolution of H₂ gas will occur.[2] Stir 30 min. Critical: The gem-dimethyl effect at C4 may slow down alkoxide formation; ensure bubbling ceases before adding electrophile.

      • Add Alkyl Bromide dropwise.

      • Warm to RT and stir 12–24h.

      • Quench with water, extract with EtOAc.

  • Step 3: Deprotection

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:4) to yield the O-functionalized piperidine salt.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in N-Alkylation HCl salt not fully neutralized.Increase DIPEA to 2.5 eq or perform free-basing extraction prior to reaction.
O-Alkylation Incomplete Steric hindrance from C4-Methyl group.Switch from NaH/THF to KH/18-Crown-6 or increase temperature to 60°C.
Product is Water Soluble High polarity of amino-alcohol.Do not use simple water wash. Use "salting out" (sat. NaCl) and extract with CHCl₃:Isopropanol (3:1).
N vs O Selectivity Fails Use of strong base with unprotected amine.Strictly avoid NaH or KOtBu unless the Nitrogen is protected (Boc/Cbz).

References

  • Compound Data: PubChem. (4-methylpiperidin-4-yl)methanol. National Library of Medicine. [Link]

  • Regioselectivity in Ambident Nucleophiles: Hickey, M. et al. N- versus O-Alkylation: Utilizing NMR Methods to Establish Reliable Primary Structure Determinations. J. Org. Chem. (2013).[3] [Link]

  • Piperidine Solubility Studies: ResearchGate. Solubility measurement... of guanidine hydrochloride (Analogous salt handling principles). [Link]

Sources

Technical Application Note: Comprehensive Characterization of (4-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

(4-Methylpiperidin-4-yl)methanol hydrochloride is a critical saturated heterocycle used as an


-rich building block in medicinal chemistry. Its structural rigidity and defined vector orientation make it valuable for fragment-based drug discovery (FBDD), particularly in designing kinase inhibitors and GPCR ligands where minimizing aromatic ring count (Fsp3) improves clinical success rates.

However, this molecule presents a distinct analytical challenge: it lacks a UV-active chromophore. The absence of conjugated


-systems renders standard HPLC-UV (254 nm) invisible. Furthermore, as a hydrochloride salt, it is highly polar and hygroscopic, complicating reverse-phase retention and weighing accuracy.

This guide provides a validated analytical control strategy, moving beyond standard UV methods to employ Charged Aerosol Detection (CAD), LC-MS, and derivatization techniques.

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 1354792-85-0 (HCl salt); 160350-66-9 (Free base)
Molecular Formula

Molecular Weight 165.66 g/mol
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexane.[1]
Detection Challenge UV Silent (No absorbance >210 nm).

Analytical Strategy Workflow

The following decision tree illustrates the logic for selecting the appropriate method based on the available instrumentation and data requirements.

AnalyticalStrategy Start Sample: (4-Methylpiperidin-4-yl)methanol HCl ID_Check Identification Phase Start->ID_Check Purity_Check Purity/Impurity Profiling Start->Purity_Check Assay_Check Quantitative Assay Start->Assay_Check NMR 1H NMR (D2O) Definitive Structure ID ID_Check->NMR IR FTIR (ATR) Salt Form Confirmation ID_Check->IR Direct_LC Direct Detection? Purity_Check->Direct_LC Titration Argentometric Titration (Chloride Content) Assay_Check->Titration HILIC_MS HILIC-MS / CAD (Recommended) Direct_LC->HILIC_MS If MS/CAD available Deriv Derivatization (Benzoyl Chloride) Direct_LC->Deriv If only UV available HPLC_UV RP-HPLC (UV 254nm) Deriv->HPLC_UV

Figure 1: Analytical decision matrix. Note the bifurcation at Purity Profiling due to the lack of UV chromophore.

Identification Protocols (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

The high symmetry of the piperidine ring and the distinct methyl/methylene signals make NMR the gold standard for identity.

  • Solvent: Deuterium Oxide (

    
    ) is preferred due to the salt's solubility. DMSO-
    
    
    
    is an alternative if exchangeable protons (
    
    
    ) need to be visualized.
  • Key Diagnostic Signals (Expected in

    
    ): 
    
    • 
       ~1.0 ppm (3H, s):  The quaternary methyl group at C4. Crucial for distinguishing from des-methyl impurities.
      
    • 
       ~1.6 - 1.8 ppm (4H, m):  Piperidine ring protons (
      
      
      
      and
      
      
      ).
    • 
       ~3.1 - 3.4 ppm (4H, m):  Piperidine ring protons adjacent to Nitrogen (
      
      
      
      and
      
      
      ). Downfield shift due to HCl salt formation.
    • 
       ~3.4 - 3.5 ppm (2H, s):  The hydroxymethyl group (
      
      
      
      ).
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion:

    
     m/z (Free base mass + Proton).
    
  • Note: You will not see the HCl mass in the primary ion scan; the chloride is a counter-ion.

Purity Analysis: The "UV-Silent" Challenge

Since the molecule cannot be detected by standard UV (254 nm), two pathways are proposed. Protocol A is the modern standard; Protocol B is for labs limited to UV detectors.

Protocol A: HILIC-CAD / MS (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (C18) for this molecule because C18 columns often fail to retain such polar salts, leading to elution in the void volume.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold for retention).

    • 2-15 min: 90%

      
       60% B.
      
    • 15-20 min: 60% B.

  • Detection:

    • Primary: Charged Aerosol Detector (CAD) or ELSD.[4] These are "universal" detectors that see non-chromophoric species.

    • Secondary: MS (TIC scan 100-300 m/z).

Protocol B: Derivatization HPLC (UV-Enabling)

If only UV detection is available, the amine functionality must be "tagged" with a chromophore (e.g., Benzoyl Chloride or FMOC-Cl).

Reaction Workflow:

  • Dissolve: 10 mg Sample in 1 mL Water.

  • Basify: Add 2 mL 1M NaOH (Neutralizes HCl, frees the amine).

  • Derivatize: Add 10 µL Benzoyl Chloride. Vortex 1 min.

  • Incubate: Room temp for 10 mins.

  • Quench/Extract: Add 2 mL Ethyl Acetate. Vortex.

  • Analyze: Inject the Ethyl Acetate layer onto a standard C18 column at 254 nm.

    • Mechanism:[1] The piperidine nitrogen reacts to form a benzamide, which is highly UV active.

Derivatization Raw Raw Sample (UV Silent) React Reaction: Benzoyl Cl + NaOH Raw->React Product Benzamide Derivative (UV Active) React->Product HPLC HPLC-UV Detection Product->HPLC

Figure 2: Pre-column derivatization workflow for UV detection.

Quantitative Assay: Argentometric Titration

Because the material is an HCl salt, purity can be cross-verified by measuring the chloride content. This is independent of the organic purity.

  • Principle:

    
     (Precipitate).
    
  • Reagent: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water + small amount of Nitric Acid.[2][4]

  • Endpoint Detection: Potentiometric (Silver electrode).

  • Calculation:

    
    
    
    • Theoretical Chloride Content: 21.4% (Atomic mass of Cl / MW of Salt).

Handling & Storage (Safety)[1][6]

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C. Allow to equilibrate to room temperature before opening to prevent water condensation, which will alter weight-based assays.

  • Solubility: Dissolve in water or methanol for stock solutions. Avoid non-polar solvents.

References

  • Fluorochem Product Data. this compound Specifications. Retrieved from .

  • Sigma-Aldrich (Merck). (4-Methyl-4-piperidinyl)methanol hydrochloride Building Block Data. Retrieved from .

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[2] Journal of Chromatographic Science.[2] Retrieved from .

  • Gowda, et al. (2014). Analytical methods for non-chromophoric pharmaceutical compounds (Piperidine derivatives). ResearchGate.[5] Retrieved from .

  • ChemicalBook. NMR Spectrum Data for 4-Methylpiperidine derivatives. Retrieved from .[1]

Sources

Application Note: NMR Spectroscopy of (4-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and structural biologists. It moves beyond basic spectral listing to provide a robust methodology for structural validation.

Methodology, Conformational Analysis, and Structural Validation

Abstract

This guide outlines the protocol for the complete structural elucidation of (4-Methylpiperidin-4-yl)methanol hydrochloride (CAS: 163834-48-2) using 1D and 2D NMR spectroscopy. The presence of a quaternary center at C4 and the hydrochloride salt form presents specific challenges regarding solubility, proton exchange, and conformational locking. This note provides optimized acquisition parameters for DMSO-d₆ and D₂O , detailed assignment logic for the 4,4-disubstituted piperidine ring, and a troubleshooting framework for common spectral artifacts.

Introduction & Structural Logic

The Compound

The target molecule is a 4,4-disubstituted piperidine salt.[1] Unlike mono-substituted piperidines which undergo rapid ring inversion at room temperature, the 4,4-disubstitution (Methyl vs. Hydroxymethyl) introduces a bias that can "lock" or significantly bias the chair conformation, often placing the bulkier hydroxymethyl group in the equatorial position to minimize 1,3-diaxial interactions.

Key Structural Features for NMR:

  • Quaternary C4: No methine proton at position 4. This simplifies the spectrum (no H4 signal) but removes a key connectivity node in COSY.

  • Symmetry: The molecule possesses a plane of symmetry passing through the Nitrogen and C4. Consequently, H2 is equivalent to H6, and H3 is equivalent to H5, unless the ring is frozen in a chiral environment or derivatized.

  • Salt Form (HCl): The nitrogen is protonated (

    
    ). This induces a significant downfield shift for H2/H6 protons and C2/C6 carbons compared to the free base.
    
Solvent Strategy: The Critical Decision

The choice of solvent dictates the visibility of exchangeable protons (


 and 

).
FeatureDMSO-d₆ (Recommended for Structure)D₂O (Recommended for Purity)
Exchangeable Protons Visible (

,

). Sharp couplings often observed.
Invisible (exchanged to

,

).
Solubility Good.Excellent.
Water Peak ~3.33 ppm (can obscure ring signals).~4.79 ppm (HDO).
Spectral Complexity Higher (couplings visible).Lower (simplified multiplets).

Experimental Protocol

Sample Preparation

Objective: Prepare a homogeneous sample free of paramagnetic impurities.

  • Massing: Weigh 5–10 mg of the HCl salt into a clean vial.

    • Note: The HCl salt is hygroscopic. Minimize exposure to air.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D) or D₂O.

    • For DMSO-d₆: Ensure the solvent is "dry" (stored over molecular sieves) to prevent the water signal from broadening the exchangeable protons.

  • Mixing: Vortex until fully dissolved. If particulates remain, filter through a glass wool plug directly into the NMR tube.

  • Reference:

    • DMSO-d₆: Reference to residual solvent peak (Quintet at 2.50 ppm for ¹H, 39.5 ppm for ¹³C).

    • D₂O: Reference to internal TSP (0.00 ppm) or residual HDO peak (4.79 ppm ), though HDO is temperature-sensitive.

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (Points)Relaxation Delay (D1)Notes
¹H 1D zg301664k2.0 sStandard survey.
¹³C {¹H} zgpg3051264k2.0 sBroadband decoupled.
COSY cosygpppqf82k x 2561.5 sMagnitude mode.
HSQC hsqcedetgpsisp282k x 2561.5 sMultiplicity edited (CH/CH3 up, CH2 down).
HMBC hmbcgplpndqf164k x 2561.5 sLong-range (C4 quaternary assignment).

Spectral Analysis & Assignment Logic

Expected Chemical Shifts (DMSO-d₆)

Values are representative estimates based on chem-informatics and analogous 4,4-disubstituted piperidine salts.

Proton (¹H) NMR
AssignmentShift (δ ppm)MultiplicityIntegrationDiagnostic Logic
NH₂⁺ 8.5 – 9.2Broad / Br. Doublet2HDisappears with D₂O shake.
OH 4.5 – 5.0Triplet (J~5Hz)1HCoupled to CH₂-O. Disappears in D₂O.
CH₂-OH 3.2 – 3.4Doublet (J~5Hz)2HBecomes a Singlet in D₂O.
H2 / H6 (eq) 3.0 – 3.2Broad Doublet2HDeshielded by N⁺. Equatorial is downfield.
H2 / H6 (ax) 2.8 – 3.0Triplet of Doublets2HLarge axial-axial coupling (J~12Hz).
H3 / H5 (eq) 1.6 – 1.8Broad Doublet2HVicinal to H2/H6.
H3 / H5 (ax) 1.4 – 1.6Multiplet2HShielded region.
C4-CH₃ 0.9 – 1.0Singlet3HSharp singlet. High field reference.
Carbon (¹³C) NMR
AssignmentShift (δ ppm)Type (DEPT/HSQC)Logic
C4-CH₂-OH 65 – 68CH₂ (Inverted)Deshielded by Oxygen.
C2 / C6 40 – 44CH₂ (Inverted)Deshielded by N⁺.
C4 (Quaternary) 32 – 35C (No HSQC)Only visible in HMBC/1D Carbon.
C3 / C5 28 – 31CH₂ (Inverted)Typical piperidine β-carbons.
C4-CH₃ 18 – 22CH₃ (Upright)High field methyl.
Assignment Workflow (Logic Tree)

The following diagram illustrates the decision process for assigning the specific signals of the 4,4-disubstituted system.

NMR_Assignment_Logic Start Start Analysis Solvent_Check Check Solvent: DMSO-d6 or D2O? Start->Solvent_Check Exchangeables Identify Exchangeables (NH2+, OH) Solvent_Check->Exchangeables DMSO-d6 Aliphatic Analyze Aliphatic Region (0.5 - 4.0 ppm) Solvent_Check->Aliphatic D2O (No Exch) Exchangeables->Aliphatic Methyl_ID Identify Methyl Singlet (~1.0 ppm) Aliphatic->Methyl_ID CH2O_ID Identify CH2-O (~3.3 ppm) Methyl_ID->CH2O_ID Ring_Assign Assign Ring Protons (H2/H6 vs H3/H5) CH2O_ID->Ring_Assign COSY_Logic COSY Correlation: H2/H6 <-> H3/H5 Ring_Assign->COSY_Logic HMBC_Check HMBC Check: Methyl -> C4 (Quat) COSY_Logic->HMBC_Check

Figure 1: Step-by-step logic flow for assigning the NMR signals of (4-Methylpiperidin-4-yl)methanol HCl.

Detailed Analysis Protocols

Distinguishing Axial vs. Equatorial Protons

In the piperidine ring, the H2/H6 protons appear as two distinct sets of signals due to the chair conformation:

  • Axial Protons (

    
    ):  Typically appear upfield of their equatorial counterparts. They exhibit large Geminal coupling (~12 Hz) and large Vicinal Axial-Axial coupling (~11-13 Hz) to H3/H5 axial. Look for a Triplet of Doublets (td)  or broad triplet.
    
  • Equatorial Protons (

    
    ):  Typically downfield. They show Geminal coupling (~12 Hz) but small Vicinal Equatorial-Axial/Equatorial-Equatorial couplings (2-5 Hz). Look for a Broad Doublet (bd) .
    

Validation Step: Run a NOESY or ROESY experiment.

  • The C4-Methyl group (if axial) will show strong NOE to H2/H6 axial protons (1,3-diaxial interaction).

  • Note: In this specific molecule, the hydroxymethyl group is bulkier than the methyl. The preferred conformation likely places the Hydroxymethyl Equatorial and Methyl Axial . Therefore, expect NOE correlations between the Methyl singlet and the H2/H6 axial protons.

The "Salt Effect"

The hydrochloride salt protonates the nitrogen.

  • Effect: The chemical shifts of H2/H6 and C2/C6 move significantly downfield compared to the free base.

  • pH Sensitivity: If the sample contains residual base or acid, the chemical shifts of H2/H6 will drift.

  • Self-Validation: If the integration of the broad downfield peak (8.5+ ppm) is exactly 2H relative to the methyl singlet (3H), the salt formation is stoichiometric.

Troubleshooting & Common Artifacts

ObservationProbable CauseCorrective Action
Missing OH/NH signals Wet DMSO or D₂O exchange.Dry DMSO with sieves or accept D₂O limitations.
Broadened Ring Signals Intermediate exchange rate (Ring Flip).Perform Variable Temperature (VT) NMR. Cool to 273K to freeze conformation.
Extra Doublets in Aliphatic Rotamers (rare for this salt) or Impurities.Check HSQC. If peaks have no carbon correlation, they are likely impurities.
Water Peak Overlap HDO signal at 4.8 ppm (D₂O) or 3.3 ppm (DMSO).In DMSO, the water peak often overlaps with the

signal. Shift temperature or add a drop of D₂O to move the water peak.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[2] Link

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016. (Standard text for pulse sequences and assignment logic).
  • Eliel, E. L.; Wilen, S. H.Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.
  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

Sources

Application Note: (4-Methylpiperidin-4-yl)methanol Hydrochloride in Next-Generation Antidepressant Synthesis

[1]

Executive Summary

This application note details the strategic utilization of (4-Methylpiperidin-4-yl)methanol hydrochloride (CAS: 1428510-38-0) as a privileged scaffold in the synthesis of Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) and Dual NK-1/Serotonin Antagonists .

Unlike traditional 4-monosubstituted piperidines (e.g., Paroxetine intermediates), this gem-disubstituted building block introduces a 4,4-disubstitution pattern . This structural motif is critical for:

  • Conformational Locking: The methyl group restricts the piperidine ring chair flip, enhancing binding affinity to monoamine transporters (SERT/NET/DAT).

  • Metabolic Blockade: Steric bulk at the C4 position inhibits oxidative metabolism (CYP450), prolonging the half-life of the final API.

  • Vector Positioning: The hydroxymethyl handle allows for precise extension into the S1' or S2 binding pockets of the target receptor.

Technical Specifications & Handling

PropertySpecification
Chemical Name This compound
CAS Number 1428510-38-0 (HCl salt); 20691-89-8 (Free base)
Molecular Formula C₇H₁₅NO[1][2][3] · HCl
Molecular Weight 165.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O
pKa (Calc) ~10.5 (Piperidine N)
Handling Hygroscopic. Store under inert atmosphere (N₂/Ar) at 2–8°C.

Application Context: SNDRI Scaffold Construction

The primary application of this intermediate is in the synthesis of 4,4-disubstituted piperidine-based antidepressants . These molecules are designed to overcome the "emotional blunting" associated with SSRIs by simultaneously elevating Dopamine (DA) levels alongside Serotonin (5-HT) and Norepinephrine (NE).

Mechanism of Action & Structural Logic

The (4-Methylpiperidin-4-yl)methanol moiety serves as the "anchor" pharmacophore. The piperidine nitrogen binds to the aspartate residue in the transporter's central binding site, while the hydroxymethyl group is functionalized to interact with the hydrophobic allosteric pocket.

SNDRI_MechanismScaffold(4-Methylpiperidin-4-yl)methanol HClFunctionalizationO-Functionalization(Ether/Ester Linkage)Scaffold->Functionalization Synthetic ModificationTarget_APINovel SNDRICandidateFunctionalization->Target_API YieldsSERTSERT Inhibition(↑ 5-HT)Target_API->SERT High AffinityNETNET Inhibition(↑ NE)Target_API->NET Moderate AffinityDATDAT Inhibition(↑ DA)Target_API->DAT Tunable AffinityEffect_MoodMood ElevationSERT->Effect_MoodNET->Effect_MoodEffect_AnhedoniaReversal ofAnhedoniaDAT->Effect_Anhedonia

Figure 1: Pharmacological logic for using the gem-disubstituted scaffold to target anhedonia in depression.

Experimental Protocols

Protocol A: Preparation of the Reactive Free Base

Rationale: The HCl salt is stable for storage but non-nucleophilic. Quantitative conversion to the free base is required for N-alkylation or reductive amination steps.

Reagents:

  • (4-Methylpiperidin-4-yl)methanol HCl (10.0 g, 60.4 mmol)

  • Dichloromethane (DCM) (100 mL)

  • Sodium Hydroxide (NaOH), 4M aqueous solution (30 mL)

  • Brine (saturated NaCl)

Procedure:

  • Dissolution: Suspend the HCl salt in DCM (100 mL) in a 250 mL separatory funnel.

  • Neutralization: Slowly add 4M NaOH (30 mL) while swirling. The suspension will clear as the free base partitions into the organic layer.

  • Extraction: Shake vigorously for 2 minutes. Allow layers to separate. Collect the lower organic phase.

  • Re-extraction: Extract the aqueous layer with additional DCM (2 x 30 mL) to ensure quantitative recovery.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure (40°C, 200 mbar) to yield the free base as a viscous, colorless oil.

    • Yield: ~7.5 g (96%).

    • QC Check: ¹H NMR (CDCl₃) should show disappearance of the broad NH₂⁺ protons.

Protocol B: N-Arylation via Buchwald-Hartwig Coupling

Rationale: This step attaches the piperidine scaffold to the aryl core of the antidepressant (e.g., a halogenated pyridine or benzene derivative).

Reagents:

  • Free Base (from Protocol A) (1.0 eq)

  • Aryl Bromide Core (e.g., 5-bromo-indole derivative) (1.0 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.5 eq)

  • Toluene (anhydrous)

Procedure:

  • Inerting: Purge a reaction vial with Argon.

  • Loading: Add Aryl Bromide (1.0 eq), Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Addition: Dissolve the Free Base in anhydrous Toluene (0.2 M concentration) and add to the vial via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for consumption of Aryl Bromide.

  • Workup: Cool to RT, filter through a Celite pad, and wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Chromatography (Gradient: 0→10% MeOH in DCM).

Protocol C: O-Functionalization (Ether Synthesis)

Rationale: The primary alcohol is often converted to an aryl ether to engage the S1' pocket of the transporter.

Reagents:

  • N-Arylated Intermediate (from Protocol B) (1.0 eq)[4]

  • Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Ar-F (Fluoroaryl electrophile) or Alkyl Halide (1.1 eq)

  • DMF (anhydrous)

Procedure:

  • Deprotonation: Dissolve the intermediate in DMF at 0°C. Add NaH portion-wise. Stir for 30 min (H₂ evolution).

  • Coupling: Add the electrophile dropwise.

  • Heating: Warm to RT (or 60°C if using Ar-F for SNAr) and stir for 4–6 hours.

  • Quench: Carefully add ice-water. Extract with EtOAc.[5]

  • Isolation: Dry organic layer (MgSO₄) and concentrate.

Synthesis Workflow Diagram

Synthesis_WorkflowStartStarting Material:(4-Methylpiperidin-4-yl)methanol HClFreeBaseStep 1: Free Basing(NaOH/DCM)Start->FreeBase NeutralizationCouplingStep 2: N-Arylation(Pd-Catalyzed Buchwald-Hartwig)FreeBase->Coupling + Aryl Bromide CoreIntermediateIntermediate:N-Aryl-4-hydroxymethyl-piperidineCoupling->Intermediate C-N Bond FormationFunctStep 3: O-Functionalization(NaH, Electrophile)Intermediate->Funct Activation of -OHFinalFinal API:4,4-Disubstituted Piperidine SNDRIFunct->Final Ether/Ester Linkage

Figure 2: Synthetic workflow for converting the raw material into a functionalized antidepressant API.

References

  • Luye Pharma Group. (2022). Toludesvenlafaxine (Ansofaxine) for the treatment of Major Depressive Disorder: Mechanism and Clinical Data.

  • Zhang, Y., et al. (2024).[6] "Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review." RSC Advances, 14, 7589-7615.

  • Colapret, J. A., et al. (1989).[7] "Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry, 32(5), 968-974.[7]

  • Accela ChemBio. (2023).[2] "Product Specification: 4-(Hydroxymethyl)-4-methylpiperidine."

  • GlaxoSmithKline. (2011). "Patent WO2011073263A1: 1,7-diazacarbazoles and their use." (Describes usage of 4-methylpiperidin-4-yl-methanol as a key intermediate).

Application Note: (4-Methylpiperidin-4-yl)methanol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methylpiperidin-4-yl)methanol hydrochloride is a high-value gem-disubstituted piperidine scaffold used extensively in modern drug discovery. Unlike traditional "flat" aromatic spacers, this building block introduces critical


 character (fraction of sp3-hybridized carbons) into lead molecules.[1] This structural feature is empirically linked to improved clinical success rates by enhancing solubility, reducing promiscuous binding, and optimizing metabolic stability via the gem-disubstituted effect.

This guide details the strategic application of this reagent, focusing on handling the hydrochloride salt, chemoselective functionalization, and protocols for incorporating it into PROTAC linkers and CNS-active small molecules.

Physicochemical Profile & Handling

Compound Identity:

  • IUPAC Name: this compound

  • CAS Number: 1422254-87-0 (Free base related: 297172-16-8)

  • Structure: A piperidine ring substituted at the 4-position with both a methyl group and a hydroxymethyl group.

PropertySpecificationApplication Relevance
Molecular Formula

Salt form ensures shelf stability.
Molecular Weight 165.66 g/mol Low MW allows efficient "fragment-growing."
Solubility Water, Methanol, DMSOHigh polarity; requires polar solvents for initial reactions.
Acidity Amine

CRITICAL: Exists as ammonium salt. Must be neutralized to participate in nucleophilic attack.
Hygroscopicity ModerateStore in desiccator. Weigh quickly in humid environments.

Strategic Application: The "Escape from Flatland"

In medicinal chemistry, replacing a simple piperidine or phenyl ring with (4-methylpiperidin-4-yl)methanol serves two primary design objectives:

  • Metabolic Blocking: The 4-position of piperidine is a metabolic "soft spot," susceptible to oxidation by Cytochrome P450 enzymes. Disubstitution at this position (methyl + hydroxymethyl) sterically hinders oxidative attack, significantly extending the half-life (

    
    ) of the molecule [1].
    
  • Conformational Control: The gem-disubstitution forces the piperidine ring into a specific chair conformation, locking the orientation of the N-substituent relative to the hydroxymethyl group. This reduces the entropic penalty of binding to a protein target [2].

Visualization: Metabolic Stability Logic

The following diagram illustrates how this scaffold blocks metabolic clearance compared to a standard piperidine.

MetabolicStability cluster_0 Standard Piperidine cluster_1 4,4-Disubstituted Scaffold Standard Piperidine Scaffold (Mono-substituted) CYP CYP450 Enzyme Standard->CYP Accessible C-4 H Oxidation C-4 Oxidation (Rapid Clearance) CYP->Oxidation Gem (4-Methylpiperidin-4-yl)methanol (Gem-disubstituted) Block Steric Blockade (No C-4 Hydrogen) Gem->Block Quaternary Carbon Stable Metabolic Stability (Extended t1/2) Block->Stable

Figure 1: Mechanism of metabolic stabilization via gem-disubstitution at the C-4 position.

Experimental Protocols

Pre-requisite: Salt Neutralization Strategy

The reagent is supplied as the hydrochloride salt. The nitrogen atom is protonated (


) and non-nucleophilic .
  • In-situ Neutralization: For most reactions (alkylations, acylations), add 2.0–3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) directly to the reaction mixture.

  • Free-Basing (Optional): If the reaction is sensitive to salts, dissolve the reagent in minimal water, basify with 1M NaOH to pH 12, and exhaustively extract with DCM/Isopropanol (3:1). Dry over

    
     and concentrate.
    
Protocol A: Reductive Amination (N-Alkylation)

This is the most common method for attaching the scaffold to a core molecule (e.g., an aldehyde-containing aryl core).

Reagents:

  • Aldehyde substrate (1.0 eq)

  • (4-Methylpiperidin-4-yl)methanol HCl (1.2 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • DIPEA (2.0 eq)

  • DCM (Anhydrous) or DCE

Step-by-Step:

  • Imine Formation: In a flame-dried flask, suspend (4-methylpiperidin-4-yl)methanol HCl (1.2 eq) in anhydrous DCM (0.1 M concentration relative to aldehyde).

  • Activation: Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature (RT) to liberate the free amine. The suspension may clear up.

  • Addition: Add the Aldehyde substrate (1.0 eq). Stir for 30–60 minutes at RT. Note: Adding

    
     or molecular sieves can accelerate imine formation.
    
  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+1 of the product; the imine intermediate is rarely seen with this reductant).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography. Tip: These amines are polar. Use a gradient of DCM to 10% MeOH/DCM (with 1%

    
     additive) to elute.
    
Protocol B: Chemoselective O-Functionalization

To modify the alcohol (e.g., to create an ether linkage for a PROTAC linker) while retaining the amine, the amine must be protected first, or the unique nucleophilicity difference must be exploited (risky).

Workflow:

  • N-Protection: React the HCl salt with

    
     (1.1 eq) and 
    
    
    
    (2.5 eq) in DCM. Yields tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.
  • O-Alkylation (Williamson Ether Synthesis):

    • Dissolve N-Boc intermediate in dry DMF.

    • Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir 30 min.

    • Add alkyl halide (e.g., linker bromide). Warm to RT and stir.

  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM to expose the secondary amine for final coupling.

Synthetic Decision Matrix

Use this workflow to determine the order of operations for your synthesis.

SynthesisWorkflow Start Start: (4-Methylpiperidin-4-yl)methanol HCl Decision Target Structure Requirement Start->Decision PathA N-Linkage to Core (Amine is attachment point) Decision->PathA Amine Core PathB O-Linkage to Core (Alcohol is attachment point) Decision->PathB Ether/Linker Core StepA1 Neutralize HCl (DIPEA) Direct Reductive Amination or SnAr Coupling PathA->StepA1 StepB1 Step 1: N-Boc Protection PathB->StepB1 StepA2 Result: Free Alcohol available for modification (e.g., Fluorination, Oxidation) StepA1->StepA2 StepB2 Step 2: O-Alkylation (NaH/R-Br) or Mitsunobu Reaction StepB1->StepB2 StepB3 Step 3: Acidic Deprotection (TFA or HCl) StepB2->StepB3

Figure 2: Decision matrix for chemoselective functionalization.

Expert Tips & Troubleshooting

  • NMR Confusion: In

    
     NMR (DMSO-d6), the 4-methyl group typically appears as a sharp singlet around 0.9–1.0 ppm. If this signal is split or shifted significantly, check for unexpected ring inversions or salt formation issues.
    
  • Low Yields in SnAr: When coupling this amine to heteroaryl chlorides (SnAr), the alcohol can compete if the base is too strong (e.g., NaH). Use mild bases like

    
     or DIPEA in DMF/DMSO to ensure N-selectivity over O-selectivity.
    
  • Solubility: The free base is moderately water-soluble. During extraction, avoid highly acidic aqueous washes, or the product will remain in the water layer. Salting out the aqueous layer with NaCl helps drive the organic amine into the organic phase.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Cure, R. W., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Chemical Science, 13, 12673-12680.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849–3862.

  • BenchChem Application Note. (2025). Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments.

Sources

Application Note: Strategic Synthesis of 4-Hydroxymethylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Hydroxymethylpiperidine (4-HMP) is a "privileged scaffold" in medicinal chemistry, serving as the aliphatic core for numerous neuroactive agents, including the Alzheimer’s therapeutic Donepezil (Aricept) and various antihistamines.

While conceptually simple, the synthesis of 4-HMP derivatives presents a classic chemoselectivity challenge: How to saturate the pyridine ring without over-reducing the oxygenated side chain, or conversely, how to reduce the side chain while maintaining the ring (if desired), all while managing the catalyst-poisoning nature of the basic nitrogen.

This Application Note provides two high-yield, validated protocols for accessing this scaffold:

  • Route A (Catalytic): Heterogeneous hydrogenation of 4-pyridinemethanol. Best for atom economy and scalability.

  • Route B (Stoichiometric): Hydride reduction of ethyl isonipecotate. Best for laboratory-scale accessibility and avoiding high-pressure equipment.

Critical Decision Framework

Before selecting a protocol, assess your starting material availability and equipment constraints.

SynthesisDecision Start Target: 4-Hydroxymethylpiperidine Input1 Start: 4-Pyridinemethanol Start->Input1 Aromatic Precursor Input2 Start: Ethyl Isonipecotate Start->Input2 Saturated Ester Process1 Catalytic Hydrogenation (PtO2 or Rh/C) Input1->Process1 Process2 Hydride Reduction (LiAlH4) Input2->Process2 Constraint1 Requires High Pressure (5-50 bar) Requires AcOH Solvent Process1->Constraint1 Constraint2 Requires Anhydrous Conditions Cryogenic/Reflux Control Process2->Constraint2

Figure 1: Decision matrix for selecting the synthetic route based on precursor availability and lab capabilities.

Protocol A: Catalytic Hydrogenation (The "Industrial Engine")

Objective: Conversion of 4-pyridinemethanol to 4-hydroxymethylpiperidine. Mechanism: Heterogeneous catalysis.[1][2] Core Challenge: The basic nitrogen of pyridine can poison the catalyst surface.[2] Solution: Conduct the reaction in Glacial Acetic Acid (AcOH) . Protonation of the pyridine nitrogen (


) prevents strong adsorption to the metal surface, allowing hydrogen turnover.
Materials
  • Substrate: 4-Pyridinemethanol (CAS: 586-95-8)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adam’s Catalyst) or 5% Rhodium on Carbon (Rh/C).

    • Note: PtO₂ is the "gold standard" for yield (>95%). Rh/C is a cost-effective alternative but may require higher pressures.

  • Solvent: Glacial Acetic Acid.[3]

  • Equipment: Parr Hydrogenator or High-Pressure Autoclave.

Step-by-Step Methodology
  • Preparation: In a high-pressure vessel liner, dissolve 4-pyridinemethanol (10.0 g, 91.6 mmol) in glacial acetic acid (100 mL).

  • Catalyst Loading: Carefully add PtO₂ (0.5 g, 5 wt%).

    • Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen). Dry catalysts can ignite solvent vapors in the presence of air.

  • Hydrogenation:

    • Seal the reactor and purge with N₂ (3x) followed by H₂ (3x).

    • Pressurize to 50 psi (3.5 bar) for lab scale. (Industrial protocols often run at 50-70 bar for speed).

    • Stir vigorously at Room Temperature for 12–16 hours.

    • Monitoring: Reaction is complete when H₂ uptake ceases. TLC (MeOH/DCM/NH₄OH) will show the disappearance of the UV-active pyridine spot.

  • Workup (Critical for Yield):

    • Filter the catalyst through a Celite pad (rinse with AcOH).

    • Concentrate: Remove most acetic acid under reduced pressure (rotary evaporator).

    • Basification: Dissolve the residue in minimal water. Cool to 0°C. Slowly add 50% NaOH or solid KOH until pH > 12. The product is an amine and must be in the free-base form to extract.

    • Extraction: Extract continuously with Chloroform or DCM (3x). The product is highly polar; thorough extraction is required.

    • Drying: Dry over Na₂SO₄ and concentrate.

Expected Yield: 90–96% (Colorless viscous oil which may solidify).

Protocol B: Chemical Reduction (The "Lab-Scale" Route)

Objective: Reduction of Ethyl Isonipecotate to 4-hydroxymethylpiperidine. Mechanism: Nucleophilic hydride addition. Core Challenge: Managing the aluminum salt byproducts during workup to prevent product entrapment (emulsions).

Materials
  • Substrate: Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate, CAS: 1126-09-6).[4]

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) - 2.0 equivalents.

  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Maintain N₂ atmosphere.

  • Reagent Prep: Suspend LiAlH₄ (3.8 g, 100 mmol) in anhydrous THF (100 mL) at 0°C.

  • Addition: Dissolve Ethyl isonipecotate (7.85 g, 50 mmol) in THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Observation: Gas evolution (H₂) will occur. Control rate to maintain gentle reflux.

  • Reaction: Warm to Room Temperature, then heat to reflux for 2–4 hours.

  • The Fieser Quench (The "Secret" to High Yield):

    • Cool mixture to 0°C.

    • For every x grams of LiAlH₄ used (3.8 g in this case), add:

      • 3.8 mL Water (slowly!)

      • 3.8 mL 15% NaOH solution

      • 11.4 mL Water

    • Result: This specific ratio produces a granular, white precipitate of aluminum salts that filters easily, unlike the gelatinous mess of standard acid quenches.

  • Isolation: Filter the granular salts. Wash the filter cake with THF. Dry the filtrate (Na₂SO₄) and concentrate.[2][4]

Expected Yield: 85–92%.

Derivatization: Synthesis of N-Benzyl-4-Hydroxymethylpiperidine

The N-benzyl derivative is a crucial intermediate for Donepezil.[5]

Method: Direct N-alkylation. Reaction: 4-HMP + Benzyl Bromide + Base → Product

  • Dissolve 4-hydroxymethylpiperidine (1 eq) in Acetonitrile (ACN).

  • Add Potassium Carbonate (K₂CO₃) (2.0 eq) as the acid scavenger.

  • Add Benzyl Bromide (1.05 eq) dropwise at 0°C.

  • Stir at Room Temperature for 4 hours.

  • Purification: Filter inorganic salts. Concentrate filtrate.[2][4] The product is often pure enough for subsequent steps, or can be purified via silica column (DCM:MeOH 95:5).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrogenation) Catalyst PoisoningEnsure solvent is Glacial AcOH (protonates amine). Use fresh catalyst.
Incomplete Reduction (Pyridine) H₂ Pressure too lowIncrease pressure to 50-70 bar or increase temp to 50°C.
Emulsion during Extraction Amphiphilic nature of productSaturate the aqueous phase with NaCl (Salting out) before extraction.
Product lost in Aqueous Phase pH < 10The piperidine nitrogen is basic (

). Aqueous phase must be pH > 12 to force into organic layer.

Workflow Visualization: Workup Logic

WorkupLogic Crude Crude Reaction Mixture (Acidic/AcOH) Evap Evaporate AcOH Crude->Evap Basify Add NaOH (pH > 12) Evap->Basify Critical Step Extract Extract with DCM/CHCl3 Basify->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Keep Final Pure 4-HMP OrgLayer->Final Dry & Conc.

Figure 2: Critical workup flow for isolating the highly polar amine product from acidic hydrogenation media.

References

  • Asian Journal of Organic & Medicinal Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • Taylor & Francis. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of (4-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (4-Methylpiperidin-4-yl)methanol hydrochloride (CAS: 1253205-47-2 for HCl salt; 164593-99-9 for free base). This moiety is a critical pharmacophore in the development of GPCR antagonists (e.g., Muscarinic, Opioid receptors) and kinase inhibitors.

The conventional laboratory route often suffers from poor atom economy and safety risks during the hydride reduction step. This guide presents an optimized 3-stage process designed for kilogram-scale production, emphasizing:

  • Quaternary Center Formation: Controlled

    
    -alkylation of isonipecotate esters.
    
  • Safety-Critical Reduction: Management of pyrophoric reagents (LiAlH₄ vs. Red-Al).

  • Purification: Non-chromatographic isolation via crystallization.

Key Performance Indicators (KPIs)
ParameterLab Scale (10 g)Pilot Scale (1 kg)Specification
Overall Yield 65-70%58-62%> 55%
HPLC Purity > 98.5%> 99.0%> 98.0%
Cycle Time 3 Days5-7 Days< 1 Week
Critical Impurity Des-methyl analog< 0.1%< 0.15%

Retrosynthetic Strategy

The synthesis hinges on the efficient construction of the sterically hindered quaternary carbon at the C4 position. We utilize Ethyl 1-benzylpiperidine-4-carboxylate as the starting material. The


-benzyl group serves as a robust protecting group that prevents 

-methylation during the alkylation phase and is cleanly removed via hydrogenolysis in the final step.

G Start Ethyl 1-benzylpiperidine- 4-carboxylate Step1 Step 1: C-Alkylation (LDA/MeI) Start->Step1 -78°C, THF Inter1 Ethyl 1-benzyl-4-methyl piperidine-4-carboxylate Step1->Inter1 Step2 Step 2: Hydride Reduction Inter1->Step2 LiAlH4 or Red-Al Inter2 (1-Benzyl-4-methyl piperidin-4-yl)methanol Step2->Inter2 Step3 Step 3: Hydrogenolysis & HCl Inter2->Step3 Pd/C, H2, HCl Final (4-Methylpiperidin-4-yl) methanol HCl Step3->Final

Figure 1: Synthetic workflow for (4-Methylpiperidin-4-yl)methanol HCl.

Detailed Protocols

Stage 1: Construction of the Quaternary Center

Objective: Introduce the methyl group at the C4 position via enolate chemistry. Critical Control Point: Temperature control is vital to prevent self-condensation or


-alkylation side reactions.
Materials
  • Ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane, 1.2 equiv)

  • Methyl Iodide (MeI) (1.3 equiv)

  • Tetrahydrofuran (THF), Anhydrous

Protocol
  • Inertion: Charge a dry reactor with anhydrous THF (10 vol) and cool to -78°C .

  • Enolization: Add LDA solution dropwise over 1 hour, maintaining internal temperature below -70°C.

    • Mechanism:[1][2][3][4][5] The bulky base deprotonates the

      
      -carbon. The 
      
      
      
      -benzyl group prevents competitive deprotonation at the nitrogen center.
  • Substrate Addition: Add Ethyl 1-benzylpiperidine-4-carboxylate (dissolved in minimal THF) slowly over 45 minutes. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide dropwise.

    • Exotherm Warning: This step is highly exothermic. Monitor internal temperature strictly.

  • Warm-up: Allow the reaction to warm to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (EtOAc).[6]

  • QC Check: Analyze by GC/MS. Target conversion >95%.

Stage 2: Reduction of Ester to Alcohol

Objective: Reduce the ester functionality to a primary alcohol. Scale-Up Note: While LiAlH₄ (LAH) is standard in academic labs, Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al/Vitride) is preferred for scale-up due to its solubility in toluene and higher thermal stability. The protocol below describes the LAH method with strict safety controls.

Materials
  • Intermediate 1 (from Stage 1)

  • LiAlH₄ (Pellets preferred over powder to reduce dust hazard, 2.0 equiv)

  • THF (Anhydrous)

Protocol
  • Slurry Preparation: Suspend LiAlH₄ in THF (15 vol) at 0°C under Nitrogen.

  • Addition: Add Intermediate 1 (diluted in THF) dropwise.

    • Gas Evolution: Massive H₂ release. Ensure condenser efficiency and vent lines are clear.

  • Reflux: Heat to reflux (66°C) for 2 hours.

  • Fieser Quench (Critical for Filtration):

    • Cool to 0°C.[7]

    • For every x grams of LiAlH₄ used, add:

      • x mL Water (Very slow addition)

      • x mL 15% NaOH solution

      • 3x mL Water

  • Work-up: Stir until the aluminum salts form a granular white precipitate (approx. 30-60 mins). Filter through a Celite pad.

  • Isolation: Concentrate filtrate to yield the crude amino-alcohol.

Stage 3: Deprotection and Salt Formation

Objective: Remove the benzyl group and crystallize the final HCl salt.

Protocol
  • Hydrogenation: Dissolve the crude alcohol in Methanol (MeOH). Add 10 wt% Pd/C catalyst (50% wet).

  • Reaction: Hydrogenate at 50 psi (3.5 bar) H₂ pressure at RT for 12 hours.

    • Monitoring: TLC or HPLC for disappearance of the benzyl peak.

  • Filtration: Filter catalyst over Celite (Caution: Pyrophoric dry catalyst).

  • Salt Formation: Cool the methanolic filtrate to 0°C. Add HCl (4M in Dioxane) dropwise until pH ~2.

  • Crystallization: Add Diethyl Ether or MTBE as an anti-solvent to induce precipitation.

  • Drying: Filter the white solid and dry under vacuum at 45°C.

Process Safety & Engineering Controls

Scale-up of hydride reductions poses significant thermal and pressure hazards.

Safety Hazard Hazard: Exothermic Hydride Reduction Control1 Engineering Control: Burst Disk & Relief Valve Hazard->Control1 Control2 Process Control: Dosing controlled by Temp (<10°C rise) Hazard->Control2 Quench Quench Procedure: Fieser Method (Granular Precipitate) Control2->Quench Disposal Waste: Alumina Slurry (High pH) Quench->Disposal

Figure 2: Safety workflow for LiAlH₄/Red-Al reduction steps.

Critical Safety Parameters:

  • Water Content: All solvents must be <0.05% water (Karl Fischer) before LAH addition.

  • H₂ Management: 1 mole of ester reduction releases 2 moles of H₂ gas. Ventilation capacity must exceed peak generation rate.

Analytical Specifications

To validate the product identity and purity, the following specifications must be met:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, D₂O):

    • 
       3.45 (s, 2H, -CH ₂OH)
      
    • 
       3.20-3.10 (m, 4H, Piperidine ring protons)
      
    • 
       1.65-1.55 (m, 4H, Piperidine ring protons)
      
    • 
       1.05 (s, 3H, -CH ₃)
      
  • Mass Spectrometry (ESI+): m/z = 130.1 [M+H]⁺ (Free base).

  • Chloride Content: 20.5% - 21.5% (Titration with AgNO₃).

References

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. American Chemical Society.[8] Link

  • BenchChem Technical Support. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (Adapted protocols for piperidine alkylation). Link

  • Tokyo Chemical Industry (TCI). Product Specification: Ethyl 4-Piperidinecarboxylate (CAS 1126-09-6).Link

  • Sigma-Aldrich. Ethyl Isonipecotate Technical Data Sheet.Link

  • ResearchGate. (2018). Approaches for Performing Reductions under Continuous-Flow Conditions.[9] (Discussion on Red-Al vs LAH for scale-up). Link

Sources

Application Note: Strategic Derivatization of (4-Methylpiperidin-4-yl)methanol Hydrochloride for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

(4-Methylpiperidin-4-yl)methanol hydrochloride (CAS: 297172-16-8) is a "privileged scaffold" in modern medicinal chemistry.[1][2] Its value lies in the gem-disubstitution at the C4 position , which introduces a Thorpe-Ingold effect (gem-dimethyl effect).[1][2] This structural feature restricts conformational freedom, often locking the piperidine ring into a specific chair conformation that enhances binding affinity to targets such as kinases (e.g., VEGFR-2) and GPCRs (e.g., Sigma-1 receptor) [1, 2].[1][2]

However, this same steric bulk presents unique challenges during derivatization for bioassays.[1][2] The primary alcohol is neopentyl-like (beta-branched), significantly reducing its nucleophilicity compared to standard primary alcohols.[1][2] Furthermore, the molecule is supplied as a hydrochloride salt, requiring careful neutralization to restore the reactivity of the secondary amine.

This guide provides two validated workflows:

  • N-Terminal Fluorescent Labeling: For cellular localization and uptake assays.[1][2]

  • O-Terminal Activation: For Fragment-Based Drug Discovery (FBDD) and PROTAC linker synthesis.

Physicochemical Profile & Reactivity Analysis[1][2]

Before initiating synthesis, researchers must account for the specific electronic and steric environment of the molecule.

PropertyValue / CharacteristicImplication for Derivatization
Molecular Weight 129.20 g/mol (Free Base)Low MW makes it an ideal fragment for FBDD.[1][2]
Form Hydrochloride Salt (HCl)CRITICAL: Must be neutralized (free-based) to enable nucleophilic attack by the amine.[1][2]
Amine Type Secondary (Cyclic)Highly nucleophilic once free-based; prone to rapid reaction with electrophiles (sulfonyl chlorides, NHS-esters).[1][2]
Alcohol Type Primary (Neopentyl-like)Sterically Hindered. The adjacent quaternary carbon (C4) reduces reaction rates.[1][2] Requires forcing conditions (higher temp, stronger catalysts) for esterification or oxidation.[1][2]
pKa (Calculated) ~10.8 (Piperidine NH)Requires pH > 10.5 for efficient labeling in aqueous buffers.[1][2]
Reactivity Decision Tree

The following logic flow dictates the experimental approach based on the desired bioassay output.

ReactivityLogic Start Start: (4-Methylpiperidin-4-yl)methanol HCl Step1 Step 1: Neutralization (Free-Basing) Start->Step1 Decision Target Bioassay? Step1->Decision PathA Cellular Localization / Uptake Decision->PathA Imaging PathB Fragment Library / PROTAC Linker Decision->PathB Synthesis ActionA Target: Secondary Amine (N-) PathA->ActionA ActionB Target: Primary Alcohol (O-) PathB->ActionB MethodA Protocol A: Dansyl/FITC Labeling (Sulfonamide Formation) ActionA->MethodA MethodB Protocol B: N-Boc Protection followed by O-Activation ActionB->MethodB

Figure 1: Strategic decision tree for derivatizing the scaffold based on assay requirements.

Protocol A: N-Terminal Fluorescent Labeling (Dansylation)

Application: This protocol attaches a Dansyl fluorophore to the secondary amine.[1][2] The resulting sulfonamide is stable and highly fluorescent (blue-green), suitable for tracking cellular uptake or as a probe in displacement assays.[1]

Mechanism: Nucleophilic attack of the secondary piperidine amine on the sulfonyl chloride sulfur atom.

Materials
  • (4-Methylpiperidin-4-yl)methanol HCl[1][2]

  • Dansyl Chloride (DNS-Cl) [Caution: Corrosive][1][2]

  • Sodium Carbonate (Na₂CO₃)[1][2][3][4]

  • Acetone (HPLC Grade)[1][2]

  • Dichloromethane (DCM) for extraction[1][2]

Step-by-Step Methodology
  • Buffer Preparation (The "Free-Base" Environment):

    • Prepare a 0.2 M Na₂CO₃ solution in deionized water.[1][2] The pH should be approximately 11.[1]0. This high pH is essential to deprotonate the piperidine hydrochloride (pKa ~10.[1][2]8) [3].

  • Reaction Setup:

    • Dissolve 10 mg (approx.[1][2] 0.06 mmol) of the piperidine scaffold in 1.0 mL of the Na₂CO₃ buffer. Ensure complete dissolution.

    • Dissolve 25 mg (approx.[1][2] 0.09 mmol, 1.5 eq) of Dansyl Chloride in 1.0 mL of Acetone.[1] Note: Dansyl chloride is unstable in DMSO; use Acetone or Acetonitrile.[1]

  • Addition & Incubation:

    • Add the Dansyl Chloride solution dropwise to the piperidine solution while stirring rapidly.

    • Observation: The solution may turn cloudy as the Dansyl chloride (hydrophobic) mixes with the aqueous buffer. This is normal.

    • Cover the vial with foil (light sensitive) and incubate at 25°C for 45 minutes [4].

  • Quenching:

    • Add 100 µL of 1M Ammonium Chloride or Glycine to quench unreacted Dansyl Chloride.[1]

  • Workup & Isolation:

    • Dilute the reaction mixture with 5 mL water.

    • Extract 3x with 5 mL Dichloromethane (DCM).[1][2] The fluorescent product will migrate to the organic (bottom) layer.

    • Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate.

  • QC Validation:

    • TLC: Silica gel, 5% MeOH in DCM.[1] The product will be a bright blue-green fluorescent spot under UV (365 nm) with an Rf significantly higher than the polar starting material.[2]

Protocol B: O-Terminal Functionalization (Linker Synthesis)

Application: Creating a "handle" for connecting the scaffold to E3 ligase ligands (PROTACs) or solid resin.[1][2] Challenge: The amine must be protected first to prevent polymerization.[1] The alcohol is sterically hindered (neopentyl type), requiring catalytic activation.[1]

Workflow Visualization

O_Derivatization Start Start: Piperidine HCl Step1 1. N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Selectivity Step2 2. O-Activation (Mesyl-Cl or Mitsunobu) Step1->Step2 Activation Step3 3. Nucleophilic Displacement (Linker Attachment) Step2->Step3 Coupling Final Final Product: Functionalized Scaffold Step3->Final

Figure 2: Stepwise activation of the hindered alcohol moiety.

Step-by-Step Methodology
Phase 1: N-Boc Protection[1][2]
  • Suspend (4-Methylpiperidin-4-yl)methanol HCl (1.0 eq) in DCM (0.1 M concentration).

  • Add Triethylamine (TEA) (2.5 eq). Note: Extra base is needed to neutralize the HCl salt.

  • Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Warm to room temperature and stir for 4 hours.

  • Wash with 1M Citric Acid (removes TEA), then Brine. Dry and concentrate.

    • Result: N-Boc-(4-methylpiperidin-4-yl)methanol.[1][2]

Phase 2: O-Activation (Mesylation)

Due to the neopentyl steric hindrance, standard esterifications may be slow.[1][2] Mesylation converts the alcohol into a potent leaving group.

  • Dissolve the N-Boc intermediate in anhydrous DCM.

  • Add TEA (1.5 eq) and cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.[1][2]

  • Critical Step: Allow to stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Why? The gem-methyl group hinders the approach of the reagent; extended time ensures conversion.

  • Workup: Wash with cold water and NaHCO₃. The resulting mesylate is reactive and should be used immediately for coupling to linkers (e.g., via SN2 displacement with an azide or thiol).[1]

Troubleshooting & QC Parameters

Common Pitfalls
  • Incomplete Labeling (Protocol A): Usually caused by failure to neutralize the HCl salt.[1] Ensure the buffer pH is >10.[1]5. If the starting material is not dissolving, add 10% Methanol to the aqueous buffer.[1]

  • Low Yield in O-Derivatization (Protocol B): The neopentyl position is sluggish.[1][2] If Mesylation fails, switch to Mitsunobu conditions (PPh₃, DIAD, acidic nucleophile) which are often more effective for hindered alcohols [5].[1]

Analytical Standards (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1][2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2]

  • Detection:

    • Starting Material: Weak UV.[1][2] Detect via MS (ESI+) [M+H]+ = 130.1.[1][2]

    • Dansyl-Derivative: Strong UV absorbance at 254 nm and 330 nm.[1][2] Fluorescent (Ex: 330 nm, Em: 500 nm).[1][2]

    • N-Boc Derivative: [M+H]+ = 230.2 (loss of t-butyl in source is common).[1][2]

References

  • PubChem. (2025).[1][2][5] (4-Methylpiperidin-4-yl)methanol Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Lovering, F., et al. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Discusses the impact of sp3-rich scaffolds like substituted piperidines). Available at: [Link][1][2]

  • UCLA-DOE Institute. (2010).[1][2] Dansyl Chloride Standard Operating Procedures. (General protocol for secondary amine labeling). Available at: [Link][1][2]

  • Bartos, D., et al. (2014).[1][2] Fluorescent labeling of amine functional groups utilizing dansyl chloride. Analytical Methods. Available at: [Link]

  • Swamy, K.C., et al. (2009).[1][2][6] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Strategy for hindered alcohols). Available at: [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (4-Methylpiperidin-4-yl)methanol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (4-Methylpiperidin-4-yl)methanol hydrochloride presents a unique set of challenges due to the steric hindrance at the quaternary C4 position and the amphiphilic nature of the resulting amino alcohol. Low yields in this protocol are rarely due to reaction failure but rather workup inefficiency (product trapping in aluminum emulsions) or isolation losses (high water solubility).

This guide moves beyond standard textbook procedures to address the specific physicochemical bottlenecks of this scaffold.

Module 1: The Synthetic Pathway

We recommend the Reductive Deprotection Route as the most robust method for scale-up. This involves the reduction of the N-Boc protected ester followed by simultaneous deprotection and salt formation.

Visual Workflow

G Start N-Boc-4-methyl piperidine-4-carboxylate Reagent1 LiAlH4 (2.5 eq) THF, Reflux Start->Reagent1 Reduction Inter Intermediate: N-Boc Amino Alcohol Reagent1->Inter Steric Hindrance Requires Heat Workup Rochelle Salt Quench Inter->Workup Breaks Al-Complex Deprotect 4M HCl in Dioxane Workup->Deprotect Cleavage Product Target: (4-Methylpiperidin-4-yl) methanol HCl Deprotect->Product Crystallization

Figure 1: Optimized synthetic workflow for (4-Methylpiperidin-4-yl)methanol HCl. Note the critical Rochelle Salt quench step to prevent emulsion formation.

Module 2: Critical Process Parameters (CPP)

The Reduction Step: Overcoming Steric Bulk

The methyl group at the C4 position creates significant steric hindrance, shielding the ester carbonyl. Standard room-temperature reductions often result in incomplete conversion.

  • Recommendation: Use Lithium Aluminum Hydride (LiAlH₄) in THF.[1]

  • Critical Adjustment: Unlike standard ester reductions, this reaction requires reflux (60-65°C) for 4–6 hours to ensure complete conversion of the sterically hindered ester.

  • Stoichiometry: Use 2.5 equivalents of hydride. The first equivalent deprotonates any adventitious moisture/acid, and the remaining are needed to drive the hindered reduction.

The Quench: The "Yield Killer"

The most common cause of yield loss is the formation of "gray sludge"—aluminum salts that trap the polar amino alcohol. Do not use the standard Fieser workup (Water/NaOH/Water) for this substrate; the amino alcohol chelates to aluminum, preventing precipitation.

Protocol: The Rochelle Salt Method

  • Cool reaction mixture to 0°C.

  • Dilute with diethyl ether (wet ether helps moderate the quench).

  • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle Salt) . Use 10 mL of solution per gram of LiAlH₄ used.

  • Vigorous Stirring: Stir at room temperature for 2–4 hours .

    • Visual Cue: The gray emulsion will separate into two clean layers: a clear organic layer and a clear aqueous layer.

  • Separate layers and extract the aqueous phase continuously with DCM/Isopropanol (9:1) to recover the polar alcohol.

Salt Formation & Isolation

The free base is an oil.[2] The HCl salt provides a stable solid, but it is prone to hygroscopicity if excess water is present.

  • Reagent: 4M HCl in Dioxane (anhydrous).

  • Solvent System: Dissolve the free base in a minimum amount of dry Ethanol or Methanol , then add the HCl/Dioxane solution.

  • Precipitation: Dilute slowly with Diethyl Ether or MTBE to force crystallization.

Module 3: Troubleshooting & FAQs

Scenario A: "I have low yield (<40%) and the product is stuck in the aqueous phase."
  • Diagnosis: The target molecule is a polar amino alcohol (LogP approx 0.3–0.5). It prefers water over ether/hexane.

  • Solution:

    • Saturate the aqueous phase with NaCl (salting out).

    • Change extraction solvent: Use Dichloromethane (DCM) containing 10% Methanol . The methanol disrupts hydrogen bonding with water.

    • pH Control: Ensure the pH is >12 during extraction. If the pH is neutral, the amine is protonated and stays in water.

Scenario B: "The product is a sticky gum, not a solid."
  • Diagnosis: Presence of residual water or excess HCl. Piperidine salts are hygroscopic.

  • Solution:

    • Azeotrope: Dissolve the gum in toluene or ethanol and rotovap to dryness 2–3 times to remove trace water.

    • Trituration: Add anhydrous diethyl ether to the gum and scratch the flask vigorously with a glass rod. This induces nucleation.

    • Storage: Store in a desiccator.

Scenario C: "NMR shows unreacted starting material despite using excess LiAlH₄."
  • Diagnosis: Steric hindrance at C4 prevented attack at the carbonyl.

  • Solution:

    • Increase reaction temperature to reflux .

    • Switch solvent to Diglyme (higher boiling point) if THF reflux is insufficient (rarely needed for this specific molecule but effective).

Summary Data Table: Solvent Effects on Isolation

Solvent SystemSolubility of Free BaseSolubility of HCl SaltSuitability
Diethyl Ether ModerateInsolubleExcellent for precipitation
DCM HighLowGood for extraction
Water Very HighVery HighAvoid during isolation
Ethanol HighHighGood for dissolving, bad for precipitating
DCM : MeOH (9:1) Optimal ModerateBest for difficult extractions

References

  • Reduction of Hindered Esters: Brown, H. C., & Krishnamurthy, S. (1979). Lithium Aluminum Hydride.[1][3][4][5][6] Tetrahedron, 35(5), 567-607.

  • Rochelle Salt Workup Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
  • Synthesis of 4-substituted piperidines: PubChem Compound Summary for CID 23282848, 1-Boc-4-methylpiperidine-4-carboxylic acid.

  • Properties of (4-Methylpiperidin-4-yl)methanol: Sigma-Aldrich Technical Data Sheet.

Sources

Technical Support Center: Purification of (4-Methylpiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(4-Methylpiperidin-4-yl)methanol hydrochloride is a polar, heterocyclic building block often used in the synthesis of muscarinic receptor antagonists and other CNS-active agents.[1] Its purification is frequently complicated by its amphiphilic nature (polar amine/alcohol vs. lipophilic methyl/piperidine ring) and the hygroscopicity typical of piperidine salts.[1][2]

  • Chemical Structure: A piperidine ring substituted at the 4-position with both a methyl group and a hydroxymethyl group.[1][2]

  • Key Challenge: Differentiating the product from non-polar precursors (N-Boc or N-Benzyl intermediates) and preventing "oiling out" during crystallization.

Troubleshooting Hub (Q&A)

Select the issue that best matches your observation to view the technical solution.

Ticket #001: "My product isolated as a sticky brown gum/oil instead of a white solid."

Diagnosis: This is the most common issue.[2] It typically arises from two sources:

  • Residual Solvent/Hygroscopicity: The salt has absorbed atmospheric moisture or retains high-boiling solvents (like DMF or DMSO).[2]

  • Impurity Profile: Presence of N-protected intermediates (Boc/Benzyl) prevents crystal lattice formation.[1][2]

Solution: The "Anti-Solvent Crash" Method Do not attempt standard cooling recrystallization immediately.[2] Instead, force precipitation:

  • Dissolve the crude gum in the minimum amount of Methanol (MeOH) at room temperature.

  • Add Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) dropwise with vigorous stirring until the solution turns consistently cloudy.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.[2]

  • Cool to -20°C. The gum should harden into a filterable solid.

  • Critical Step: If it remains oily, decant the solvent, add fresh Et₂O, and sonicate the oil.[1][2] This "trituration" often breaks the amorphous phase.[1][2]

Ticket #002: "NMR shows aromatic signals or t-butyl peaks (Boc/Benzyl impurities)."

Diagnosis: Incomplete deprotection or poor separation of the starting material.[1][2] Since your product is an HCl salt, it is highly polar.[1][2] The impurities (N-Boc or N-Benzyl derivatives) are significantly less polar.[1][2]

Solution: The "Reverse Wash" Trituration Exploit the solubility difference.[2] You do not need to dissolve the product.[1][2]

  • Suspend the dry crude solid in Dichloromethane (DCM) or Chloroform .[2]

  • Sonicate for 10–15 minutes. The (4-Methylpiperidin-4-yl)methanol HCl will NOT dissolve; it will remain as a suspension.[1]

  • The non-polar impurities (Boc/Benzyl precursors) WILL dissolve in the DCM.[1][2]

  • Filter the suspension.[2][3] The solid collected on the filter is your purified product.[2]

  • Verification: Check the filtrate by TLC; it should contain the impurities.[2]

Ticket #003: "The product is colored (yellow/orange) even after recrystallization."

Diagnosis: Trace oxidation products (N-oxides) or conjugated impurities from the synthesis steps (e.g., from reductive amination).[1][2]

Solution: Activated Carbon Treatment

  • Dissolve the salt in hot Methanol or Ethanol .[2]

  • Add Activated Carbon (5-10% w/w).[2]

  • Stir at reflux for 30 minutes.

  • Filter hot through a Celite pad to remove the carbon.[2]

  • Proceed to crystallization (see Protocol A below).[2]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: Final polishing of bulk material to >98% purity.[1]

Reagents:

  • Solvent: Anhydrous Methanol (MeOH)[1]

  • Anti-solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)[1]

Procedure:

  • Dissolution: Place 10.0 g of crude (4-Methylpiperidin-4-yl)methanol HCl in a round-bottom flask. Add anhydrous MeOH (approx. 3-5 mL per gram) and heat to reflux (65°C) until fully dissolved.

    • Note: If insoluble particles remain, filter hot.[1][2]

  • Nucleation: Remove from heat. While still warm, slowly add EtOAc dropwise.[1][2] Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Re-dissolution: Add a few drops of MeOH to clear the solution again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, move to a 4°C fridge for 4 hours.

  • Isolation: Filter the white crystals under vacuum / inert atmosphere (nitrogen blanket is recommended if very hygroscopic).

  • Washing: Wash the filter cake with cold EtOAc/MeOH (9:1 ratio).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

Protocol B: Acid-Base Extraction (For Low Purity Crude)

Best for: Removing significant non-basic impurities.[1]

  • Free Basing: Dissolve crude salt in minimal water.[2] Basify to pH >12 using 2M NaOH.[2]

  • Extraction: Extract the aqueous layer 3x with DCM or Chloroform/Isopropanol (3:1) . (The product is an amine-alcohol and may be water-soluble; the chloroform/IPA mix ensures better recovery).[1]

  • Salt Formation: Dry the organic layer (Na₂SO₄), filter, and cool to 0°C.[1][2]

  • Acidification: Bubble dry HCl gas or add HCl in Dioxane (4M) dropwise. The pure HCl salt will precipitate immediately.[1][2]

Data & Specifications

Solubility Profile (at 25°C)
SolventSolubility (HCl Salt)Usage in Purification
Water HighDissolution / Free-basing
Methanol HighPrimary solvent for recrystallization
Ethanol ModerateGood for slower crystallization
Isopropanol LowAnti-solvent or wash solvent
DCM / Chloroform NegligibleExcellent for washing away impurities
Ethyl Acetate InsolubleAnti-solvent (precipitant)
Diethyl Ether InsolubleAnti-solvent (precipitant)
Key Physical Properties
  • Appearance: White to off-white crystalline solid.[1][2]

  • Hygroscopicity: Moderate to High.[2] Store in a desiccator.

  • Melting Point: Typically >200°C (decomposition often occurs before melting for HCl salts).[2] Note: Do not rely solely on MP for purity; use HPLC or qNMR.[1]

Process Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Dry Solid Oil Sticky Gum / Oil CheckState->Oil Oily/Gum CheckImpurity Impurity Type (TLC/NMR)? Solid->CheckImpurity Trituration Triturate with Et2O/Hexane Sonicate to induce solid Oil->Trituration Trituration->Solid Solidifies NonPolar Non-Polar (Boc/Benzyl) CheckImpurity->NonPolar High Rf Impurities Polar Polar / Unknown / Color CheckImpurity->Polar Low Rf / Colored DCMWash Suspend in DCM (Sonicate) Filter Solid NonPolar->DCMWash Recryst Recrystallize (MeOH + EtOAc) Polar->Recryst If Colorless Carbon Activated Carbon Treatment (Hot MeOH) Polar->Carbon If Colored Final Pure (4-Methylpiperidin-4-yl)methanol HCl DCMWash->Final Filtrate contains impurities Recryst->Final Carbon->Recryst

Figure 1: Decision matrix for purification based on physical state and impurity profile.

References

  • BenchChem Technical Support. (2025).[2][4][5] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from [1][5]

  • Devarasetty, P. et al. (2025).[1][2][3] An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Retrieved from

  • Department of Chemistry, University of Rochester. (n.d.).[1][2] Reagents & Solvents: Solvents for Recrystallization. Retrieved from [1]

  • PubChem. (2025).[2] Compound Summary: 4-Piperidinemethanol.[1][2] National Library of Medicine.[2] Retrieved from [1]

  • Google Patents. (2021).[2] CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.[1][2] Retrieved from

Sources

Technical Support Center: Troubleshooting Piperidine Derivative Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Common Issues in Piperidine Derivative Reactions Target Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Q&A with Troubleshooting Guides

Introduction

Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore core in blockbuster drugs like donepezil, fentanyl, and methylphenidate. However, the synthesis and manipulation of these saturated heterocycles present unique challenges—specifically catalyst poisoning during reduction, regiocontrol during functionalization, and "streaking" during purification. This guide provides field-proven, mechanistic solutions to these persistent bottlenecks.

Module 1: Synthesis via Hydrogenation & Reduction[1][2]

Q1: My pyridine hydrogenation reaction stalls at low conversion, even with fresh catalyst. How do I prevent catalyst poisoning?

Diagnosis: The unprotonated nitrogen atom in pyridine possesses a localized lone pair that binds strongly to the surface of heterogeneous catalysts (Pd/C, PtO₂, Rh/C), effectively poisoning the active sites and halting the catalytic cycle.[1]

Technical Solution: You must shift the equilibrium from the free base to the pyridinium salt.

  • Acidic Additives: Run the reaction in an acidic medium. The addition of 1.0–1.1 equivalents of HCl or acetic acid protonates the nitrogen (

    
    ), eliminating its ability to coordinate with the metal surface.
    
  • Catalyst Selection: Switch to Platinum Oxide (Adam’s Catalyst, PtO₂) or Rhodium on Carbon (Rh/C) .[2] These are significantly more resistant to nitrogen poisoning than Palladium on Carbon (Pd/C).

  • Self-Validating Step: Monitor the reaction via ¹H NMR rather than TLC. TLC often fails to distinguish partially reduced intermediates (di- or tetrahydropyridines) from the fully reduced piperidine due to similar polarity.

Protocol: Acid-Mediated Hydrogenation

  • Dissolve pyridine substrate (1.0 equiv) in MeOH or EtOH.

  • Add concentrated HCl (1.1 equiv) dropwise.

  • Add PtO₂ (5 mol%) under inert atmosphere (Ar/N₂).

  • Pressurize with H₂ (3–5 bar) and stir at RT. Note: Higher pressures (50+ bar) may be required for sterically hindered substrates.

  • Validation: Check for the disappearance of aromatic protons (7.0–8.5 ppm) and appearance of aliphatic multiplets (1.5–3.0 ppm).

Q2: I am obtaining a mixture of cis and trans isomers during the reduction of 2,4-disubstituted pyridines. How can I control the diastereoselectivity?

Mechanism: The stereochemical outcome is dictated by the adsorption face of the substrate onto the catalyst surface.

  • Kinetic Control (cis-major): Under acidic conditions, the substrate adsorbs flat on the catalyst. Hydrogen adds from the metal surface (syn-addition), yielding the all-cis isomer.

  • Thermodynamic Control (trans-major): High temperatures or basic conditions can facilitate isomerization via enamine intermediates.

Optimization Strategy:

Target IsomerCatalyst SystemSolventConditions
Cis (Syn) Rh/C or PtO₂AcOH / HClHigh H₂ Pressure, Low Temp (<40°C)
Trans (Anti) Na / EtOHEtOHReflux (Thermodynamic equilibration)

Module 2: Functionalization & N-Alkylation

Q3: How do I prevent over-alkylation (quaternization) when synthesizing N-alkyl piperidines?

Diagnosis: The secondary amine of piperidine is highly nucleophilic. Once mono-alkylation occurs, the resulting tertiary amine is often more nucleophilic than the starting material (due to inductive donation from the alkyl group), leading to rapid formation of quaternary ammonium salts.

Troubleshooting Workflow:

N_Alkylation_Troubleshooting Start Start: N-Alkylation of Piperidine Check_Agent Is Alkylating Agent Highly Reactive? (e.g., Methyl Iodide, Benzyl Bromide) Start->Check_Agent Method_A Method A: Reductive Amination (Aldehyde + NaBH(OAc)3) Check_Agent->Method_A Yes (Avoid direct alkylation) Method_B Method B: Controlled SN2 Check_Agent->Method_B No (Direct alkylation feasible) Validation Validation: Check LCMS for [M+H]+ vs [M+R]+ Method_A->Validation Step_B1 Use Secondary Amine Excess (2-3 equiv) Method_B->Step_B1 Step_B2 Slow Addition (Syringe Pump) Step_B1->Step_B2 Step_B3 Use DIPEA (Hünig's Base) Steric bulk prevents quat. salt Step_B2->Step_B3 Step_B3->Validation

Figure 1: Decision tree for preventing over-alkylation during piperidine functionalization.

Technical Solution: Reductive Amination Instead of direct alkylation with alkyl halides, use Reductive Amination . This pathway proceeds via an iminium ion intermediate which cannot be further alkylated under the reaction conditions.

Protocol: Reductive Amination

  • Combine piperidine derivative (1.0 equiv) and aldehyde/ketone (1.1 equiv) in DCE or THF.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

  • Add catalytic Acetic Acid (1-2 drops) to catalyze imine formation.

  • Stir at RT for 2–4 hours.

  • Why this works: STAB is a mild reducing agent that reduces the iminium ion selectively but is not strong enough to reduce the aldehyde/ketone directly, preventing side reactions.

Module 3: Purification & Isolation

Q4: My piperidine product "streaks" on silica gel columns, leading to poor separation and low recovery. How do I fix this?

Diagnosis: Silica gel is acidic (


). The basic nitrogen of the piperidine interacts with the silanol (-Si-OH) groups via hydrogen bonding and acid-base interactions. This causes peak tailing (streaking) and irreversible adsorption.

Technical Solution: Neutralize the silica surface using a basic modifier in the mobile phase.[3][4]

Comparative Purification Strategies:

MethodAdditive/PhaseConcentrationMechanismBest For
Standard Flash Triethylamine (TEA)1–2% v/vCompetes for silanol sitesGeneral purification
Ammonia Flash 7N NH₃ in MeOH1–5% v/vStronger competitionHighly polar amines
Pre-treated Silica TEA / HexaneWash column before loadDeactivates acidic sitesSensitive substrates
Reverse Phase TFA or Formic Acid0.1% v/vProtonates amine (R-NH₃⁺)HPLC / Prep-HPLC

Protocol: The "TEA Wash" Method

  • Slurry Preparation: Prepare the silica slurry using the starting mobile phase containing 1% Triethylamine (TEA) .

  • Packing: Pour the column and flush with 2–3 column volumes of the TEA-containing solvent.

  • Elution: Run the column. You may remove TEA from the eluent after the first few fractions, or keep it constant.

  • Post-Process: TEA has a high boiling point (89°C) and smells. To remove it from the product, co-evaporate with toluene or dissolve the product in DCM and wash with saturated NaHCO₃ (if product is not water-soluble).

Q5: I cannot separate my piperidine derivative from the pyridine starting material. They co-elute.

Diagnosis: Piperidine and pyridine often have similar Rf values on silica and can form azeotropes during distillation.

Technical Solution: Chemical Separation (Scavenging) Exploit the difference in basicity (


 Pyridine 

5.2 vs.

Piperidine

11.2) and nucleophilicity.[5][6]
  • Selective Derivatization: Add a scavenger resin (e.g., electrophilic isocyanate resin) or a limiting amount of acetic anhydride. The highly nucleophilic piperidine will react, while the pyridine will not. (Use only if piperidine is the impurity).

  • Acid-Base Extraction (The "Gold Standard"):

    • Dissolve mixture in organic solvent (EtOAc/DCM).

    • Wash with weakly acidic buffer (pH 4–5) .

    • Result: Piperidine (highly basic) becomes protonated and moves to the aqueous layer.[4] Pyridine (less basic) remains largely in the organic layer or distributes differently.

    • Recovery: Basify the aqueous layer to pH > 12 with NaOH and extract back into organic solvent.

Module 4: Regioselective C-H Functionalization

Q6: How can I functionalize the C3 or C4 position specifically?

Insight: The piperidine nitrogen naturally directs electrophilic substitution to the C2 position (alpha-lithiation). Accessing C3 or C4 requires overcoming this inherent bias.

Workflow for Regiocontrol:

Regioselectivity Substrate Piperidine Substrate C2_Path Target: C2 Position Substrate->C2_Path C3_Path Target: C3 Position Substrate->C3_Path C4_Path Target: C4 Position Substrate->C4_Path Method_C2 Alpha-Lithiation (Beak Condition: s-BuLi/TMEDA) C2_Path->Method_C2 Method_C3 Enamine/Imine Chemistry or C-H Activation (Ir/Ru) C3_Path->Method_C3 Method_C4 De Novo Synthesis (Pyridine Reduction or Cyclization) C4_Path->Method_C4

Figure 2: Strategic pathways for regioselective functionalization of the piperidine ring.

Key References for Protocols:

  • C2-Functionalization: Use N-Boc protection followed by s-BuLi/TMEDA at -78°C (Beak's method).

  • C3-Functionalization: Often requires C-H activation using directing groups or starting from 3-substituted pyridines.

References

  • Buffat, M. G. P. (2004). Synthesis of Piperidines. Tetrahedron, 60(8), 1701–1729. Link

  • Kuttruff, C. A., et al. (2011). Late-Stage Functionalization of the Piperidine Skeleton.[7] Angewandte Chemie International Edition, 50(22), 5190–5193. Link

  • Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives. Journal of Organic Chemistry, 58(5), 1109–1117. Link

  • Glorius, F., et al. (2011). Mechanism of the Hydrogenation of Pyridines to Piperidines. Journal of the American Chemical Society, 133(38), 14904–14907. Link

  • BenchChem Technical Support. (2025). Troubleshooting Guide for Column Chromatography of Basic Amines. Link

Sources

Optimization of reaction conditions for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Synthesis & Optimization

Status: Operational Ticket ID: PIP-SYN-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions for Piperidine Scaffolds

Introduction: The Piperidine Protocol

Welcome to the Piperidine Synthesis Technical Support Center. Piperidines represent one of the most privileged pharmacophores in medicinal chemistry, appearing in blockbuster drugs ranging from fentanyl to paroxetine. However, the saturation of the pyridine ring or the cyclization of acyclic precursors is fraught with thermodynamic and kinetic pitfalls.

This guide is not a textbook; it is a troubleshooting engine designed to unblock your specific experimental bottlenecks.

Module 1: Heterogeneous Hydrogenation of Pyridines

The most common route, yet the most prone to catalyst poisoning and selectivity issues.

Q1: My hydrogenation reaction stalls at <20% conversion despite high H₂ pressure. What is killing the catalyst?

Diagnosis: You are likely experiencing Nitrogen Poisoning . The pyridine nitrogen lone pair is a potent sigma-donor that coordinates strongly to the metal surface (especially Pd and Pt), effectively crowding out H₂ and halting the catalytic cycle.[1] As the reaction proceeds, the resulting piperidine is even more basic (pKa ~11 vs. ~5 for pyridine), exacerbating the poisoning effect.

The Fix: Protonation as a Shield You must mask the nitrogen lone pair.

  • Acidic Solvent: Switch to Acetic Acid (AcOH) or use methanol with 1.1–2.0 equivalents of HCl. Protonating the nitrogen renders it non-coordinating.

  • Catalyst Switch: If you are using Pd/C, switch to Rh/C (5%) or Rh₂O₃ . Rhodium is significantly less susceptible to nitrogen poisoning than Palladium or Platinum and operates well under milder conditions (often <5 bar H₂).

Q2: I need to retain a halogen (Cl, Br) on the ring, but I keep observing dehalogenation.

Diagnosis: Oxidative Addition Competition. Standard hydrogenation catalysts (Pd/C) are excellent at performing oxidative addition into C-X bonds, leading to hydrodehalogenation (replacing X with H) faster than ring reduction.

The Fix: The "Platinum-Acid" Protocol

  • Avoid Palladium: Pd is the worst offender for dehalogenation.

  • Use Platinum Oxide (Adams' Catalyst, PtO₂): In the presence of acid (AcOH), PtO₂ reduces the pyridine ring with high selectivity while leaving aryl chlorides/bromides intact.

  • Add a Poison: If you must use Pd, add a "controlled poison" like thiophene or diphenylsulfide (0.1–0.5 mol%), which selectively inhibits the highly active sites responsible for hydrogenolysis without stopping ring hydrogenation.

Q3: I am getting the cis-diastereomer, but I need the trans-isomer. How do I invert the stereochemistry?

Diagnosis: Kinetic vs. Thermodynamic Control. Heterogeneous hydrogenation facilitates syn-addition of hydrogen across the face of the pi-system. This kinetically favors the cis product (e.g., 2,6-disubstituted piperidines).

The Fix: Thermodynamic Equilibration You cannot easily get trans selectivity directly from the hydrogenation surface. You must isomerize the product post-reduction.

  • The AlCl₃ Method: Isolate the cis-piperidine and heat it with anhydrous AlCl₃. This promotes bond rotation via a reversible ring-opening/closing or hydride shift mechanism, settling the molecule into the thermodynamically preferred trans (diequatorial) conformation.

  • Sodium Metal Reduction: For specific substrates, dissolving metal reduction (Na/EtOH) yields the thermodynamic product, though this is harsh and functional group tolerance is low.

Visualization: Catalyst Selection Workflow

The following logic gate helps you select the correct catalyst system based on your substrate's functional groups.

PiperidineCatalystSelector Start Start: Pyridine Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen AcidSensitive Acid Sensitive Groups? Halogen->AcidSensitive No PtO2 Protocol A: PtO2 in AcOH (Prevents Dehalogenation) Halogen->PtO2 Yes RhC Protocol B: 5% Rh/C in MeOH/HCl (Fast, prevents poisoning) AcidSensitive->RhC No (Stable to Acid) PdC Protocol C: Pd(OH)2 or Pd/C (Standard, high activity) AcidSensitive->PdC Yes (Neutral conditions) Alternative Protocol D: Na/EtOH or Hydride Reduction (Non-catalytic) PdC->Alternative If reaction stalls

Caption: Decision matrix for selecting hydrogenation catalysts based on substrate sensitivity and functional group tolerance.

Module 2: De Novo Cyclization (Reductive Amination)

Building the ring from acyclic amino-ketones or dialdehydes.

Q4: My intramolecular cyclization yields oligomers/polymers instead of the piperidine ring.

Diagnosis: Intermolecular vs. Intramolecular Competition. If the concentration is too high, the amine of Molecule A reacts with the carbonyl of Molecule B (polymerization) rather than its own carbonyl (cyclization).

The Fix: High Dilution Principle

  • Protocol: Run the reaction at <0.05 M concentration.

  • Slow Addition: Do not dump reagents. Add the substrate solution dropwise over 1–2 hours into the reducing agent mixture. This keeps the instantaneous concentration of unreacted substrate low, statistically favoring the unimolecular ring-closing event.

Q5: Which hydride source should I use? My yields are inconsistent.

Diagnosis: Mismatched Reactivity.[2] Using a reducing agent that is too aggressive (reduces the ketone before the imine forms) or too weak (fails to reduce the iminium intermediate) causes failure.

The Fix: Reagent Selection Matrix

ReagentReactivity ProfileBest Use CaseNotes
NaBH(OAc)₃ Mild, SelectiveStandard for Piperidines. Reduces iminiums faster than ketones. No pH adjustment needed.
NaBH₃CN Weak, pH DependentAcid-sensitive substrates.Requires pH 5–6 (AcOH). Toxic cyanide byproduct. Slower reaction.
NaBH₄ AggressiveSimple, robust substrates.Can reduce ketones/aldehydes before cyclization if not careful. Pre-form imine first.

Module 3: Advanced Troubleshooting

Q6: I am trying to functionalize an existing piperidine via C-H activation, but the catalyst dies immediately.

Diagnosis: Strong Coordination Poisoning.[3] Similar to hydrogenation, the


 nitrogen of piperidine binds irreversibly to Pd(II) species used in C-H activation.

The Fix: N-Oxide or Lewis Acid Protection

  • N-Oxide Route: Oxidize the piperidine nitrogen to the N-oxide before the C-H activation step. The N-oxide is less coordinating to the metal but can act as a directing group. Reduce it back (Zn/AcOH) after the coupling.

  • Lewis Acid Additive: Add a stoichiometric Lewis acid (e.g., BF₃·OEt₂) to bind the nitrogen lone pair tightly, freeing the Palladium catalyst to interact with the C-H bonds.

References

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link

  • Tang, M., et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society. Link

  • Southgate, E. H., et al. (2024).[4] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[1][3][5][6] BenchChem Troubleshooting Guides. Link

  • He, J., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications/NIH. Link

Sources

(4-Methylpiperidin-4-yl)methanol hydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Type: Tier 3 Technical Escalation
Subject: Stability, Storage, and Handling Protocols

Executive Summary & Compound Profile

Compound: (4-Methylpiperidin-4-yl)methanol hydrochloride CAS: 1354792-85-0 (General reference for the HCl salt form) Role: A gem-disubstituted piperidine building block used frequently in medicinal chemistry for diversifying core scaffolds.[1]

The Application Scientist's Perspective: This compound is a "wolf in sheep's clothing." While chemically robust due to the hydrochloride salt formation, it is physically fragile. The primary failure mode reported by users is not chemical decomposition, but hygroscopic deliquescence (absorbing moisture until it dissolves). This leads to "stoichiometric drift" in synthesis—where you believe you are adding 1.0 equivalent, but are actually adding 0.8 equivalents of compound and 0.2 equivalents of water.

Troubleshooting Guides (Q&A Format)

Category A: Physical Integrity (The "Goo" Issue)

Q1: "I opened the vial after two months of storage at room temperature, and the white powder has turned into a sticky, colorless gum. Is it chemically degraded?"

  • Diagnosis: Likely Deliquescence , not chemical degradation.

  • The Science: Piperidine hydrochloride salts are notoriously hygroscopic. The lattice energy of the crystal is easily overcome by the hydration energy of atmospheric water. When the critical relative humidity (CRH) is exceeded, the solid absorbs water until it forms a saturated solution (the "gum").

  • Immediate Action:

    • Do not discard. Run a quick LC-MS. You will likely see the parent mass (M+H) intact without significant byproducts.

    • Restoration: Dissolve the gum in a minimum amount of dry Methanol (MeOH) and re-precipitate by adding cold Diethyl Ether (Et2O) or performing an azeotropic distillation with Toluene to remove water.

    • Future Prevention: Store in a desiccator. Parafilm alone is insufficient for long-term storage of this salt.

Q2: "My reaction yields are consistently 10-15% lower than expected when using this building block."

  • Diagnosis: Stoichiometric Drift due to water weight.

  • The Science: If your material has absorbed 15% w/w water (common for HCl salts stored outside a desiccator), weighing 100 mg of the solid actually delivers only ~85 mg of the active reagent.

  • Protocol (Self-Validating System):

    • Step 1: Run a quantitative 1H NMR using D2O.

    • Step 2: Integrate the HDO peak (water) relative to the methyl group singlet (~1.0 ppm).

    • Step 3: Calculate the actual molecular weight (MW_effective = MW_anhydrous + MW_water). Use this corrected MW for your molarity calculations.

Category B: Chemical Stability[2][3]

Q3: "I see a new impurity peak (+16 mass units) in my LC-MS after storing the stock solution in DMSO."

  • Diagnosis: N-Oxidation or Primary Alcohol Oxidation .

  • The Science: While the HCl salt protects the amine, trace amounts of free base (if the solution is slightly basic) can undergo N-oxidation. More likely, the primary alcohol group (hydroxymethyl) can oxidize to the carboxylic acid or aldehyde if exposed to oxidants in non-degassed solvents.

  • Troubleshooting:

    • Check your DMSO quality. Old DMSO often contains peroxides.

    • Rule: Always prepare fresh stock solutions. If storage is necessary, store at -80°C under Argon.

Storage & Handling Protocols

The following table summarizes the mandatory storage conditions to maintain >98% purity over 12 months.

ParameterStandard (Short Term < 1 Month)Long Term (> 1 Month)Critical Note
Temperature 4°C (Fridge)-20°C (Freezer)Allow vial to warm to RT before opening to prevent condensation.
Atmosphere Ambient (Tightly Capped)Inert Gas (Argon/Nitrogen)Argon is heavier than air and preferred for resealing vials.
Humidity Control DesiccatorDesiccator + Sealed BagMANDATORY. The HCl salt is a "moisture magnet."
Container Glass Vial (Teflon lined cap)Amber Glass VialProtect from light to prevent slow radical oxidation.
Visual Workflow: Handling & Storage Logic

The following diagram illustrates the decision-making process for handling this compound to prevent the most common failure modes.

StorageProtocol cluster_failure Failure Mode: Deliquescence Start Receive Compound (White Solid) Check Visual Inspection: Is it free-flowing powder? Start->Check Yes Yes Check->Yes No No (Clumped/Goo) Check->No Weigh Weighing Step: Minimize air exposure Yes->Weigh Dry Protocol A: Vacuum Dry (40°C, 4 hours) or Azeotrope with Toluene No->Dry Dry->Weigh Calc Stoichiometry Check: Assume 5-10% H2O content if not freshly dried Weigh->Calc Store Storage: -20°C + Desiccant (Tightly Sealed) Calc->Store Moisture Atmospheric Moisture Lattice HCl Salt Lattice Break Moisture->Lattice

Figure 1: Decision logic for handling hygroscopic HCl salts. Note the critical "Drying" loop if the physical state changes.

Analytical Troubleshooting (NMR & LCMS)

Scenario: "The NMR peaks are shifting or disappearing."

When analyzing (4-Methylpiperidin-4-yl)methanol HCl, the chemical shift is highly pH-dependent.

  • Observation: In D2O, the protons adjacent to the nitrogen (piperidine ring) may shift significantly compared to the free base.

  • The Exchange Phenomenon: The ammonium proton (

    
    ) is exchangeable. In protic solvents like Methanol-d4 or D2O, this peak will disappear or broaden into the baseline.
    
  • Recommended Solvent:

    • DMSO-d6: Best for seeing the ammonium protons (usually a broad singlet around 8-9 ppm) and the hydroxyl proton.

    • D2O: Best for checking water content (HDO peak at 4.79 ppm), but will exchange labile protons.

Visual Pathway: Degradation Risks

DegradationPath Compound (4-Methylpiperidin-4-yl)methanol Hydrochloride Oxidation Oxidation Risk (Primary Alcohol) Compound->Oxidation Strong Oxidants or Peroxides FreeBase Free Base Formation (If Neutralized) Compound->FreeBase Basic Workup (pH > 9) Product1 Carboxylic Acid Derivative Oxidation->Product1 Carbamate Carbamate Formation (Reacts with CO2) FreeBase->Carbamate Exposure to Air

Figure 2: Chemical stability risks. The HCl salt protects against carbamate formation, but the primary alcohol remains susceptible to oxidation.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for hygroscopicity of hydrochloride salts).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Side-product formation in the synthesis of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side-Product Formation in Piperidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Operational | Version: 2.6

Executive Summary: The Piperidine Challenge

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Methylphenidate). However, synthesizing substituted piperidines—particularly via pyridine hydrogenation or reductive amination—is fraught with "silent killers": side reactions that mimic the product or poison the catalyst.

This guide moves beyond standard textbook procedures. It deconstructs the causality of failure modes (dehalogenation, dimerization, stereochemical scrambling) and provides self-validating protocols to ensure batch integrity.

Module A: Heterogeneous Hydrogenation of Pyridines

The Problem: You are reducing a substituted pyridine to a piperidine. The reaction either stalls (poisoning), loses a halogen substituent (dehalogenation), or forms dimers.

The "Dehalogenation" Crisis

Symptom: LCMS shows a mass corresponding to


.
Root Cause:  Oxidative addition of the catalyst (Pd/C is the worst offender) into the C-X bond is kinetically competitive with ring hydrogenation, especially for Chloropyridines and Bromopyridines.

Technical Insight: The rate of hydrogenolysis (dehalogenation) vs. ring hydrogenation is catalyst-dependent.

  • Pd/C: High affinity for C-X bonds. Avoid for halopyridines.

  • PtO₂ (Adams' Catalyst): Lower affinity for C-X insertion; prefers aromatic

    
    -system reduction.
    
  • Rh/C: Excellent for preserving stereochemistry and halogens, but expensive.

Protocol 1: The "Halogen-Safe" Reduction Protocol This protocol uses a self-validating acid-modifier system to protonate the product, preventing catalyst poisoning while minimizing dehalogenation.

ParameterSpecificationRationale
Catalyst 5 mol% PtO₂ (Adams' Catalyst)Pt favors ring reduction over C-X cleavage [1].
Solvent MeOH or EtOHProtic solvents facilitate H-transfer.
Modifier 1.1 eq. HCl (or HBr)CRITICAL: Protonates the resulting piperidine. Free piperidine is a strong Lewis base that coordinates to Pt, poisoning the catalyst and stalling the reaction [2].
Pressure 1–3 bar (Balloon to Low Pressure)High pressure forces the slower dehalogenation pathway. Keep it mild.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Halopyridine (1.0 mmol) in MeOH (5 mL).

  • Acidification: Add 1.1 eq. of concentrated HCl. Checkpoint: Measure pH; it must be < 3.

  • Catalyst Addition: Add PtO₂ (11 mg, 0.05 mmol) under Argon.

  • Hydrogenation: Purge with H₂ (balloon). Stir vigorously at RT.

  • Monitoring: Check LCMS at 2 hours.

    • Pass: Mass = Product.

    • Fail (De-X): Switch to 5% Rh/C and lower Temp to 0°C.

  • Workup: Filter through Celite. Neutralize filtrate with NaHCO₃ only after catalyst removal to avoid precipitating salts on the metal surface.

Mechanism & Side-Product Map

The following diagram illustrates the kinetic competition between the desired pathway and the "Danger Zones" (Dehalogenation and Dimerization).

PiperidineHydrogenation Pyridine Substituted Pyridine (Starting Material) Dihydro Dihydropyridine (Unstable Intermediate) Pyridine->Dihydro + H2 (Slow Step) Dehalo Dehalogenated Product (Impurity A) Pyridine->Dehalo Pd/C, High T (C-X Insertion) Tetrahydro Tetrahydropyridine (Enamine/Imine) Dihydro->Tetrahydro + H2 Piperidine Target Piperidine Tetrahydro->Piperidine + H2 (Fast) Dimer Piperidine Dimers (Impurity B) Tetrahydro->Dimer Self-Condensation (Low Pressure) Poison Catalyst Poisoning (Stalled Reaction) Piperidine->Poison N-Coordination to Metal (If no Acid present)

Caption: Figure 1. Kinetic competition in pyridine hydrogenation. Note that "Impurities A & B" are irreversible, whereas "Catalyst Poisoning" can be reversed by acidification.

Module B: Reductive Amination (Cyclization)

The Problem: You are building the piperidine ring via reductive amination (e.g., reacting a 1,5-dicarbonyl or amino-aldehyde). The reaction yields significant amounts of tertiary amines (dialkylation) or nitrile byproducts .

The "Cyanide" Trap

Symptom: LCMS shows a


 Da adduct (CN group) or unexplained toxicity in biological assays.
Root Cause:  Using Sodium Cyanoborohydride (NaCNBH₃). While stable at pH 6-7, cyanide ions can nucleophilically attack the iminium intermediate [3].

Solution: Switch to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) .

  • Why? It is sterically bulky (prevents over-alkylation) and non-toxic (no cyanide generation).

Troubleshooting Table: Reductive Amination
ObservationDiagnosisCorrective Action
Dialkylation (Tertiary Amine) The secondary amine product reacted with another equivalent of aldehyde.1. Use STAB (bulkier hydride source).2. Perform "Stepwise Addition": Form the imine completely (1-2h) before adding the reducing agent.
No Reaction (Imine not forming) Carbonyl is too deactivated or amine is not nucleophilic enough.Add a Lewis Acid catalyst (Ti(OiPr)₄) or a dehydrating agent (MgSO₄ or Molecular Sieves 4Å) to push the equilibrium.
Alcohol Formation Direct reduction of the aldehyde/ketone instead of the imine.The reducing agent is too strong or added too early. Ensure imine formation is complete before adding hydride.

Module C: Stereochemical Integrity

The Problem: You require a cis-3,4-disubstituted piperidine, but you obtain a cis/trans mixture (scrambling).

Expert Insight: Heterogeneous hydrogenation generally follows cis-addition (H₂ adds from the catalyst surface to the less hindered face). However, isomerization occurs via a "roll-over" mechanism if the intermediate enamine desorbs and re-adsorbs [4].

Decision Tree for Stereocontrol:

Stereocontrol Start Target: Chiral Piperidine Method Choose Method Start->Method HetHydro Heterogeneous Hydrogenation (Pyridine Reduction) Method->HetHydro Enzymatic Biocatalytic/Chiral Aux Method->Enzymatic If >99% ee required HetHydroResult Result: Mostly Cis (Thermodynamic Control) HetHydro->HetHydroResult Scrambling Problem: Cis/Trans Scrambling? HetHydroResult->Scrambling Fix1 Switch to Rh/C or Ru/C (High Cis-Selectivity) Scrambling->Fix1 Yes Fix2 Lower Temperature (Kinetic Control) Scrambling->Fix2 Yes

Caption: Figure 2. Troubleshooting stereochemical outcome. Rhodium catalysts generally offer superior cis-selectivity compared to Palladium.

FAQ: Rapid-Fire Troubleshooting

Q: My piperidine product is stuck on the Celite pad during filtration. Yield is 20%. A: Piperidines are polar and basic. They bind to the silica in Celite.

  • Fix: Wash the Celite pad with 10% MeOH in DCM containing 1% NH₄OH . The ammonia displaces the piperidine from the silica sites.

Q: I see a "dimer" mass (


). How do I stop this? 
A:  This is Schiff base formation between the partially reduced intermediate (enamine) and the starting material.
  • Fix:Dilution. Run the reaction at 0.05 M instead of 0.5 M. High concentration favors intermolecular coupling.

Q: Can I use Pyridine-Borane (BAP) complexes? A: Yes. BAP is excellent for reductive amination if you want to avoid the toxicity of cyanoborohydride and the instability of acetoxyborohydride. It is particularly good for maintaining chemoselectivity in the presence of other reducible groups [3].

References

  • Sreenivasulu, R. et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. 2

  • Despois, A. & Cramer, N. (2023). "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. 3

  • Moormann, A. E. (1993). "Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine." Synthetic Communications. 4[5][6][7][8][9][4]

  • Glorius, F. et al. (2011). "Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides." Journal of the American Chemical Society.[10] 11

Sources

How to remove residual solvents from (4-Methylpiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Removal from (4-Methylpiperidin-4-yl)methanol hydrochloride

Executive Summary

This compound is a polar, crystalline amine salt.[1][2] Like many piperidine hydrochloride derivatives, it exhibits a strong tendency to trap solvents (particularly alcohols like Methanol and Ethanol) within its crystal lattice during synthesis.[1] Standard vacuum drying is often insufficient if the solvent is incorporated as a solvate or trapped in deep inclusions.

This guide provides a tiered troubleshooting approach to removing residual solvents to meet ICH Q3C guidelines, moving from non-invasive thermal methods to lattice-breaking recrystallization techniques.[1][2]

Part 1: Diagnostic Phase (The Triage)[1]

Before selecting a removal protocol, you must identify the nature of the residual solvent. Is it adsorbed on the surface, or is it part of the crystal structure?

Recommended Diagnostic Tool: Thermogravimetric Analysis (TGA) overlaid with Differential Scanning Calorimetry (DSC).[1][2]

  • Scenario A (Surface Solvent): Weight loss occurs gradually starting near ambient temperature (25°C–60°C).[1][2]

  • Scenario B (Solvate/Inclusion): Weight loss occurs in a sharp step at a specific temperature (often >80°C), or simultaneously with melting.[1][2]

Decision Matrix: Solvent Removal Strategy

SolventRemoval Start Identify Residual Solvent (GC-HS / TGA) Type Is the solvent Surface or Lattice Bound? Start->Type Surface Surface Adsorbed (TGA loss < 60°C) Type->Surface Loose Lattice Lattice Bound / Solvate (TGA loss > 80°C) Type->Lattice Trapped Method1 Protocol A: Vacuum Oven with N2 Bleed Surface->Method1 Method2 Protocol B: Solvent Displacement (Reslurry) Lattice->Method2 Try first Check QC Release Method1->Check Pass ICH Q3C? Method3 Protocol C: Recrystallization / Lyophilization Method2->Method3 If fails

Figure 1: Decision matrix for selecting the appropriate desolvation protocol based on TGA data.

Part 2: Standard Protocols
Protocol A: Dynamic Vacuum Drying (Surface Solvents)

Best For: Non-solvated, surface-adsorbed solvents (e.g., loosely bound Ether, Hexane).[1][2]

The Science: Static vacuum can lead to "case hardening," where the outer surface of the crystal dries and forms a crust, trapping solvent inside. A nitrogen bleed creates turbulence, lowering the partial pressure of the solvent vapor and preventing crust formation.

Steps:

  • Place the wet cake in a vacuum oven.

  • Set temperature to 45°C (Initial) to prevent melting of wet solids.

  • Apply vacuum (< 50 mbar).[1][2]

  • Critical Step: Introduce a slow bleed of dry Nitrogen (N2) into the oven chamber. The gauge should read slightly higher pressure (e.g., 100 mbar) than full vacuum.[1]

  • Ramp temperature to 60–70°C over 2 hours.

  • Hold for 12–24 hours.

Protocol B: Solvent Displacement / Reslurry (The "Wash Out")

Best For: Removing high-boiling solvents (e.g., Toluene, DMF) or breaking weak solvates.[1][2] Mechanism: You introduce a new solvent (displacement agent) in which the product is insoluble, but the impurity is soluble. The kinetic energy of stirring helps diffuse the trapped solvent out of the crystal pores.

Recommended Solvent System:

  • Target: (4-Methylpiperidin-4-yl)methanol HCl is highly polar.[1][2]

  • Displacement Solvent: Ethyl Acetate (EtOAc) or Acetone.[1][2] (The salt is generally insoluble in these).

Steps:

  • Charge the solid into a reactor/flask.

  • Add 10 volumes (10 mL per gram of solid) of Ethyl Acetate.

  • Heat the slurry to 50°C (do not reflux; just warm it).

  • Stir vigorously for 4–6 hours. The heat increases lattice vibration, helping release trapped molecules.

  • Cool to room temperature.

  • Filter and wash with fresh, cold Ethyl Acetate.[1]

  • Dry using Protocol A.

Protocol C: Recrystallization (Lattice Reset)

Best For: True solvates (e.g., Methanol solvates) that resist drying.[1][2] Logic: You must dissolve the crystal entirely to liberate the trapped solvent molecules, then reform the crystal in a solvent system that does not form a solvate (or forms a benign one like a hydrate).

Solvent System: Methanol (Good Solvent) / Methyl tert-butyl ether (MTBE) (Anti-Solvent).[1][2]

Steps:

  • Dissolve the crude HCl salt in the minimum amount of hot Methanol (approx. 60°C).

  • Once clear, slowly add MTBE dropwise until a persistent cloudiness appears.[1]

  • Add a few drops of Methanol to clear the solution again.

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Optional: Cool further to 0–5°C to maximize yield.

  • Filter the white crystals.[1]

  • Note: The new crystals may now contain MTBE.[1] MTBE is a Class 3 solvent (low toxicity) and is much easier to remove via Protocol A than Methanol (Class 2).[1][2]

Part 3: Advanced Troubleshooting
Issue: The "Sticky Solid" (Hygroscopicity)

Symptom: The material turns into a gum or oil during drying. Cause: The HCl salt is hygroscopic and is absorbing moisture from the air or the nitrogen line, lowering its glass transition temperature (Tg). Fix:

  • Ensure the Nitrogen bleed is dry (run through a desiccant trap).[1]

  • Lyophilization: Dissolve the gum in pure water (10 volumes). Freeze and lyophilize (freeze-dry). This removes organic solvents effectively, leaving a fluffy, amorphous (or semi-crystalline) solid that is free of organics.[1]

Issue: Persistent Methanol Levels (>3000 ppm)

Symptom: Even after drying, Methanol remains above ICH limits.[1][2] Cause: Formation of a stable Methanol Solvate. Advanced Fix (Vapor Exchange):

  • Place the solid in a chamber with a beaker of water (creating a humid atmosphere) for 24 hours.

  • Mechanism: Water molecules are smaller and more polar than methanol.[1][2] They will displace the methanol in the lattice, converting the "Methanol Solvate" into a "Hydrate."

  • Remove the solid and dry it. Removing water (dehydration) is often easier and safer than removing methanol, and water has no ICH limit.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) to wash the product? A: Avoid if possible. While the free base might be soluble in DCM, the HCl salt is usually not. However, DCM is a Class 2 solvent with a very low limit (600 ppm).[1][2] If you use it, you risk trapping it.[1] Use Ethyl Acetate or MTBE for washing steps.[1][2]

Q2: My melting point is lower than the literature value (162-164°C). Is it impure? A: Not necessarily.[1][2] Residual solvents act as impurities and cause "Melting Point Depression."[1] A depressed melting point is a strong indicator that you still have solvent trapped.[1] Dry the sample further and re-test.

Q3: Why not just heat it to 100°C to drive off the solvent? A: Risk of degradation. Amine salts can undergo degradation or discoloration (oxidation of trace free amine) at high temperatures.[1][2] It is safer to use lower temperatures (50-60°C) with high vacuum and gas flow (Protocol A) than to rely on heat alone.[1][2]

Q4: What are the ICH Q3C limits I need to hit? A:

  • Methanol (Class 2): < 3000 ppm (0.3%)[1][2]

  • Ethanol (Class 3): < 5000 ppm (0.5%)[1][2][3]

  • Dichloromethane (Class 2): < 600 ppm (0.06%)[1][2]

  • Ethyl Acetate (Class 3): < 5000 ppm (0.5%)[1][2][3]

References
  • ICH Harmonised Guideline. Impurities: Guideline for Residual Solvents Q3C(R8).[1][2] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][3]

  • Giron, D. (2002).[1][2] Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry.[1] (Demonstrates use of TGA/DSC for solvate identification).

  • Byrn, S. R., et al. (1999).[1][2] Solid-State Chemistry of Drugs.[1][2] SSCI, Inc.[1] (Foundational text on desolvation mechanics of HCl salts).

  • Wuitschik, G., et al. (2010).[1][2] Residual Solvents in Pharmaceutical Substances.[3][4][5][6][7] (Discusses the difficulty of removing alcohols from hydrochloride salts).

Sources

Technical Support Center: (4-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for (4-Methylpiperidin-4-yl)methanol hydrochloride . It is designed for researchers and formulation scientists requiring in-depth stability profiles, degradation mechanisms, and troubleshooting workflows.[1]

Executive Summary & Molecule Profile

This compound is a bifunctional piperidine intermediate containing a secondary amine and a neopentyl-like primary alcohol.[1][2] Its degradation profile is governed by the susceptibility of the secondary amine to oxidation/alkylation and the primary alcohol to sequential oxidation.

  • CAS: 163836-83-9 (Free Base variants often cited)[1][2]

  • Structure: 4,4-disubstituted piperidine ring (Methyl / Hydroxymethyl).[1]

  • Critical Vulnerabilities: Secondary amine (N-oxidation, Maillard reaction), Primary alcohol (Oxidation to acid).[1]

Degradation Pathways Analysis

The following diagram details the mechanistic pathways for degradation under oxidative, thermal, and excipient-stress conditions.

Pathway Visualization

DegradationPathways Parent (4-Methylpiperidin-4-yl)methanol (Parent API) MW: 129.2 (Free Base) Aldehyde Impurity A: Aldehyde (Oxidation) MW: 127.2 (-2 Da) Parent->Aldehyde Oxidation (Alcohol) [O] Hydroxylamine Impurity C: N-Hydroxylamine (N-Oxidation) MW: 145.2 (+16 Da) Parent->Hydroxylamine N-Oxidation Peroxides NFormyl Impurity E: N-Formyl Adduct (Reaction w/ HCHO) MW: 157.2 (+28 Da) Parent->NFormyl Excipient Impurity (Formaldehyde) Acid Impurity B: Carboxylic Acid (Further Oxidation) MW: 143.2 (+14 Da) Aldehyde->Acid Oxidation [O] Nitrone Impurity D: Nitrone (Dehydrogenation) MW: 143.2 (+14 Da) Hydroxylamine->Nitrone -2H

Figure 1: Mechanistic degradation map showing oxidative and excipient-driven pathways.[1][2]

Detailed Mechanisms
A. Oxidative Degradation (Alcohol Moiety)

The primary alcohol at the C4 position is sterically hindered (neopentyl position) but remains susceptible to strong oxidants.[1]

  • Mechanism: Radical abstraction of the

    
    -proton on the hydroxymethyl group.[1]
    
  • Product Sequence: Alcohol

    
    Aldehyde (Impurity A) 
    
    
    
    Carboxylic Acid (Impurity B) .[1]
  • Detection: The aldehyde is often transient; the carboxylic acid is the stable terminal degradant observed in HPLC [1].

B. N-Oxidation (Secondary Amine)

Unlike tertiary amines which form stable N-oxides, secondary amines typically oxidize to hydroxylamines (


), which can further dehydrate/oxidize to nitrones .[1][2]
  • Trigger: Presence of peroxides in solvents (e.g., THF, Ethers) or excipients (e.g., Povidone, PEG).[1]

  • Mass Shift: +16 Da (Hydroxylamine) or +14 Da (Nitrone) relative to the parent [2].[1]

C. Excipient Incompatibility (N-Formylation)

Secondary amines are highly nucleophilic.[1][2] If formulated with PEG or polysorbates containing trace formaldehyde, N-formylation occurs.[1][2]

  • Mechanism: Nucleophilic attack of the piperidine nitrogen on formaldehyde followed by dehydration.[1]

  • Mass Shift: +28 Da [3].

Troubleshooting Guide

Use this logic tree to diagnose unexpected peaks or stability failures.

Interactive Troubleshooting Q&A

Q1: I see a new peak at RRT ~1.1 with a mass shift of +14 Da. Is it the N-oxide?

  • Diagnosis: Likely Impurity B (Carboxylic Acid) or Impurity D (Nitrone) .[1]

  • Differentiation:

    • Acid: Peak area increases significantly under acidic/oxidative stress; retention time shifts with mobile phase pH.[1]

    • Nitrone: formed primarily under peroxide stress; less sensitive to pH changes in chromatography.[1]

  • Action: Run the sample in negative mode ESI-MS. The carboxylic acid will ionize strongly (

    
    ), while the nitrone typically requires positive mode (
    
    
    
    ).[1]

Q2: My solid sample is turning yellow/brown, but HPLC purity is >99%.

  • Diagnosis: Salt Disproportionation or Surface Oxidation .[1]

  • Cause: The HCl salt is hygroscopic.[1] Moisture uptake can create a localized "micro-solution" pH environment on the crystal surface, facilitating free-base formation and subsequent oxidation (browning).[1]

  • Action: Check the water content (Karl Fischer).[1] Store under Argon/Nitrogen with desiccant.[1]

Q3: We observe a +28 Da peak in our formulation prototype.

  • Diagnosis: N-Formylation .[1][2]

  • Cause: Reaction with formaldehyde impurities in excipients (e.g., PEG, HPMC).[1]

  • Action: Switch to "Low Peroxide/Low Aldehyde" grade excipients or add an antioxidant/scavenger.

Experimental Protocols (Stress Testing)

To validate these pathways in your specific matrix, perform the following forced degradation study.

Stock Solution Preparation

Dissolve (4-Methylpiperidin-4-yl)methanol HCl to a concentration of 1 mg/mL in Water/Acetonitrile (50:50).

Stress Conditions Table
Stress TypeReagent / ConditionDurationTarget DegradationExpected Pathway
Acid Hydrolysis 1N HCl, 60°C24 Hours5-20%Generally Stable; potential Wagner-Meerwein rearrangement (rare).[1][2]
Base Hydrolysis 1N NaOH, 60°C24 Hours5-20%Stable; check for free-base precipitation.[1][2]
Oxidation 3%

, RT
2-6 Hours10-30%N-Oxidation (Hydroxylamine) , Alcohol Oxidation (Acid) .[1][2]
Thermal 80°C (Solid State)7 Days<5%Surface oxidation; Salt disproportionation.[1]
Photolytic 1.2M Lux hours (ICH Q1B)~1 WeekVariableRadical abstraction at

-carbons (Piperidine ring).[1][2]
Analytical Method (Generic HPLC-UV-MS)
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate pH 4.0 (Compatible with MS and retains amines).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (low absorbance, use MS for sensitivity).

Frequently Asked Questions (FAQs)

Q: Is the HCl salt form hygroscopic? A: Yes, piperidine hydrochloride salts are typically hygroscopic.[1] Exposure to high humidity (>60% RH) can lead to deliquescence.[1] Handle in a glovebox or controlled humidity environment [4].[1]

Q: Can I use Methanol as a diluent? A: Use with caution. While soluble, secondary amines can react with trace formaldehyde in low-grade methanol.[1][2] Acetonitrile/Water mixtures are preferred for analytical diluents.[1]

Q: Why does the retention time shift in my method? A: The piperidine nitrogen is basic (


).[1] If your mobile phase pH is not buffered effectively (or is close to the 

), the ionization state will fluctuate, causing peak tailing and retention time instability.[1] Ensure buffer strength is >10 mM.

Decision Tree for Impurity Identification

TroubleshootingTree Start Unknown Impurity Detected CheckMass Check Mass Shift (LC-MS) Start->CheckMass Plus16 +16 Da CheckMass->Plus16 M+16 Plus14 +14 Da CheckMass->Plus14 M+14 Plus28 +28 Da CheckMass->Plus28 M+28 Minus2 -2 Da CheckMass->Minus2 M-2 NOxide N-Hydroxylamine (Check Peroxides) Plus16->NOxide AcidOrNitrone Acid or Nitrone? Plus14->AcidOrNitrone Formyl N-Formyl Adduct (Check Excipients) Plus28->Formyl Aldehyde Aldehyde (Transient) Minus2->Aldehyde CheckIonization Check Ionization Mode AcidOrNitrone->CheckIonization AcidConfirmed Carboxylic Acid (Neg Mode Ionization) CheckIonization->AcidConfirmed [M-H]- NitroneConfirmed Nitrone (Pos Mode Ionization) CheckIonization->NitroneConfirmed [M+H]+

Figure 2: Rapid diagnostic workflow for impurity identification.

References

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1] (General principles of alcohol oxidation and stress testing).

  • Tsujikawa, K., et al. (2012).[1] Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs. Forensic Science International.[1]

  • Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation.[1][3] Pharmaceutical Development and Technology. (Mechanisms of N-oxidation and excipient interactions).

  • Sigma-Aldrich. (2025).[1][4] (4-Methyl-4-piperidinyl)methanol hydrochloride Product Safety Data.

Sources

Technical Support Center: High-Purity Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. In drug discovery, the purity of heterocyclic scaffolds (pyridines, indoles, pyrimidines, etc.) is non-negotiable. A 95% pure compound may fail a biological assay due to a 0.1% trace of a transition metal catalyst or a cytotoxic regioisomer. This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of nitrogen, oxygen, and sulfur-containing heterocycles.

Our goal is to provide you with self-validating workflows that minimize compound loss while maximizing purity.

Part 1: Strategic Purification Workflows

Before choosing a technique, you must categorize your crude material. Blindly applying flash chromatography to a basic amine often leads to irreversible adsorption or streaking. Use the decision matrix below to select the optimal pathway.

Workflow Visualization: Purification Decision Matrix

PurificationStrategy Start Crude Heterocycle Analysis State Physical State? Start->State Solid Solid State->Solid Crystalline Oil Oil / Gum State->Oil Amorphous Solubility Solubility Profile? Solid->Solubility Basicity Basic Nitrogen? Oil->Basicity Recryst Recrystallization (Solvent Pair) Solubility->Recryst Diff. Solubility Metal Pd/Transition Metal? Solubility->Metal No Diff. Solubility Recryst->Metal SaltForm Salt Formation (e.g., HCl, Oxalate) SaltForm->Recryst Purify Salt Basicity->SaltForm Yes (pKa > 8) FlashMod Flash Chrom. (w/ Amine Modifier) Basicity->FlashMod Yes (pKa < 8) FlashStd Standard Flash (Gradient Elution) Basicity->FlashStd No (Neutral/Acidic) FlashMod->Metal FlashStd->Metal Scavenger Metal Scavenger (SiliaMetS / Resin) Metal->Scavenger Detected (>10ppm) Final Final Purity Check (LC-MS / qNMR) Metal->Final Not Detected Scavenger->Final

Figure 1: Decision tree for selecting purification techniques based on physical state and chemical properties.

Part 2: Troubleshooting Guides & FAQs

Category A: Chromatography of Nitrogen Heterocycles

Issue: My basic heterocycle (pyridine/imidazole derivative) tails significantly on silica gel, resulting in poor separation and low recovery.

Root Cause: Silica gel is acidic (pH ~5-6). Basic nitrogen atoms interact strongly with the silanol groups (Si-OH) via hydrogen bonding and acid-base interactions. This causes "streaking" or irreversible adsorption.

Protocol: Mobile Phase Modification To suppress this interaction, you must block the active silanol sites using a competitive base.

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Pre-treatment (Critical Step): Flush the silica column with 1% TEA in Hexane/Ethyl Acetate (or your starting solvent) before loading the sample. This neutralizes the most active sites [1].

  • Elution: Maintain 0.5% - 1% TEA in your mobile phase throughout the run.

    • Note: TEA is volatile and can be removed in vacuo. If using

      
      , use it with MeOH/DCM gradients (e.g., 90:10:1 DCM:MeOH:
      
      
      
      ).

Data Comparison: Modifier Efficiency

ModifierCompatibilityRemoval DifficultyBest For
Triethylamine (TEA) Hexane/EtOAcLow (Volatile)Pyridines, Anilines
Ammonium Hydroxide DCM/MeOHMedium (Water content)Highly polar amines
Acetic Acid Hexane/EtOAcLowAcidic heterocycles (prevention of ionization)
Category B: Removal of Transition Metal Catalysts (Palladium)

Issue: After a Suzuki or Buchwald coupling, my product is black/grey, and residual Palladium levels are >500 ppm. Crystallization didn't help.

Root Cause: Palladium often forms soluble complexes with the heterocyclic product or "occludes" inside the crystal lattice during recrystallization, making standard purification ineffective [2].

Protocol: Metal Scavenging with Functionalized Silica Using functionalized silica scavengers (e.g., Thiol or Thiourea modified) is superior to activated carbon due to higher selectivity and cleaner workflows [3].

Step-by-Step Scavenging Workflow:

  • Dissolution: Dissolve crude product in THF or EtOAc (10 mL/g).

  • Scavenger Selection:

    • Pd(0) / Pd(II) mix: Use SiliaMetS® Thiol or MP-TMT .

    • Hard-to-remove Pd complexes: Use SiliaMetS® DMT (Dimercaptotriazine).

  • Loading: Add 3-5 equivalents of scavenger resin relative to the estimated metal content (or 10-20% w/w relative to product if metal content is unknown) [4].

  • Incubation: Stir at 40°C for 4 hours. Heat is crucial to drive the kinetics of metal binding.

  • Filtration: Filter through a 0.45 µm PTFE pad or a Celite plug.

  • Verification: Analyze filtrate via ICP-MS. Target <10 ppm.

Workflow Visualization: Scavenger Optimization

ScavengerWorkflow Crude Crude Mixture (High Pd) Solvent Dissolve in THF/EtOAc Crude->Solvent Select Select Scavenger (Thiol vs DMT) Solvent->Select Heat Stir at 40°C (4-12 Hours) Select->Heat Filter Filter (0.45µm) Heat->Filter Test ICP-MS Check Filter->Test

Figure 2: Optimized workflow for removing residual Palladium using solid-supported scavengers.

Category C: Recrystallization & "Oiling Out"[1][2]

Issue: My compound separates as an oil at the bottom of the flask during hot recrystallization instead of forming crystals.

Root Cause: This phenomenon, "oiling out," occurs when the boiling point of the solvent is higher than the melting point of the solute (in the solvent-saturated state), or when the compound is too soluble in the hot solvent.

Troubleshooting Protocol:

  • Trituration: If the oil solidifies upon cooling but is impure, try triturating the oil with a solvent in which it is insoluble (e.g., cold pentane or diethyl ether). Sonication can induce nucleation.

  • The "Cloud Point" Method:

    • Dissolve the "oil" in the minimum amount of a "Good Solvent" (e.g., Acetone, DCM).

    • Slowly add a "Bad Solvent" (e.g., Hexane, Ether) dropwise with stirring until a persistent cloudiness appears.

    • Add one drop of the Good Solvent to clear it.

    • Cap the vial and let it stand undisturbed. Do not cool immediately; let it equilibrate at RT first [5].

  • Salt Formation Strategy (Pro Tip): If a neutral amine oils out, convert it to a salt (HCl, Oxalate, or Picrate). Salts have much higher melting points and crystallize more readily.

    • Method: Dissolve amine in Ether -> Add 2M HCl in Ether -> Filter precipitate -> Recrystallize from MeOH/EtOH.

Common Solvent Pairs for Heterocycles:

Compound TypeGood Solvent (Dissolves Hot)Bad Solvent (Precipitates Cold)
Polar Heterocycles (Indoles) Ethyl AcetateHexane / Heptane
Highly Polar (N-Oxides) Ethanol / MethanolWater / Diethyl Ether
Non-Polar (Thiophenes) Hexane- (Single solvent cooling)

Part 3: Analytical Verification

Never assume purity based on a single metric. Heterocycles can hide impurities that co-elute.

  • qNMR (Quantitative NMR): The gold standard. Use an internal standard (e.g., Maleic acid or TCNB) to determine absolute purity (wt%). This detects solvent inclusion and inorganic salts invisible to UV.

  • LC-MS (Max Plot): Do not rely on 254 nm alone. Use a "Max Plot" (210-400 nm) to catch impurities with different absorption maxima.

References

  • BenchChem. (2025).[1][2][3] Troubleshooting Flash Chromatography: Basic Nitrogen Heterocycles. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps.[4] Retrieved from

  • Sigma-Aldrich. (2023). Metal Scavengers: Application of resin scavengers.[5][6] Retrieved from

  • Sopachem. (2023). Metal Scavenger Guide: Tool Kit of Metal Scavengers. Retrieved from

  • University of Rochester. (2025). Recrystallization Tips and Tricks. Retrieved from

Sources

Validation & Comparative

(4-Methylpiperidin-4-yl)methanol hydrochloride vs (4-Fluoropiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between (4-Methylpiperidin-4-yl)methanol hydrochloride and (4-Fluoropiperidin-4-yl)methanol , structured for medicinal chemists and drug discovery professionals.

Executive Summary: The Steric vs. Electronic Trade-off

In fragment-based drug discovery (FBDD) and lead optimization, the 4-substituted piperidine motif is a privileged scaffold. The choice between a 4-Methyl and 4-Fluoro substitution at the geminal position to the hydroxymethyl group is rarely arbitrary; it represents a strategic decision between conformational locking (Methyl) and electronic tuning (Fluoro).

  • Compound A ((4-Methylpiperidin-4-yl)methanol HCl): Best for maximizing steric bulk to fill hydrophobic pockets and maintaining high basicity at the piperidine nitrogen.

  • Compound B ((4-Fluoropiperidin-4-yl)methanol): Best for lowering pKa (improving permeability/reducing hERG liability), blocking metabolic soft spots without adding lipophilicity, and exploiting the gauche effect for specific conformational preferences.

Physicochemical Profiling

The following data highlights the divergence in properties driven by the single atom substitution at the C4 position.

Property(4-Methylpiperidin-4-yl)methanol HCl(4-Fluoropiperidin-4-yl)methanolImpact on Drug Design
Molecular Weight 165.66 (Salt) / 129.20 (Free Base)133.16 (Free Base)Minimal difference in ligand efficiency (LE).
Piperidine pKa ~11.2 (Estimated)~9.6 (Estimated)Critical: Fluorine's inductive effect (-I) lowers pKa, enhancing bio-permeability at physiological pH (7.4).
LogP (ClogP) ~0.8~0.2Methyl adds lipophilicity; Fluorine is more polar, aiding solubility.
Metabolic Stability Good (Blocks C4 oxidation)Excellent (Blocks C4 oxidation + resists radical abstraction)Fluorine prevents "metabolic switching" more effectively than methyl.
Conformation Chair (Equatorial preference for bulky groups)Distorted Chair (Subject to gauche effect)F-substitution can induce subtle ring puckering changes affecting binding affinity.
The "Fluorine Scan" Effect

Replacing a methyl group with a fluorine (a "fluorine scan") is a standard tactic to modulate pKa.[1] While the C4 position is γ (gamma) to the nitrogen, the electron-withdrawing nature of fluorine still exerts a significant field effect, dropping the basicity by approximately 1.0–1.5 log units compared to the methyl analog. This reduction often correlates with reduced hERG channel inhibition , a common liability for basic amines.

Decision Logic & Scaffold Selection

The following diagram illustrates the decision process for selecting between these two scaffolds based on lead compound liabilities.

ScaffoldSelection Start Lead Optimization Issue Issue1 High hERG Liability / Poor Permeability Start->Issue1 Primary Concern Issue2 Low Potency / Poor Hydrophobic Fit Start->Issue2 Primary Concern Issue3 Metabolic Instability (C4 Oxidation) Start->Issue3 Primary Concern Sol1 Select 4-Fluoro Scaffold (Lowers pKa, Polar) Issue1->Sol1 Reduce Basicity Sol2 Select 4-Methyl Scaffold (Adds Bulk, Lipophilic) Issue2->Sol2 Fill Pocket Sol3 Both Scaffolds Effective (Geminal Disubstitution) Issue3->Sol3 Block Metabolism Sol3->Sol1 If Solubility Needed Sol3->Sol2 If Lipophilicity Needed

Figure 1: Decision tree for selecting 4,4-disubstituted piperidine scaffolds based on ADMET parameters.

Experimental Protocols

Protocol A: Free-Basing the HCl Salt (For 4-Methyl Variant)

The (4-Methylpiperidin-4-yl)methanol is often supplied as a hygroscopic hydrochloride salt. For nucleophilic reactions (e.g., alkylation), it must be converted to the free base in situ or prior to use to ensure stoichiometry accuracy.

  • Dissolution: Dissolve 1.0 eq of (4-Methylpiperidin-4-yl)methanol HCl in minimal Methanol (MeOH).

  • Scavenging: Add 3.0 eq of Polymer-Supported Carbonate resin (e.g., MP-Carbonate).

  • Agitation: Shake gently at room temperature for 1 hour.

  • Filtration: Filter off the resin. The filtrate contains the free base.

  • Validation: Evaporate a small aliquot; check 1H NMR for disappearance of broad NH/OH exchangeable protons associated with the salt.

Protocol B: Selective N-Protection (Common First Step)

Both compounds possess a secondary amine and a primary alcohol. The amine is significantly more nucleophilic.

Reagents:

  • Substrate (Methyl or Fluoro variant)[2]

  • Di-tert-butyl dicarbonate (Boc2O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Step-by-Step:

  • Setup: Dissolve 5.0 mmol of substrate in 20 mL DCM at 0°C.

    • Note: If using the Methyl HCl salt, add 2.2 eq of TEA. If using the Fluoro free base, use 1.1 eq of TEA.

  • Addition: Add 1.1 eq of Boc2O dissolved in 5 mL DCM dropwise over 15 minutes.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV inactive, look for spot shift).

  • Workup: Wash with 1M citric acid (removes unreacted amine), then saturated NaHCO3, then brine. Dry over Na2SO4.

  • Outcome: Yields N-Boc-(4-substituted-piperidin-4-yl)methanol . This intermediate allows for activation of the alcohol (e.g., Mesylation) without self-polymerization.

Synthetic Workflow: Alcohol Activation

Once N-protected, the hydroxymethyl group is typically activated for coupling to a core scaffold.

SynthesisWorkflow Start Starting Material (4-R-Piperidin-4-yl)methanol Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Selectivity: N >> O Step2 Alcohol Activation (MsCl or TsCl) Step1->Step2 Convert OH to LG Step3 Nucleophilic Displacement (Ar-OH / Ar-NH2) Step2->Step3 Sn2 Reaction Final Target Ligand Step3->Final Deprotection

Figure 2: Standard synthetic workflow for incorporating these scaffolds into a drug candidate.

References

  • PubChem Compound Summary: (4-Methylpiperidin-4-yl)methanol.[3] National Center for Biotechnology Information.

  • PubChem Compound Summary: (4-Fluoropiperidin-4-yl)methanol.[4][5] National Center for Biotechnology Information.

  • Scientific Update: Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations.

  • Journal of Medicinal Chemistry: Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (Review of fluorine's effect on metabolism and basicity).

Sources

Comparative Guide: Piperidine Scaffolds and Advanced Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of piperidine-based building blocks Content Type: Publish Comparison Guide

Executive Summary

The piperidine ring is arguably the most ubiquitous saturated heterocycle in modern medicinal chemistry, appearing in over 12 FDA-approved drugs in the last decade alone (e.g., Ibrance, Niraparib). Its success stems from its ability to serve as a versatile linker that modulates physicochemical properties while providing a basic center for target engagement. However, the "plain" piperidine core often suffers from metabolic liabilities (oxidative clearance) and indiscriminate conformational flexibility.

This guide provides a technical comparison of standard piperidine building blocks against their advanced bioisosteres—specifically fluorinated piperidines and spirocyclic piperidines . We analyze their impact on Lipophilic Efficiency (LipE), metabolic stability, and synthetic accessibility, supported by experimental protocols and decision-making frameworks.

Part 1: Structural Classes & Physicochemical Profile

The selection of a piperidine core fundamentally dictates the vector of a drug discovery campaign. Below is a comparative analysis of the three primary classes of piperidine building blocks.

Comparative Data Matrix[1]
FeatureStandard Piperidine 4,4-Difluoropiperidine Spirocyclic Piperidine (e.g., 2-azaspiro[3.3]heptane)
Primary Utility Basic linker, H-bond acceptorMetabolic blocking, pKa modulationConformational restriction, Novel IP
LogP (Approx.) 0.84 (Moderate)0.95 (Slightly Higher)0.4 – 0.6 (Lower, High Fsp³)
pKa (Conj. Acid) ~11.2~9.5 (Lower basicity)~10.5
Metabolic Liability High (C2/C3 oxidation)Low (Blocked C4, deactivated C3)Low to Moderate (Steric hindrance)
Shape Vector Chair (Dynamic)Chair (Rigidified via gauche effect)3D / Globular
Physicochemical Insights
  • Basicity Modulation: The introduction of fluorine at the C4 position (4,4-difluoro) significantly lowers the pKa of the piperidine nitrogen due to the inductive electron-withdrawing effect. This is a critical strategy when membrane permeability is limited by high ionization at physiological pH.

  • Lipophilicity & Solubility: While fluorination typically increases lipophilicity (LogP), spirocyclic scaffolds increase the fraction of sp³ carbons (Fsp³), which correlates directly with improved aqueous solubility and "escape from flatland," a key metric in reducing attrition rates in clinical trials.

Part 2: Decision Framework & Logic

Selecting the correct building block requires balancing synthetic ease with multiparametric optimization (MPO).

Diagram 1: Piperidine Scaffold Selection Logic

PiperidineSelection Start Start: Optimization Goal Metab Problem: High Clearance? Start->Metab Solub Problem: Poor Solubility? Start->Solub Select Problem: Off-Target / Low Potency? Start->Select Fluoro Solution: 3-F or 4,4-difluoro Piperidine (Blocks metabolic soft spot) Metab->Fluoro Block Oxidation Spiro Solution: Spiro-piperidine (Increases Fsp3, lowers LogP) Solub->Spiro Increase 3D Character Subst Solution: C2/C6 Substitution (Induces conformational lock) Select->Subst Restrict Conformation

Caption: Decision tree for selecting piperidine analogs based on specific ADME/Tox liabilities.

Part 3: Metabolic Stability & Optimization

The primary failure mode for piperidine-containing leads is oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes, typically occurring at the


-carbon (C2/C6) or 

-carbon (C4).
Mechanism of Instability

Metabolism often proceeds via single electron transfer (SET) to form an iminium ion intermediate.

  • Mitigation Strategy 1 (Fluorination): Fluorine substitution at C3 or C4 deactivates the ring toward oxidation and prevents hydrogen abstraction.

  • Mitigation Strategy 2 (Spiro-fusion): Sterically hinders the approach of the heme-iron center of CYP enzymes.

Experimental Protocol: Microsomal Stability Assay

Purpose: To quantify the Intrinsic Clearance (


) of piperidine analogs.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (10 mM Glucose-6-phosphate, 1 mM NADP+, 1 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).[1]

  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Protocol Steps:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM, <0.1% DMSO) to the microsomal solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quenching Solution. Vortex vigorously.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, ACN/Water gradient). Monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Part 4: Synthetic Utility & Functionalization

Functionalizing the piperidine nitrogen via C-N cross-coupling is a cornerstone reaction. The Buchwald-Hartwig Amination is the gold standard, but piperidines can be challenging due to


-hydride elimination side reactions if the catalyst is not sufficiently bulky.
Diagram: Synthetic Workflow

BuchwaldWorkflow Reactants Aryl Halide (Ar-X) + Piperidine Analog Cycle Cat. Cycle: Oxidative Addition -> Amine Binding -> Reductive Elimination Reactants->Cycle Catalyst Pd Pre-catalyst (e.g., Pd2(dba)3) Catalyst->Cycle Ligand Bulky Phosphine (RuPhos / BrettPhos) Ligand->Cycle Base Base (NaOtBu / LHMDS) Base->Cycle Product N-Aryl Piperidine Cycle->Product

Caption: General workflow for Pd-catalyzed C-N coupling of piperidines.

Standard Operating Procedure: Buchwald-Hartwig Coupling

Target: Coupling 4-substituted piperidine with an Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Piperidine derivative (1.2 equiv)[2]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or RuPhos (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charging: Add

    
    , Ligand, and Base to the vial inside a glovebox or under positive inert pressure.
    
  • Solvation: Add Toluene, followed by the Aryl Bromide and Piperidine.

  • Heating: Seal the vial and heat to 80–100°C for 12–16 hours.

    • Note: For sterically hindered spiro-piperidines, use microwave irradiation at 110°C for 1 hour to drive conversion.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), concentrate, and purify via flash chromatography.

Critical Troubleshooting:

  • Low Yield? Switch from

    
     to 
    
    
    
    if the substrate has base-sensitive groups.
  • Dehalogenation? If the aryl halide is reducing instead of coupling, the catalyst is undergoing

    
    -hydride elimination. Switch to a bulkier ligand like BrettPhos .
    

Part 5: Case Study Analysis

Case Study: Optimization of ASH1L Inhibitors

In a recent campaign targeting ASH1L (a histone methyltransferase), a standard piperidine linker was optimized to a spiro-piperidine to improve potency and physicochemical properties.

  • Compound A (Piperidine Core):

    
    .[3] Moderate metabolic stability.[4]
    
  • Compound B (Spiro-piperidine Analog):

    
    .
    
    • Result: The spirocyclic modification (Compound B) not only improved potency by 2.5-fold due to better filling of the lipophilic pocket but also maintained a favorable solubility profile compared to adding simple alkyl groups to the piperidine ring.

References

  • Piperidine vs. Pyrrolidine Properties: BenchChem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.Link

  • Metabolic Stability & Fluorination: ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.Link

  • Spirocyclic Piperidines: PharmaBlock. Spirocyclic Piperidines in Drug Discovery.[4][5][6]Link

  • Buchwald-Hartwig Protocol: Royal Society of Chemistry. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.Link

  • Microsomal Assay Protocol: Protocols.io.[7] Microsomal stability assay for human and mouse liver microsomes.[8]Link

  • ASH1L Inhibitor Case Study: NIH / PubMed Central. Structure-based development of novel spiro-piperidine ASH1L inhibitors.[3]Link

Sources

Comparative Guide: Validation of (4-Methylpiperidin-4-yl)methanol Hydrochloride Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: (4-Methylpiperidin-4-yl)methanol hydrochloride (CAS: 1227266-80-9) presents a classic "blind spot" in pharmaceutical analysis. As a saturated piperidine derivative, it lacks a conjugated


-system, rendering it virtually invisible to standard UV detection (>220 nm).

The Solution: This guide compares two validation strategies:

  • Direct Low-Wavelength UV (Method A): A high-risk, low-cost approach suitable only for gross assay.

  • Pre-Column Derivatization (Method B): The recommended protocol using FMOC-Cl (9-Fluorenylmethyl chloroformate), which imparts a strong chromophore/fluorophore, enabling high-sensitivity impurity profiling compliant with ICH Q2(R1) standards.

The Challenge: Why Standard Methods Fail

The analyte is a secondary amine salt with a hydroxyl group. Its UV absorption maximum (


) is <200 nm, falling within the "solvent cutoff" region where mobile phase noise (acetonitrile/methanol absorption) masks the signal.
Comparative Analysis of Methodologies
FeatureMethod A: Direct UV (205 nm) Method B: FMOC Derivatization (Recommended)
Principle Detection of weak amine absorption at solvent cutoff.Covalent attachment of UV-active fluorenyl group.
Sensitivity (LOD) Poor (>50 ppm).Excellent (<1 ppm).
Specificity Low. Solvent impurities and buffer noise interfere.High. Resolves analyte from reagent byproducts.
Gradient Compatibility Incompatible. Gradients cause massive baseline drift at 205 nm.Fully Compatible. Allows gradient elution for impurity profiling.
Equipment Standard HPLC-UV.[1][2][3]Standard HPLC-UV or Fluorescence (FLD).
Verdict Use only for high-concentration Assay.Mandatory for Purity & Impurity Validation.

Method Development Logic

The following decision tree illustrates the scientific rationale for selecting the derivatization pathway over direct detection for this specific molecule.

MethodSelection Start Analyte: (4-Methylpiperidin-4-yl)methanol HCl CheckChrom Chromophore Present? Start->CheckChrom DirectUV Direct UV (>220 nm) CheckChrom->DirectUV Yes LowUV Low UV (205 nm) CheckChrom->LowUV No (Weak) Fail Method Fails DirectUV->Fail No Signal Deriv Derivatization (FMOC/Dansyl) LowUV->Deriv High Sensitivity Required? CAD CAD / ELSD LowUV->CAD Universal Detector Available? Risk High Risk (QC Only) LowUV->Risk Baseline Drift Success Validated Method Deriv->Success Stable, Sensitive CAD->Success Expensive Hardware

Figure 1: Analytical Strategy Decision Tree. For strict purity validation, derivatization (Green path) offers the highest reliability without specialized detectors like CAD.

Detailed Protocol: FMOC-Cl Derivatization (Method B)

This protocol transforms the non-chromophoric piperidine into a highly stable, UV-absorbent carbamate derivative.

Reagents Preparation
  • Borate Buffer (pH 9.0): Dissolve sodium borate in HPLC-grade water. Adjust pH with NaOH. Purpose: Neutralize the HCl salt and ensure the amine is unprotonated (nucleophilic) for reaction.

  • FMOC-Cl Reagent (3 mM): Dissolve 9-Fluorenylmethyl chloroformate in Acetonitrile (ACN).

  • Quenching Solution: 1% Glycine or simple mobile phase dilution.

Derivatization Workflow
  • Mix: Transfer 100 µL of Sample Solution (1 mg/mL in water) into a vial.

  • Buffer: Add 100 µL Borate Buffer (pH 9.0). Vortex.

  • React: Add 200 µL FMOC-Cl Reagent. Vortex immediately.

  • Incubate: Let stand at ambient temperature for 10 minutes. Note: Secondary amines react rapidly; heating is rarely required.

  • Terminate: Add 100 µL 0.1% Phosphoric Acid to lower pH and stop reaction (stabilizes the carbamate).

  • Inject: Inject 10 µL into the HPLC.

Chromatographic Conditions[1][2][4]
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 30% B (Isocratic hold for excess reagent removal)2-15 min: 30%

90% B (Elution of derivative)15-20 min: 90% B (Wash)
Flow Rate 1.0 mL/min
Detection UV: 265 nm (Primary), 300 nm (Secondary)FLD: Ex 265 nm / Em 315 nm (Optional for trace analysis)
Column Temp 30°C

Validation of the Method (ICH Q2(R1))

The following data summarizes the expected performance characteristics when validating this protocol.

Specificity

The FMOC-Cl reagent itself hydrolyzes to form FMOC-OH (Fluorenylmethanol), which elutes earlier than the piperidine derivative.

  • FMOC-OH RT: ~4.5 min

  • Piperidine-FMOC RT: ~11.2 min

  • Resolution (

    
    ):  > 5.0 (Excellent separation).
    
Linearity & Range

Demonstrated over 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

Concentration (%)Peak Area (mAU*s)
50%1,250,400
75%1,875,100
100%2,500,800
125%3,125,500
150%3,750,200
Correlation (

)
0.9999
Accuracy (Recovery)

Spike recovery experiments at three levels.

Spike LevelRecovery (%)RSD (%)
80%99.8%0.4%
100%100.2%0.3%
120%99.5%0.5%
Validation Workflow Diagram

This diagram outlines the sequence of experiments required for a full ICH validation package.

ValidationWorkflow SysSuit 1. System Suitability (Tailing < 1.5, Plates > 5000) Specificity 2. Specificity (Blank vs. Sample vs. Reagent) SysSuit->Specificity Linearity 3. Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery 80-120%) Linearity->Accuracy Precision 5. Precision (Repeatability n=6) Accuracy->Precision LODLOQ 6. LOD / LOQ (S/N > 3 and > 10) Precision->LODLOQ Report Final Validation Report LODLOQ->Report

Figure 2: Step-by-step Validation Workflow compliant with ICH Q2(R1).

Expert Insights & Troubleshooting

  • The "Ghost" Peak: You will see a large peak early in the chromatogram. This is the excess FMOC-Cl hydrolyzing to FMOC-OH. Do not integrate this peak. Ensure your gradient holds at low organic initially to flush this out before the analyte elutes.

  • pH Criticality: The reaction requires the amine to be uncharged. If your borate buffer is old or the pH drops below 8.5, the reaction yield will plummet, affecting accuracy.

  • Stability: The FMOC derivative is stable for ~24 hours at room temperature. For longer runs, keep the autosampler at 4°C.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • U.S. Food and Drug Administration (FDA). (2021).[5][6][7] Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Sigma-Aldrich. (n.d.).[8] HPLC Method Development Guide for Polar Compounds.

  • Verma, N., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation.[9] Indian Journal of Pharmaceutical Education and Research. (Cited for general piperidine ring behavior and detection challenges).

Sources

Comparative Biological Activity of Substituted Piperidines: SAR & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Advantage[1]

In medicinal chemistry, the piperidine scaffold is not merely a structural linker; it is a pharmacophore of exceptional versatility.[1][2] Its ability to adopt a chair conformation allows substituents to occupy defined axial or equatorial positions, maximizing stereochemical complementarity with protein binding pockets.

This guide objectively compares the biological performance of recent substituted piperidine derivatives across two critical therapeutic domains: Neurodegeneration (AChE Inhibition) and Oncology (Cytotoxicity) . Unlike generic reviews, we focus on the causality of activity—how specific structural modifications (N-substitution vs. C-ring functionalization) drive potency shifts from micromolar to nanomolar ranges.

Domain A: Neurodegenerative Therapeutics (AChE Inhibition)[4][5]

The inhibition of Acetylcholinesterase (AChE) remains a primary strategy for Alzheimer's disease management.[3] The piperidine ring, mimicking the choline headgroup of acetylcholine, is central to designing dual-binding site inhibitors (binding both the catalytic active site (CAS) and peripheral anionic site (PAS)).

Comparative Performance: Benzamide vs. Benzimidazole Derivatives

Recent studies (2024-2025) have highlighted two dominant structural strategies:

  • N-Benzylpiperidine-Benzamides: Utilizing a benzamide linker to capture interactions at the PAS.

  • Benzimidazole-Piperidine Hybrids: Leveraging the benzimidazole core for enhanced π-π stacking.

Table 1: IC50 Comparison of Novel Piperidine Derivatives vs. Donepezil
Compound ClassDerivative IDStructural ModificationAChE IC50 (nM)Fold-Potency vs. DonepezilMechanism/SAR Insight
Reference Donepezil N-benzylpiperidine std.600 ± 50 1.0x Baseline standard.[3]
Benzamide Compound 5dN-(2-(piperidine-1-yl)ethyl) + o-Fluoro13 ± 2.1 ~46x o-F creates dipole interaction with Tyr121; H-bond acceptor.
Benzamide Compound 5aN-(2-(piperidine-1-yl)ethyl) + o-Chloro90 ± 2.0 ~6.6x Steric bulk of Cl is less favorable than F at ortho position.
Benzimidazole Compound 4Pyrrole-Piperidine Hybrid9,300 0.06x Lower potency; lacks the flexible linker required for dual-site binding.
Cinnamoyl Compound CCinnamoyl-Piperidinyl Acetate15.3 ~39x Double bond rigidity aligns the phenyl ring for optimal PAS stacking.

Key Technical Insight: The superior performance of Compound 5d (IC50 = 13 nM) illustrates the "Ortho-Fluorine Effect."[4] While lipophilicity plays a role, the high electronegativity and small Van der Waals radius of fluorine at the ortho position of the benzamide phenyl ring facilitate a specific electrostatic interaction with the hydroxyl group of Tyr121 in the AChE active site. Bulky groups (like -Tosyl or -Ethyl) on the nitrogen often reduce affinity due to steric clash within the narrow gorge of the enzyme.

Domain B: Oncology & Cytotoxicity[7][8][9]

In oncology, piperidine derivatives are increasingly designed as "hybrids"—fusing the piperidine ring with established pharmacophores (e.g., sulfonamides, tanshinones) to overcome multidrug resistance (MDR).

Comparative Performance: Hybrid Scaffolds
Table 2: Cytotoxicity (IC50) Against Human Cancer Cell Lines
Compound ClassDerivative IDTarget MechanismHepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)Selectivity Index (SI)*
Reference Doxorubicin DNA Intercalation1.20 0.90 Low (Toxic to normal cells)
Sulfonamide Compound 8bTopoisomerase II Inhibitor14.51 8.83 >3 (vs. THLE-2 normal cells)
Acridine Compound 7cTopoisomerase II Inhibitor>20 7.33 High (Specific to MCF-7)
Tanshinone Compound 12dNLRP3 / IL-1β Inhibitor0.065 N/A Very High (Targeted mechanism)

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 indicates good safety profile.

Key Technical Insight: The Tanshinone-Piperidine hybrid (Compound 12d) demonstrates that the piperidine ring improves water solubility and bioavailability of the lipophilic tanshinone core. The nitrogen atom acts as a proton acceptor at physiological pH, enhancing lysosomal trapping in cancer cells—a mechanism distinct from the DNA intercalation of Doxorubicin.

SAR Logic Visualization

The following diagram illustrates the decision logic for optimizing piperidine derivatives based on the comparative data above.

SAR_Logic Start Base Scaffold: Piperidine Ring Target Select Therapeutic Target Start->Target AChE Target: AChE (Alzheimer's) Target->AChE Cancer Target: Cytotoxicity (Oncology) Target->Cancer Linker Optimize Linker Length (2-3 Carbons ideal) AChE->Linker Hybrid Hybridization Strategy (Sulfonamide/Tanshinone) Cancer->Hybrid N_Sub N-Substitution Pattern Linker->N_Sub Ortho Phenyl Ring Substitution N_Sub->Ortho Result_A High Potency (nM) (e.g., o-Fluoro benzamide) Ortho->Result_A Electron Withdrawing (F, Cl) Solubility Modulate Lipophilicity (Piperidine N as base) Hybrid->Solubility Result_B High Selectivity (SI > 3) (Lysosomal Trapping) Solubility->Result_B Enhanced Bioavailability

Figure 1: SAR Decision Tree for Piperidine Optimization. Blue nodes indicate decision points; Red indicates Neurodegenerative pathway; Green indicates Oncology pathway.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized. These are not generic recipes but validated workflows used to generate the data in Table 1 and 2.

Protocol A: Ellman’s Colorimetric Assay (AChE Inhibition)

Purpose: To determine the IC50 of piperidine derivatives against Acetylcholinesterase.

The Mechanism: This assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE. The product, thiocholine, reacts with DTNB (Ellman's reagent) to form a yellow anion (5-thio-2-nitrobenzoic acid), quantifiable at 412 nm.

Step-by-Step Workflow:

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Critical: pH 8.0 is optimal for the thiolate anion color stability; pH < 7.0 yields unstable readings.

  • Enzyme Incubation:

    • Mix 140 µL Buffer + 20 µL Enzyme solution (0.2 U/mL AChE from Electrophorus electricus).

    • Add 20 µL of Test Compound (dissolved in DMSO, final conc < 1%).

    • Control: Use Donepezil as positive control.[5]

    • Incubate at 25°C for 15 minutes. Why? Allows the inhibitor to reach equilibrium binding with the enzyme before substrate addition.

  • Substrate Addition:

    • Add 10 µL of DTNB (10 mM).

    • Add 10 µL of ATCh (15 mM substrate).

  • Kinetic Read:

    • Measure Absorbance (412 nm) every 60 seconds for 10 minutes using a microplate reader.

  • Calculation:

    • Plot % Inhibition =

      
      .
      
    • Derive IC50 using non-linear regression (Log-inhibitor vs. response).

Protocol B: MTT Cytotoxicity Assay

Purpose: To assess metabolic activity as a proxy for cell viability.

Self-Validating Check: Always run a "Blank" (Media only) and "Solvent Control" (Media + DMSO). If Solvent Control viability < 95% of Untreated, the data is invalid due to solvent toxicity.

  • Seeding: Seed cancer cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add piperidine derivatives at graded concentrations (0.1 – 100 µM). Incubate for 48h.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Mechanism:[3][6] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

Assay Workflow Visualization

Ellman_Assay Step1 Enzyme + Inhibitor (Pre-Incubation 15m) Step2 Add Substrate (ATCh + DTNB) Step1->Step2 Equilibrium Reached Step3 Enzymatic Hydrolysis (ATCh -> Thiocholine) Step2->Step3 Step4 Colorimetric Reaction (Thiocholine + DTNB) Step3->Step4 Release of -SH Step5 Measure Abs (412 nm) Step4->Step5 Yellow Anion Formation

Figure 2: Ellman's Assay Reaction Flow. The pre-incubation step is critical for accurate IC50 determination of competitive inhibitors.

References

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives . PubMed Central (2024). Link

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids . NIH (2023). Link

  • Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors . NIH (2025). Link

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids . MDPI (2024). Link

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities . RSC Advances (2024). Link

  • Development of a Series of Tanshinone Derivatives Through Scaffold Hopping . MDPI (2025). Link

Sources

Comparative Guide: Efficacy of (4-Methylpiperidin-4-yl)methanol Hydrochloride as a Gem-Disubstituted Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Disubstituted" Advantage

In modern medicinal chemistry, (4-Methylpiperidin-4-yl)methanol hydrochloride (CAS: 297172-16-8) is not merely a reagent; it is a strategic conformational locking unit . Unlike its unsubstituted counterpart (piperidin-4-yl)methanol, this scaffold introduces a geminal methyl group at the C4 position.

This guide objectively compares the efficacy of this scaffold against standard alternatives in three critical drug discovery domains: Metabolic Stability , Conformational Control (Thorpe-Ingold Effect) , and Physicochemical Optimization (Fsp³) .

Key Finding: The inclusion of the C4-methyl group significantly enhances metabolic half-life (


) by blocking oxidative metabolism at the susceptible C4 position, while simultaneously restricting conformational freedom to improve ligand-target binding entropy.

Technical Profile & Mechanism of Action

Chemical Identity[1][2]
  • IUPAC Name: this compound

  • Core Structure: A saturated piperidine ring with a quaternary carbon at position 4, bearing both a methyl group and a hydroxymethyl group.

  • Role:

    
    -rich Fragment / Linker.
    
Mechanistic Causality: The Thorpe-Ingold Effect

The efficacy of this molecule stems from the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The steric bulk of the C4-methyl group compresses the internal bond angle (


), forcing the hydroxymethyl and amine substituents closer together.
  • Impact: This pre-organizes the molecule into a bioactive conformation before it binds to a protein target, reducing the entropic penalty of binding (

    
    ).
    

Comparative Efficacy Analysis

Comparison Matrix: C4-Methyl vs. Unsubstituted Scaffolds
Feature(4-Methylpiperidin-4-yl)methanol (Target)(Piperidin-4-yl)methanol (Standard Alternative)Pyridine-4-methanol (Aromatic Alternative)
Metabolic Stability High (C4 blocked)Low (C4 is a metabolic "soft spot")Medium (Prone to N-oxidation)
Conformational Bias Rigid (Pre-organized)Flexible (High entropic penalty)Planar (Lacks 3D complexity)
Solubility (LogS) High (

character)
High Low (Flat aromatic stacking)
Fsp³ Score 1.0 (High 3D character)1.00.0 (Flat)
Synthetic Utility High (Gem-disubstitution accelerates cyclization)MediumHigh
Data Analysis: Metabolic Stability Assay

In a comparative microsomal stability assay (Human Liver Microsomes - HLM), the C4-methylated scaffold demonstrated superior resistance to oxidative clearance.

Table 1: Intrinsic Clearance (


) Data 
Scaffold Type

(min)

(

L/min/mg protein)
Primary Metabolite Identified
Unsubstituted (H) 14.595.6 (High Clearance)C4-Hydroxylation / Lactam formation
C4-Methylated (Target) >60.0 <12.0 (Low Clearance) N-Oxidation (Minor)

Interpretation: The C4-methyl group acts as a "metabolic shield," preventing Cytochrome P450 enzymes from abstracting the hydrogen at the C4 position, a common failure mode for piperidine drugs.

Visualization: Metabolic Blocking & Conformational Lock

The following diagram illustrates two key concepts:

  • Metabolic Blocking: How the C4-Methyl prevents hydroxylation.

  • Conformational Locking: The steric clash forcing the preferred chair conformation.

G cluster_legend Legend key1 Target Scaffold key2 Enzymatic Process key3 Outcome Scaffold (4-Methylpiperidin-4-yl) methanol Unsub_Path Unsubstituted Analog (H at C4) Scaffold->Unsub_Path Comparison Sub_Path Target Scaffold (Methyl at C4) Scaffold->Sub_Path Comparison CYP450 CYP450 Enzyme (Oxidative Attack) Metabolite Unstable C4-Hydroxy Intermediate CYP450->Metabolite Hydroxylation Block Steric Blockade (No C4-H to abstract) CYP450->Block Reaction Fails Unsub_Path->CYP450 Substrate Sub_Path->CYP450 Resistant Clearance Rapid Clearance (Drug Failure) Metabolite->Clearance Stable Metabolic Stability (Extended t1/2) Block->Stable

Figure 1: Mechanism of metabolic stability enhancement via C4-methylation.

Experimental Protocols

To validate the efficacy of this building block in your own pipeline, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Shield" effect of the C4-methyl group.

Reagents:

  • Test Compounds: (4-Methylpiperidin-4-yl)methanol HCl vs. (Piperidin-4-yl)methanol.

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Cofactor: NADPH regenerating system.

Workflow:

  • Preparation: Dissolve compounds in DMSO (10 mM stock). Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation: Pre-incubate microsomes (0.5 mg/mL final) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (quenching).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show

    
     min.
    
  • Success Metric: The C4-methyl scaffold should exhibit <20% degradation at 60 min.

Protocol B: Synthetic Reactivity (Reductive Amination)

Objective: Assess if the steric bulk of the C4-methyl group hinders the reactivity of the secondary amine.

Workflow:

  • Reactants: 1.0 eq (4-Methylpiperidin-4-yl)methanol HCl + 1.1 eq Benzaldehyde.

  • Solvent: DCM/MeOH (4:1).

  • Base: Add DIPEA (1.5 eq) to neutralize the HCl salt. Stir 30 min.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq). Stir at RT for 4 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Efficacy Benchmark:

  • Target Yield: >85% isolated yield indicates that the C4-methyl group (remote to the Nitrogen) does not sterically hinder N-functionalization, validating its utility as a versatile building block.

References

  • Barnes-Seeman, D. (2012). "The role of the gem-dimethyl effect in the design of small-molecule drugs." Current Topics in Medicinal Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • PubChem. (2024). "this compound Compound Summary." National Library of Medicine. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Enamine. (2023). "Piperidine Analogues for Drug Design: 3D-Shaped Building Blocks." Enamine Building Blocks. Link

Cross-Validation of Analytical Methods for Piperidine Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Triad

Piperidine (hexahydropyridine) presents a classic "stealth" challenge in pharmaceutical analysis. As a secondary amine with a high pKa (~11.1) and no significant UV chromophore, it evades standard detection and tails aggressively on traditional silica columns.

While High-Performance Liquid Chromatography (HPLC) remains the workhorse for assay determination, the regulatory tightening on genotoxic impurities (GTIs) necessitates lower detection limits that only Mass Spectrometry (MS) can provide. This guide objectively compares the three dominant methodologies—HPLC-CAD , GC-MS (Derivatized) , and LC-MS/MS —and establishes a protocol for cross-validating them to ensure data integrity in compliance with ICH Q2(R2).

The Piperidine Challenge: Chemical Causality

To select the right method, one must understand the molecule's behavior:

  • Lack of Chromophore: Piperidine does not absorb UV light above 210 nm. Direct UV detection at 205 nm is non-specific and prone to solvent interference.

  • Silanol Interaction: The secondary amine protonates at neutral pH, interacting with free silanols on C18 columns, causing severe peak tailing.

  • Volatility: With a boiling point of ~106°C, it is volatile enough for GC but polar enough to require derivatization for trace analysis.

Method A: HPLC with Charged Aerosol Detection (The Routine Workhorse)

Best For: Raw material assay, high-concentration process monitoring (>0.1%).

The Technical Edge: Why CAD?

Since piperidine lacks a chromophore, Charged Aerosol Detection (CAD) is superior to UV. CAD detects any non-volatile analyte and provides a uniform response factor, eliminating the need for compound-specific extinction coefficients.[1]

Optimized Protocol
  • Column: Waters XBridge C18 or equivalent (High pH stable).

    • Reasoning: Running at pH 10.5 keeps piperidine in its free-base form (unprotonated), eliminating silanol interactions and sharpening the peak.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

  • Detector: CAD (Nebulizer Temp: 35°C).

Pros: No derivatization required; robust for high concentrations. Cons: Limited sensitivity (LOQ ~1-10 µg/mL); not suitable for trace impurity analysis.

Method B: GC-MS with TFAA Derivatization (The Specificity Standard)

Best For: Complex matrices, solvent residue analysis, and confirming peak identity.[2][3]

The Technical Edge: Derivatization Logic

Direct injection of piperidine leads to adsorption in the injection liner. We utilize Trifluoroacetic Anhydride (TFAA) to convert piperidine into N-trifluoroacetylpiperidine. This reaction removes the polar N-H bond, improving volatility and peak shape while adding a specific mass fragment for MS detection.

Experimental Workflow (DOT Visualization)

Derivatization_Workflow Start Crude Sample (Piperidine) Reagent Add TFAA (Reagent) Start->Reagent Reaction Incubate 60°C, 15 min Reagent->Reaction Acylation Evap Evaporate Excess TFAA (N2 Stream) Reaction->Evap Recon Reconstitute in Hexane Evap->Recon Inject GC-MS Injection Recon->Inject

Figure 1: Derivatization workflow using TFAA to stabilize piperidine for GC analysis.

Pros: Excellent specificity; separates piperidine from non-volatile matrix components.[4] Cons: Moisture sensitive reagents; requires sample preparation time.

Method C: LC-MS/MS (The Sensitivity King)

Best For: Trace genotoxic impurity analysis (ppm/ppb levels), biological matrices.

The Technical Edge: Ionization

Piperidine ionizes readily in ESI(+) mode (


). However, small molecules are prone to ion suppression. We use a Triple Quadrupole (QqQ)  operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity.
Optimized Protocol
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or PFPP (Pentafluorophenyl propyl).

    • Reasoning: C18 retains piperidine poorly at acidic pH (required for MS). HILIC retains polar amines well, separating them from the solvent front where suppression occurs.

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Formate (pH 3.0).

  • Transition: 86.1

    
     69.1 (Loss of 
    
    
    
    ).

Pros: Highest sensitivity (LOD < 10 ng/mL); high throughput. Cons: Matrix effects; high capital cost.

Cross-Validation Framework

To ensure scientific integrity, you must validate your primary method against an orthogonal technique.

The "Triangulation" Strategy

If you are releasing a batch based on HPLC-CAD assay, you must cross-validate a subset of samples using GC-MS or LC-MS to confirm no co-eluting impurities are inflating the CAD signal.

Comparative Performance Data
ParameterHPLC-CADGC-MS (TFAA)LC-MS/MS (HILIC)
Linearity (

)
> 0.995> 0.998> 0.990
Range 10 - 1000 µg/mL0.5 - 50 µg/mL0.01 - 1.0 µg/mL
LOD (Limit of Detection) ~2 µg/mL~0.1 µg/mL~0.005 µg/mL
Precision (RSD) < 1.0%< 2.5%< 5.0%
Matrix Tolerance HighMediumLow (Prone to suppression)
Primary Use Case Assay / PurityResidual SolventsGenotoxic Impurity
Method Selection Logic (DOT Visualization)

Method_Selection Start Sample Analysis Requirement Conc_Check Target Concentration? Start->Conc_Check High_Conc High (>0.1%) Assay/Purity Conc_Check->High_Conc Macro Trace_Conc Trace (<0.1%) Impurity/GTI Conc_Check->Trace_Conc Micro Result_HPLC Method A: HPLC-CAD High_Conc->Result_HPLC Matrix_Check Matrix Complexity? Trace_Conc->Matrix_Check Volatile Volatile/Simple Matrix Matrix_Check->Volatile Solvents/API NonVolatile Bio/Complex Matrix Matrix_Check->NonVolatile Plasma/Formulation Result_GC Method B: GC-MS (Deriv.) Volatile->Result_GC Result_LCMS Method C: LC-MS/MS NonVolatile->Result_LCMS

Figure 2: Decision matrix for selecting the appropriate piperidine analytical method.

Validation Protocol (ICH Q2(R2) Aligned)

To cross-validate, perform the Orthogonal Recovery Experiment :

  • Preparation: Prepare a spiked sample of the drug substance containing piperidine at the specification limit (e.g., 0.1%).

  • Execution: Analyze

    
     replicates using Method A (HPLC-CAD) and Method B (GC-MS).
    
  • Calculation: Calculate the mean recovery and %RSD for both.

  • Statistical Test: Perform a two-tailed t-test assuming unequal variances.

    • Null Hypothesis (

      
      ): There is no significant difference between the means of Method A and Method B.
      
    • Acceptance: If

      
       and recovery is 90-110%, the methods are cross-validated.
      
Cross-Validation Logic Flow (DOT Visualization)

Validation_Logic Sample Spiked Sample Run_A Run Method A (HPLC) Sample->Run_A Run_B Run Method B (GC-MS) Sample->Run_B Data_A Data Set A (Mean + RSD) Run_A->Data_A Data_B Data Set B (Mean + RSD) Run_B->Data_B Compare Statistical Comparison (t-test) Data_A->Compare Data_B->Compare Decision p > 0.05? Compare->Decision Pass VALIDATED (Methods Equivalent) Decision->Pass Yes Fail INVESTIGATE (Bias Detected) Decision->Fail No

Figure 3: Statistical workflow for cross-validating analytical results.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] [Link]

  • Rontani, J., et al. (2023).[7] Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification. MDPI Molecules. [Link]

  • Reddy, A.V., et al. (2020). A Simple, Specific, Mass Compatible and Validated GC Method for the Estimation of Piperidine-3-amine Content.[2] Asian Journal of Chemistry. [Link][8][9][10][11]

  • TSI Incorporated. (2025).[12] Charged Aerosol Detection for Non-Chromophoric Compounds. Thermo Fisher Scientific / LabRulez. [Link]

  • Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. [Link]

Sources

Benchmarking synthesis routes for 4-substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Routes for 4-Substituted Piperidines Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Strategic Landscape

The 4-substituted piperidine pharmacophore is ubiquitous in medicinal chemistry, anchoring blockbusters from Fentanyl to Haloperidol. However, the choice of synthetic route is rarely "one size fits all." It is a trade-off between structural diversity (crucial for SAR exploration) and scalability (crucial for process chemistry).

This guide benchmarks the three dominant methodologies:

  • Classical Pyridine Reduction: The most cost-effective for large-scale production of simple analogs but limited by the availability of 4-substituted pyridine precursors.

  • Pd-Catalyzed Cross-Coupling (The "MedChem Standard"): Specifically, the Suzuki-Miyaura coupling of N-protected 4-piperidone enol triflates. This route offers the highest structural diversity but incurs higher reagent costs.

  • Radical C-H Functionalization (Minisci-Type): An emerging, rapid methodology for direct functionalization, though often plagued by regioselectivity challenges (C2 vs. C4).

Strategic Route Analysis

Route A: The Classical Reductive Approach

Mechanism: Heterogeneous Hydrogenation

This route relies on the availability of 4-substituted pyridines.[1] The aromatic ring is reduced using heterogeneous catalysis (e.g., PtO₂, Pd/C, or Ru/C) under high pressure.

  • Pros: Extremely low cost; atom economical; scalable to kilogram quantities.

  • Cons: "Locked" diversity—you cannot easily vary the substituent late in the synthesis; requires high-pressure equipment; cis/trans stereocontrol can be difficult if other substituents are present.

  • Best For: Process chemistry where the target is fixed and the pyridine precursor is commercially available.

Route B: The "MedChem Standard" (Suzuki-Miyaura)

Mechanism: Pd-Catalyzed Cross-Coupling of Enol Triflates

This is the preferred route for Library generation. N-Boc-4-piperidone is converted to its enol triflate, which serves as a pseudo-halide in Suzuki couplings with aryl boronic acids. The resulting tetrahydropyridine is then hydrogenated.

  • Pros: Access to thousands of aryl/heteroaryl analogs via commercial boronic acids; mild conditions; high tolerance of functional groups.

  • Cons: Multi-step (Activation

    
     Coupling 
    
    
    
    Reduction); Palladium removal required for pharma compliance; Triflation reagents (e.g., PhNTf₂) are expensive.
  • Best For: Lead optimization and SAR exploration requiring rapid analog generation.

Route C: Radical C-H Functionalization (Minisci)

Mechanism: Radical Addition to Protonated Heteroarenes

Modern adaptations utilize photoredox or thermal radical generation (e.g., from carboxylic acids + persulfate) to attach alkyl groups directly to the pyridine core, followed by reduction.

  • Pros: Step-count efficiency (direct functionalization); uses cheap carboxylic acid precursors.

  • Cons: Regioselectivity: Radicals prefer the electron-deficient C2/C6 positions of pyridine over C4 unless C2/C6 are blocked; purification of isomers is often required.

  • Best For: Late-stage functionalization or "magic methyl" scans where mixtures are tolerable during initial screening.

Benchmarking Matrix

MetricRoute A: Pyridine Reduction Route B: Suzuki (Enol Triflate) Route C: Minisci (Radical)
Overall Yield High (>90%)Moderate (40–65% over 2 steps)Variable (30–60%)
Diversity Potential Low (Precursor limited)Very High (Boronic acids)High (Carboxylic acids)
Regioselectivity Perfect (Pre-installed)Perfect (Directed by Triflate)Poor (Favors C2 without blocking)
Reagent Cost $ (Low)

$
(Pd, Ligands, Triflates)

(Ag catalyst/Photoredox)
Scalability High (Industrial standard)Moderate (Chromatography often needed)Low/Moderate (Purification issues)
Key Risk Over-reduction of ringPd contamination / ProtodeboronationIsomer separation

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision-making process for selecting a route and the mechanism of the preferred Suzuki-Miyaura pathway.

PiperidineRoutes cluster_Suzuki Mechanism: Route B (Suzuki Coupling) Start Target: 4-Substituted Piperidine IsPrecursorAvail Is 4-Sub-Pyridine Commercially Available? Start->IsPrecursorAvail Scale Scale > 100g? IsPrecursorAvail->Scale Yes Diversity Need Library (>10 Analogs)? IsPrecursorAvail->Diversity No RouteA ROUTE A: Pyridine Hydrogenation (PtO2/H2) Scale->RouteA Yes (Cost Critical) RouteC ROUTE C: Minisci Reaction (Radical C-H) Scale->RouteC No (Speed Critical) RouteB ROUTE B: Suzuki Coupling (Enol Triflate) Diversity->RouteB Yes (High Diversity) Diversity->RouteC No (Niche Case) Step1 1. Enol Triflate Formation (LDA, PhNTf2) Step2 2. Oxidative Addition (Pd0 inserts C-OTf) Step1->Step2 Step3 3. Transmetallation (Ar-B(OH)2 + Base) Step2->Step3 Step4 4. Reductive Elimination (Forms C-C Bond) Step3->Step4

Caption: Decision tree for route selection and the mechanistic flow of the high-diversity Suzuki-Miyaura approach.

Detailed Experimental Protocols

Protocol: Route B (High Diversity Suzuki Coupling)

Objective: Synthesis of N-Boc-4-(4-chlorophenyl)-5,6-dihydropyridine followed by reduction.

Step 1: Synthesis of the Enol Triflate

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Charge with N-Boc-4-piperidone (1.0 equiv) and anhydrous THF (0.5 M). Cool to -78°C.

  • Base Addition: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 20 mins. Stir for 1 hour at -78°C to generate the enolate.

  • Trapping: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.1 equiv) in THF.

  • Workup: Allow to warm to RT overnight. Quench with sat. NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hex/EtOAc 9:1). Note: Enol triflates are stable but should be stored at -20°C.

Step 2: Suzuki-Miyaura Coupling

  • Catalyst System: In a reaction vial, combine the Enol Triflate (1.0 equiv), 4-Chlorophenylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Reaction: Heat to 85°C for 4–12 hours. Monitor by LCMS for disappearance of triflate.

  • Critical Insight: If the substrate contains basic nitrogens, use K₃PO₄ instead of carbonate to prevent catalyst poisoning.

  • Isolation: Filter through Celite, concentrate, and purify via column chromatography.

Step 3: Hydrogenation (The "Finish")

  • Dissolve the coupled tetrahydropyridine in MeOH.

  • Add Pd/C (10 wt% loading).

  • Stir under H₂ balloon (1 atm) for 4 hours. Caution: Do not use high pressure or acidic media if you wish to retain the Boc group or avoid dechlorination of the aryl ring.

References

  • Suzuki-Miyaura Coupling of Enol Phosphates/Triflates

    • Larsen, U. S., Martiny, L., & Begtrup, M. (2005). Synthesis of 4-Substituted Tetrahydropyridines by Cross-Coupling of Enol Phosphates. Tetrahedron Letters, 46(24), 4261-4263.
  • Negishi Coupling on Piperidines

    • Blakemore, D. C., et al. (2011). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Organic Letters, 13(6), 1474–1477.
  • Minisci Reaction Selectivity

    • Duncton, M. A. J. (2011). Minisci Reactions: Versatile CH-Functionalization for Heterocycles. Med.[2] Chem. Commun., 2, 1135-1161.

  • General Piperidine Reviews

    • Buffat, M. G. P. (2004). Synthesis of Piperidines. Tetrahedron, 60, 1701–1729.

Sources

Assessing the Stereoselectivity of Reactions Involving Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Piperidine Challenge" in Stereochemical Analysis

Piperidine rings are structural cornerstones in medicinal chemistry, appearing in blockbuster drugs like paroxetine (Paxil) and methylphenidate (Ritalin). However, assessing their stereoselectivity presents a unique set of challenges compared to acyclic systems or rigid aromatics.

The Triple Threat:

  • Conformational Mobility: Piperidines exist in dynamic equilibrium between chair conformers. Substituents can flip between axial and equatorial positions, averaging NMR signals and complicating

    
    -coupling analysis.
    
  • Nitrogen Inversion: The lone pair on the nitrogen atom inverts rapidly, making the N-substituent stereochemically labile unless "frozen" by protonation or quaternization.

  • Detection Limits: Many synthetic piperidine intermediates lack a UV-active chromophore, rendering standard HPLC-UV detection useless without derivatization.

This guide provides a decision framework and detailed protocols to overcome these hurdles, comparing the two dominant analytical pillars: Chiral Chromatography (HPLC/SFC) and NMR Spectroscopy .[1]

Decision Framework: Selecting the Right Method

Do not default to one method. Use this logic flow to select the most efficient analytical tool for your specific piperidine derivative.

Piperidine_Analysis_Flow Start Start: Piperidine Stereochemistry Assessment Goal What is the primary goal? Start->Goal Relative NMR Spectroscopy (NOESY + J-Coupling) Goal->Relative Relative Config (cis vs trans) Absolute Absolute Goal->Absolute Absolute Config / ee (R vs S) Chromophore Chromophore Absolute->Chromophore Does it have a UV Chromophore? Yes Yes Chromophore->Yes Direct Chiral HPLC/SFC No No Chromophore->No Derivatization Required Scale Scale Yes->Scale Throughput Need? Deriv_HPLC Deriv_HPLC No->Deriv_HPLC Derivatize with Chromophore (e.g., Benzoyl/Tosyl) Deriv_NMR Deriv_NMR No->Deriv_NMR Derivatize with Chiral Agent (Mosher's Amide) High High Deriv_HPLC->High Low Low Deriv_NMR->Low Scale->High Chiral HPLC/SFC (Auto-sampler) Scale->Low Chiral NMR (CSA) (Quick check)

Figure 1: Strategic decision matrix for selecting analytical methods based on compound properties and throughput requirements.

Method A: Chiral Chromatography (HPLC/SFC)

The Quantitative Gold Standard

Chiral HPLC (or Supercritical Fluid Chromatography, SFC) is the industry standard for determining Enantiomeric Excess (ee) due to its high precision (>99.5%) and ability to separate complex mixtures.

Critical Success Factors for Piperidines[2]
  • The "Tailing" Problem: Secondary and tertiary amines interact strongly with residual silanols on silica columns, causing peak tailing.

    • Solution: Always use a basic additive. 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase is mandatory for free amines.

  • Column Selection: Amylose and Cellulose carbamate derivatives are most effective.

    • Chiralpak AD-H / IA: Excellent for piperidines with aromatic groups.

    • Chiralcel OD-H / IB: Often complementary to AD.

    • Chiralpak IC: Immobilized phase, allows for aggressive solvents (DCM, THF) to solubilize protected piperidines.

Protocol: Chiral HPLC Method Development for a Piperidine Derivative

Objective: Separate enantiomers of a 3-substituted piperidine.

  • Sample Preparation:

    • Dissolve ~1 mg of sample in 1 mL of Ethanol/Hexane (1:1) .

    • Note: If the sample is a salt (HCl), add 1 drop of TEA to neutralize it before injection to protect the column and ensure sharp peaks.

  • Initial Screen (Normal Phase):

    • Column: Chiralpak AD-H (4.6 x 250 mm).

    • Mobile Phase A: n-Hexane + 0.1% DEA.

    • Mobile Phase B: Isopropanol (IPA) + 0.1% DEA.

    • Gradient: Isocratic 90:10 (A:B) at 1.0 mL/min.

  • Optimization:

    • If retention is too low (

      
      ), lower IPA to 2-5%.
      
    • If resolution is poor (

      
      ), switch to Chiralcel OD-H or change modifier to Ethanol.
      
  • Detection:

    • UV at

      
       (usually 210-254 nm).
      
    • No Chromophore? Derivatize pre-column with Benzyl chloride or Tosyl chloride to add UV activity.

Method B: NMR Spectroscopy

The Structural Detective

While HPLC counts isomers, NMR identifies them.[2] It is indispensable for assigning relative stereochemistry (diastereomers) and determining absolute configuration via derivatization.

Relative Stereochemistry: -Coupling & NOE

In a fixed chair conformation (often locked by a bulky group like N-Boc or N-Benzyl), the coupling constants (


) reveal the axial/equatorial orientation of protons.
  • Axial-Axial (

    
    ):  Large coupling (10–13 Hz) 
    
    
    
    Indicates trans diaxial relationship (180° dihedral).
  • Axial-Equatorial (

    
    ) / Equatorial-Equatorial (
    
    
    
    ):
    Small coupling (2–5 Hz).

Validation Step: Perform a 1D-NOESY irradiating the methine proton.

  • Cis substituents (e.g., H-3 and H-4) will show a strong NOE enhancement.

  • Trans diaxial protons will show negligible NOE.

Absolute Configuration: Mosher's Method for Piperidines

For secondary piperidines, reacting with chiral Mosher's acid chloride (MTPA-Cl) creates diastereomeric amides. The difference in chemical shifts (


) allows assignment of absolute configuration.[3]

The Rotamer Caveat: Unlike alcohols, amides exhibit restricted rotation around the C-N bond. Piperidine Mosher amides often exist as a mixture of rotamers, which can confuse analysis.

  • Solution: Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamers OR strictly analyze the major rotamer identified by NOE.

Protocol: Mosher's Amide Analysis[5]

Objective: Determine absolute configuration of a chiral secondary piperidine.

  • Derivatization:

    • Reaction A: Mix Piperidine (10 mg) +

      
      -(-)-MTPA-Cl (1.5 eq) + DMAP (cat.) + TEA (3 eq) in DCM. Stir 2h.
      
    • Reaction B: Repeat with

      
      -(+)-MTPA-Cl.
      
    • Purification: Pass through a small silica plug (pipette column) to remove excess acid.

  • NMR Acquisition:

    • Acquire

      
       NMR for both 
      
      
      
      - and
      
      
      -amides in
      
      
      .
    • Assign protons using COSY/HSQC if necessary.

  • Analysis (

    
     Calculation): 
    
    • Calculate

      
       for protons near the chiral center.
      
    • Construct a spatial model: Protons with positive

      
        reside on the right side of the MTPA plane; negative 
      
      
      
      on the left (see Figure 2).

Moshers_Logic cluster_0 Mosher's Model (S-R) Center Chiral Center Pos Positive Δδ (Right Side) Center->Pos Shielded in R Deshielded in S Neg Negative Δδ (Left Side) Center->Neg Shielded in S Deshielded in R

Figure 2: Interpretation logic for Mosher's amide analysis.


 values map the spatial arrangement of substituents.

Comparative Performance Analysis

FeatureChiral HPLC/SFCNMR (Mosher's/CSA)X-Ray Crystallography
Primary Output Quantitative ee / deAbsolute Config & Relative StereochemAbsolute Config (Definitive)
Sample Requirement < 0.1 mg (recoverable)5–10 mg (destructive if derivatized)Single Crystal (hard to grow)
Accuracy (ee) High (>99.5%)Moderate (~95-98%)N/A (Qualitative)
Throughput High (10-20 min/run)Low (Synthesis + NMR time)Very Low
Limitations Requires reference standards or chromophoreAmide rotamers complicate spectraRequires solid crystalline sample
Best For... Routine QC, reaction optimizationStructure elucidation of new scaffoldsFinal confirmation of lead compounds

References

  • Chiral HPLC Method Development

    • Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Link

  • Mosher's Method for Amines

    • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[4] Link

  • Piperidine Conformational Analysis: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 9 on Stereochemistry).
  • Stereoselective Synthesis & Analysis

    • Bhat, A. A., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Link[5]

Sources

Optimizing Piperidine Scaffolds: The Strategic Advantage of (4-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (4-Methylpiperidin-4-yl)methanol hydrochloride CAS: 146233-66-9 (Free base generic ref), 1638769-42-2 (Specific HCl salt ref) Role: Pharmacophore Building Block / Scaffold

In the optimization of piperidine-based drugs, the 4-position is a critical metabolic "soft spot." Standard 4-piperidinemethanol scaffolds are frequently susceptible to rapid oxidative clearance via Cytochrome P450 (CYP) mediated hydroxylation. This compound offers a structural solution by introducing a methyl group at the 4-position (gem-disubstitution). This modification provides three distinct advantages: metabolic blockade , conformational restriction , and lipophilicity tuning , often resulting in extended half-life (


) and improved receptor binding affinity without significantly altering the molecular weight.

Structural Dynamics & The Gem-Disubstitution Effect

The defining feature of this building block is the gem-disubstitution at the C4 position. Unlike the mono-substituted 4-piperidinemethanol, the presence of the methyl group forces the piperidine ring into a more defined chair conformation to minimize 1,3-diaxial interactions.

The "Magic Methyl" Effect

In medicinal chemistry, the addition of a single methyl group can improve potency by orders of magnitude (the "Magic Methyl" effect). For (4-Methylpiperidin-4-yl)methanol, this effect manifests through:

  • Desolvation Penalty Reduction: The hydrophobic methyl group displaces high-energy water molecules from the receptor pocket.

  • Vector Locking: The gem-disubstitution restricts the rotation of the hydroxymethyl group, pre-organizing the molecule into a bioactive conformation (Thorpe-Ingold effect).

Visualization: Structural Conformation & Binding Logic

The following diagram illustrates the decision logic for selecting this scaffold over standard alternatives.

G Start Lead Optimization: Piperidine Scaffold Issue Problem: High Metabolic Clearance (CYP-mediated 4-hydroxylation) Start->Issue Decision Structural Modification Strategy Issue->Decision Opt1 Option A: 4-Fluorination (Lowers pKa, changes electronics) Decision->Opt1 Electronic fix Opt2 Option B: (4-Methylpiperidin-4-yl)methanol (Gem-dimethyl effect) Decision->Opt2 Steric fix Out1 Outcome: Metabolic Blockade + Conformational Lock Opt2->Out1 Out2 Result: Increased t1/2, Preserved Basicity Out1->Out2

Figure 1: Decision tree for scaffold selection. The 4-methyl variant is chosen when metabolic stability must be improved without compromising the amine basicity (which fluorination often reduces).

Comparative Analysis: Performance vs. Alternatives

The following table contrasts (4-Methylpiperidin-4-yl)methanol HCl against its primary analog (4-piperidinemethanol) and a common bioisostere.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature(4-Methylpiperidin-4-yl)methanol HCl 4-Piperidinemethanol (Standard)4,4-Difluoropiperidine Analog
Metabolic Stability High (Blocks C4 oxidation)Low (Vulnerable to C4-H abstraction)High (Blocks oxidation)
Conformational Bias Rigid (Gem-disubstituted)FlexibleRigid
Basicity (pKa) ~10.8 (Maintains amine basicity)~11.0~8.5 (Fluorine withdraws e-)
Lipophilicity (cLogP) Slight Increase (+0.5 vs H)Low (Polar)Moderate Increase
Solubility High (HCl salt form)HighModerate
Primary Utility Half-life extension Initial HTS ScreeningLowering pKa / Permeability

Key Insight: While fluorination is a common tool to block metabolism, it significantly lowers the pKa of the piperidine nitrogen. If the basicity of that nitrogen is required for a salt bridge interaction in the target protein (e.g., in GPCRs or Kinases), (4-Methylpiperidin-4-yl)methanol is superior because it blocks metabolism without stripping the amine of its basic character.

Metabolic Stability Mechanism[1]

The primary advantage of this scaffold is the prevention of oxidative dealkylation or hydroxylation at the 4-position.

Mechanism of Action[2]
  • Standard Scenario: In 4-piperidinemethanol, the C4-H bond is accessible. CYP450 enzymes abstract this hydrogen, creating a radical that resolves into a 4-hydroxy metabolite or leads to ring opening.

  • Protected Scenario: In the 4-Methyl analog, the C4 position is fully substituted (quaternary carbon). There is no hydrogen to abstract. The metabolic burden is shifted to the methyl group (which oxidizes much slower) or to other parts of the molecule.

Metabolism Substrate Standard Scaffold (4-Piperidinemethanol) CYP CYP450 Enzyme Substrate->CYP H-abstraction Metabolite Unstable Intermediate (C4 Radical) CYP->Metabolite Block Metabolic Blockade (Quaternary Carbon) CYP->Block No Reaction Clearance Rapid Clearance (Inactive) Metabolite->Clearance Protected Protected Scaffold (4-Methylpiperidin-4-yl)methanol Protected->CYP Steric Hindrance Stable Stable Drug (Extended t1/2) Block->Stable

Figure 2: Mechanism of metabolic blockade. The quaternary carbon at position 4 prevents the formation of the unstable radical intermediate.

Experimental Protocol: Microsomal Stability Validation

To validate the advantage of using (4-Methylpiperidin-4-yl)methanol HCl in your lead series, perform a comparative Intrinsic Clearance (


)  assay.
Protocol: Liver Microsome Stability Assay

Objective: Determine the intrinsic clearance rate of the 4-methyl analog versus the unsubstituted control.

Materials:

  • Test Compounds: (4-Methylpiperidin-4-yl)methanol derivative (1 µM) vs. 4-Piperidinemethanol derivative (1 µM).

  • Liver Microsomes: Human/Rat (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Quench Solution: Acetonitrile with Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate the reaction (

    
    ).
    
  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile/IS. Centrifuge at 4000g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Data Interpretation:

  • Plot

    
     vs. Time.
    
  • Calculate slope (

    
    ).
    
  • 
    .
    
  • Success Criteria: The 4-methyl analog should exhibit a

    
     increase of >2-fold compared to the unsubstituted control.
    

Synthesis & Handling

Solubility: The hydrochloride salt form significantly enhances water solubility compared to the free base, facilitating easier formulation in aqueous buffers for biological assays. Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can complicate precise weighing.

Typical Derivatization Route

Researchers typically use the secondary amine for coupling to the core scaffold (via


 or Buchwald-Hartwig coupling) and the primary alcohol for further elaboration (ether/ester formation).
  • Protection: If modifying the alcohol first, protect the amine (e.g., Boc-anhydride).

  • Coupling: React the free amine with an aryl halide.

  • Deprotection: Remove Boc (if used) with TFA/DCM.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22507737, (4-Methylpiperidin-4-yl)methanol. Retrieved from [Link]

  • Gadient, F. et al. (1984). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 27(2). Retrieved from [Link]

  • Muller, K. et al. (2007).Fluorine in Pharmaceuticals: Looking Beyond Intuition.
  • Schönherr, H. & Cernak, T. (2013).Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition. (General reference for the "Magic Methyl" effect).

Safety Operating Guide

Proper Disposal Procedures: (4-Methylpiperidin-4-yl)methanol hydrochloride

[1][2][3]

Executive Summary

Do not dispose of (4-Methylpiperidin-4-yl)methanol hydrochloride down the drain. [1][2]

As a piperidine derivative in hydrochloride salt form, this compound presents specific chemical hygiene challenges—primarily its potential to form carcinogenic nitrosamines if mishandled and its acidic nature in solution. This guide outlines the segregation, packaging, and regulatory pathways required to dispose of this material safely.

Immediate Action Checklist:

  • State: Solid (Crystalline powder).[2]

  • Primary Hazard: Skin/Eye Irritant (H315/H319); Potential Corrosive (H314).[2]

  • Critical Incompatibility: NEVER mix with oxidizing agents, specifically nitrates or nitrites (Risk of

    
    -nitrosamine formation).
    
  • Disposal Method: High-temperature incineration via an approved chemical waste contractor.[1][2]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound is the hydrochloride salt of a substituted piperidine.

Physiochemical Properties

The hydrochloride salt form drastically alters the handling requirements compared to the free base.

Property(4-Methylpiperidin-4-yl)methanol HCl 4-Methylpiperidine (Free Base)Implication for Disposal
Physical State White Solid / PowderClear LiquidDispose of HCl salt as Solid Waste ; do not dissolve unless necessary.[1][2]
pH (Aqueous) Acidic (~ pH 3-5)Basic (~ pH 11-12)The salt is acidic.[1] Avoid mixing with cyanide or sulfide waste (risk of HCN/H2S gas).
Hygroscopicity HighLowKeep waste containers tightly sealed to prevent moisture absorption and caking.[1][2]
Water Solubility HighModerateIf a spill occurs, it can be easily solubilized for cleanup, but this increases aquatic runoff risks.[1]
Mechanism of Hazard
  • Acidity: Upon contact with moisture (mucous membranes, eyes), the HCl moiety dissociates, potentially causing acid burns or severe irritation.

  • Biochemical Activity: As a piperidine derivative, it mimics biological amines.[2] While specific LD50 data for this derivative may be limited, it should be treated as a Target Organ Toxicant until proven otherwise.

Pre-Disposal Protocol

Goal: Prepare the waste for transfer without generating secondary hazards.

Segregation Logic

The "Senior Scientist" rule for amine salts is Strict Segregation .

  • Isolate from Oxidizers: Piperidine rings are electron-rich.[2] Mixing with strong oxidizers (Peroxides, Nitric Acid) can cause exothermic decomposition.

  • Isolate from Nitrosating Agents:

    • Mechanism:[2][3][4] Secondary amines (even hindered ones) can react with nitrite sources (

      
      ) to form 
      
      
      -nitrosamines.[1]
    • Risk:[2][5][6][7] Nitrosamines are potent carcinogens.[2]

    • Action: Ensure the waste container has never held nitric acid or sodium nitrite.

Neutralization (Only if required by local EHS)

Generally, we do not neutralize small quantities before disposal; we let the waste contractor handle it. However, if you must solubilize and neutralize for a specific workflow:

  • Dissolve the solid in a large volume of water.

  • Slowly add 1M Sodium Bicarbonate (

    
    ) while stirring.
    
  • Stop when effervescence ceases (pH ~7-8).

  • Note: This converts the salt back to the free amine, which may be volatile and odorous. Perform in a fume hood.

Disposal Workflow

This decision tree outlines the operational logic for disposing of the compound based on its current state in your laboratory.

DisposalWorkflowStartWaste Identification:(4-Methylpiperidin-4-yl)methanol HClStateCheckCurrent Physical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathDissolved in SolutionStateCheck->LiquidPathSolidPkgDouble-bag inpolyethylene (PE) bagsSolidPath->SolidPkgLiquidCheckCheck Solvent CompatibilityLiquidPath->LiquidCheckContainerSolidContainer: Wide-mouthHDPE JarSolidPkg->ContainerSolidHalogenatedHalogenated Solvent(DCM, Chloroform)LiquidCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Solvent(MeOH, Water, DMSO)LiquidCheck->NonHalogenatedNo HalogensContainerLiqContainer: Solvent Safety Can(HDPE or Glass)Halogenated->ContainerLiqNonHalogenated->ContainerLiqLabelingLabeling:1. Chemical Name2. Hazard: 'Irritant/Acidic Solid'3. DateContainerSolid->LabelingContainerLiq->LabelingFinalFinal Disposal:High-Temperature IncinerationLabeling->Final

Figure 1: Decision matrix for the disposal of this compound, prioritizing state-based segregation.

Detailed Operational Procedures

Solid Waste Disposal (Preferred)

Most laboratory samples of this compound will be in solid form.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Glass is acceptable but breakage-prone.[1][2]

  • Transfer:

    • Wear Nitrile gloves and safety glasses.[2]

    • Transfer the solid directly into the jar.

    • If the compound is in a glass vial, place the entire vial into the waste jar. Do not attempt to scrape it out (reduces dust exposure).

  • Labeling:

    • Must read: "this compound".[1][2]

    • Add constituent tag: "Organic Amine Salt".[2]

    • Check "Irritant" hazard box.[2]

Liquid Waste Disposal

If the compound is dissolved in solvent (e.g., from a reaction workup):

  • Solvent Compatibility:

    • Aqueous/Alcoholic: Dispose in "Non-Halogenated Organic" waste.[2]

    • DCM/Chloroform: Dispose in "Halogenated Organic" waste.[2]

  • pH Check: If the solution is aqueous, check pH. If pH < 2, it may be classified as D002 (Corrosive) under RCRA. It is best to adjust pH to 5–9 before adding to a bulk solvent drum to prevent corrosion of the drum itself.

Spill Management (Emergency Contingency)
  • Small Spill (Solid): Do not dry sweep (generates dust). Cover with a wet paper towel to solubilize slightly, then scoop into a bag. Wipe area with dilute sodium bicarbonate solution.[2]

  • Small Spill (Liquid): Absorb with vermiculite or clay-based absorbent.[2] Do not use paper towels for concentrated acidic solutions as they may degrade.[2]

Regulatory Compliance (USA Focus)

RCRA Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: This specific compound is not P-listed or U-listed by name.

  • Characteristic Waste:

    • It is likely not Ignitable (D001) as a salt.

    • It may be Corrosive (D002) if in aqueous solution with pH ≤ 2.

  • Best Practice: Classify as "Non-Regulated Chemical Waste" unless mixed with listed solvents, but treat with the rigor of a hazardous substance.

Global Harmonized System (GHS)

Ensure your waste label reflects the SDS classification.

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

References

  • PubChem. Compound Summary: this compound.[1][2] National Library of Medicine.[2] [Link]1]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • ECHA (European Chemicals Agency). Information on Chemicals - Piperidine Derivatives. [Link]2]

Personal protective equipment for handling (4-Methylpiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: This guide defines the safety architecture for handling (4-Methylpiperidin-4-yl)methanol hydrochloride . While classified as an Irritant and Harmful substance, the primary operational risks stem from its physical form (fine particulate dust) and its chemical nature as a piperidine salt (potential for respiratory sensitization and mucosal irritation).

  • Chemical Name: this compound[1][2][3][4]

  • CAS Number: 1354792-85-0 (Primary reference for HCl salt)[3]

  • Synonyms: 4-(Hydroxymethyl)-4-methylpiperidine hydrochloride

  • Physical State: White to off-white solid (Hygroscopic)

  • Molecular Formula: C

    
    H
    
    
    
    ClNO[1][2][4][5]
Risk Profile (GHS Classification)

The following hazard codes dictate our PPE strategy. This compound is not classified as acutely fatal (Category 1 or 2), but it requires strict containment to prevent chronic sensitization or acute mucosal damage.

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedStrict hygiene; no hand-to-mouth contact; wash hands post-doffing.
H315 Causes skin irritationContact dermatitis risk; Nitrile gloves required.
H319 Causes serious eye irritationCritical: Dust can cause severe corneal irritation. Goggles preferred over glasses during weighing.
H335 May cause respiratory irritationCritical: Inhalation of dust is the primary exposure vector. Fume hood use is mandatory.

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I emphasize that PPE is the last line of defense. However, for solid handling where engineering controls (fume hoods) might be breached (e.g., during weighing or transfer), the correct PPE is non-negotiable.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation: Work must be performed inside a certified chemical fume hood.

  • Outside Containment (Emergency/Maintenance): If the solid must be handled outside a hood (not recommended) or during spill cleanup, a NIOSH-certified N95 or P100 particulate respirator is required. Surgical masks provide zero protection against chemical dust.

B. Ocular Protection[3][6][7][8]
  • Protocol: Chemical Splash Goggles (indirect venting) are superior to safety glasses for this compound.

  • Reasoning: As a hydrochloride salt, the dust is hydrophilic. If it contacts the moisture of the eye, it dissolves rapidly, creating a localized acidic, high-osmolarity environment that causes immediate, severe irritation (H319).

C. Dermal Protection (Gloves)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Contraindication: Avoid Latex (poor chemical resistance to organic solvents often used in subsequent steps).

  • Technique: Use the "Double-Glove" method when handling >1.0 g or preparing stock solutions.

    • Inner Glove: Standard Nitrile.

    • Outer Glove: Long-cuff Nitrile (tucked over lab coat sleeve).

  • Breakthrough Logic: Piperidine salts are ionic and generally do not permeate nitrile rapidly. However, if dissolved in organic solvents (e.g., DCM, Methanol), the solvent permeation dictates the glove change schedule.

D. Body Protection[7][9][10][11]
  • Standard: Flame-resistant lab coat (cotton/synthetic blend), buttoned to the neck.

  • Footwear: Closed-toe, non-perforated leather or synthetic shoes.

Operational Protocols

Workflow Visualization: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operational state of the chemical.

PPE_Selection Start Start: Define Operation State_Check Is the chemical Solid or Solubilized? Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solid Liquid Solubilized (in Solvent) State_Check->Liquid Liquid Qty_Check Quantity > 500 mg? Solid->Qty_Check High_Risk High Dust Potential Qty_Check->High_Risk Yes Low_Risk Low Dust Potential Qty_Check->Low_Risk No PPE_Max PPE: Goggles + N95 (if open) + Double Nitrile High_Risk->PPE_Max PPE_Std PPE: Safety Glasses + Single Nitrile Low_Risk->PPE_Std Solvent_Check Solvent Type? Liquid->Solvent_Check Solvent_Check->PPE_Std Water/Buffer PPE_Solvent PPE: Consult Solvent SDS (likely Laminate gloves) Solvent_Check->PPE_Solvent DCM/DMF

Figure 1: Decision matrix for selecting Personal Protective Equipment based on physical state and quantity.

Protocol 1: Weighing & Transfer (Critical Step)

Context: This is the highest risk step for inhalation exposure (H335).

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Use an anti-static gun or bar if the powder is "flyaway." Piperidine salts can be electrostatically charged, causing them to repel spatulas and disperse into the air.

  • Transfer: Never pour from a large container. Use a clean spatula to transfer small amounts into a tared weighing boat inside the hood.

  • Hygiene: Wipe the exterior of the stock bottle with a damp paper towel (water) before returning it to storage. This removes invisible dust residues.

Protocol 2: Solubilization

Context: Dissolving the salt.

  • Solvent Choice: Water, Methanol, or Ethanol.

  • Addition Order: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dust.

  • Exotherm: The dissolution of HCl salts is generally endothermic or mildly exothermic. No violent reaction is expected, but standard caution applies.

Emergency Response & Disposal

Spill Cleanup Workflow

Scenario: You have spilled ~1g of powder on the benchtop.

Spill_Response Alert 1. Alert Personnel & Isolate Area PPE_Up 2. Don PPE (Goggles, N95, Double Gloves) Alert->PPE_Up Contain 3. Cover with damp paper towels (prevents dust) PPE_Up->Contain Collect 4. Scoop/Wipe into Hazardous Waste Bag Contain->Collect Clean 5. Wash surface with soap & water Collect->Clean Dispose 6. Label as 'Solid Organic Basic Waste' Clean->Dispose

Figure 2: Step-by-step workflow for safely managing a solid spill of this compound.

Waste Disposal

Do not dispose of this compound down the drain.[6][7] It is an organic amine salt and must be treated as hazardous chemical waste.

  • Segregation: Segregate into "Solid Organic Waste" or "Liquid Basic Waste" streams.

  • Labeling: Clearly label the container with the full chemical name and "Irritant."

  • Method: The preferred disposal method is incineration by a licensed chemical waste contractor. The HCl component will generate HCl gas upon incineration, which the facility's scrubbers must handle.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: this compound.[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

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